4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine
Description
BenchChem offers high-quality 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(6-chloro-5-nitropyrimidin-4-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4O3/c9-7-6(13(14)15)8(11-5-10-7)12-1-3-16-4-2-12/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPDXPRZNICKKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=NC=N2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428068 | |
| Record name | 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54660-14-9 | |
| Record name | 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: Unveiling a Privileged Scaffold in Chemical Synthesis
An In-Depth Technical Guide to 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine: Synthesis, Reactivity, and Applications
4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine is a heterocyclic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its structure is characterized by a pyrimidine core, which is strategically functionalized with a reactive chlorine atom, an electron-withdrawing nitro group, and a morpholine moiety. The morpholine ring, in particular, is considered a "privileged pharmacophore" in drug discovery.[1] This is due to its ability to improve physicochemical properties such as solubility and metabolic stability, and to form key interactions with biological targets, making it a common feature in many approved drugs and clinical candidates.[1][2][3] This guide provides a detailed examination of the properties, synthesis, reactivity, and applications of this versatile building block, offering field-proven insights for researchers and drug development professionals.
Physicochemical and Structural Properties
The unique arrangement of functional groups in 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine dictates its chemical behavior and utility as a synthetic intermediate. A summary of its core properties is presented below.
| Property | Value | Source |
| CAS Number | 54660-14-9 | [4] |
| Molecular Formula | C₈H₉ClN₄O₃ | [4] |
| Molecular Weight | 244.64 g/mol | [4] |
| IUPAC Name | 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine | |
| Appearance | Typically a solid (e.g., white crystals) | [5] |
| Purity | >95% (Typically available) | |
| Storage | Keep in a dark place, sealed in a dry, cool environment | [4] |
Synthesis and Mechanistic Rationale
The most common and efficient synthesis of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine involves a nucleophilic aromatic substitution (SNAr) reaction. This process leverages the high reactivity of a di-substituted pyrimidine precursor.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
This protocol describes a representative synthesis starting from 4,6-dichloro-5-nitropyrimidine and morpholine.
-
Reaction Setup: To a solution of 4,6-dichloro-5-nitropyrimidine (1.0 eq) in a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a mild base like N,N-diisopropylethylamine (DIPEA) (1.1 eq).
-
Nucleophilic Addition: Cool the mixture to 0°C in an ice bath. Slowly add morpholine (1.1 eq) dropwise while stirring.
-
Reaction Progression: Allow the reaction to warm to room temperature (approx. 20°C) and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, evaporate the solvent under reduced pressure. Take up the resulting residue in water and extract with an organic solvent like ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by column chromatography on silica gel to yield the final product.
Causality and Experimental Choices
-
Choice of Precursor: 4,6-dichloro-5-nitropyrimidine is an excellent electrophile. The two chlorine atoms are good leaving groups, and their reactivity is significantly enhanced by the strong electron-withdrawing effect of the adjacent nitro group, which stabilizes the negatively charged Meisenheimer complex intermediate formed during the SNAr reaction.
-
Solvent Selection: Polar aprotic solvents like THF or DMF are ideal as they can dissolve both the polar pyrimidine precursor and the nucleophile without interfering with the reaction mechanism.
-
Role of the Base: The reaction liberates one equivalent of hydrochloric acid (HCl). A non-nucleophilic organic base like DIPEA is added to neutralize this acid, preventing the protonation of the morpholine nucleophile and driving the reaction to completion.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the title compound.
Structural Characterization
Confirmation of the molecular structure is typically achieved through a combination of spectroscopic methods.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two characteristic multiplets in the range of 3.6-3.8 ppm, corresponding to the eight protons of the morpholine ring. A singlet for the lone proton on the pyrimidine ring would also be expected.
-
¹³C NMR Spectroscopy: The carbon NMR would display signals for the carbons of the pyrimidine ring and two distinct signals for the carbons of the morpholine ring.
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound (244.64 g/mol ). The isotopic pattern of chlorine (¹⁵Cl and ³⁷Cl) would result in a characteristic M+2 peak with an approximate 3:1 ratio.[5]
Reactivity and Synthetic Potential
The true value of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine lies in its potential for further chemical modification, making it a versatile intermediate.
-
Nucleophilic Substitution at C6: The remaining chlorine atom at the C6 position is the primary site for further reactivity. It can readily undergo another SNAr reaction with a wide range of nucleophiles, including amines, thiols, and alcohols. This allows for the straightforward introduction of diverse functional groups and the construction of more complex molecular libraries.
-
Reduction of the Nitro Group: The nitro group at the C5 position can be chemically reduced to an amino group (-NH₂). This transformation opens up a new set of synthetic possibilities, such as amide bond formation or diazotization reactions, further expanding the synthetic utility of the scaffold.
Potential Reaction Pathways Diagram
Caption: Key reaction pathways for further modification.
Applications in Drug Discovery and Medicinal Chemistry
The morpholine heterocycle is a cornerstone in modern medicinal chemistry. Its incorporation into drug candidates often confers advantageous pharmacokinetic properties.[2][3]
-
Scaffold for Kinase Inhibitors: The pyrimidine core is a well-established scaffold for inhibitors of protein kinases, which are critical targets in oncology. The ability to easily modify the 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine core at the C6 position allows for the rapid generation of analogues to probe the structure-activity relationships (SAR) for specific kinase targets.[1]
-
Improving Drug-like Properties: The morpholine unit is frequently used to enhance aqueous solubility and tune the lipophilicity of a lead compound. Its basic nitrogen atom can be protonated at physiological pH, which can aid in formulation and bioavailability. Furthermore, the ether oxygen can act as a hydrogen bond acceptor, facilitating interactions with biological receptors.[2]
-
Central Nervous System (CNS) Drug Design: The physicochemical properties of the morpholine ring make it particularly valuable for designing drugs that need to cross the blood-brain barrier.[2][3] It provides a favorable balance of lipophilicity and hydrophilicity required for CNS penetration.
Safety, Handling, and Storage
As with all laboratory chemicals, 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[6][7][8]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[4]
Conclusion
4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine is more than just a chemical compound; it is a highly valuable and versatile platform for innovation in organic synthesis and drug discovery. Its straightforward synthesis, predictable reactivity, and the embedded privileged morpholine scaffold make it an essential tool for medicinal chemists. The ability to perform selective modifications at two distinct positions on the pyrimidine ring allows for the systematic and efficient exploration of chemical space in the quest for novel therapeutic agents.
References
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- 4-(6-chloro-4-nitropyridin-2-yl)morpholine Chemical Properties. ChemicalBook.
- 4-(6-Morpholino-2-phenyl-4-pyrimidinyl)morpholine | 58514-95-7. Benchchem.
- Safety D
- Supporting Information. General procedure for the synthesis of pyrimidines.
- Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.
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- 4-(2-CHLORO-6-METHYLPYRIMIDIN-4-YL)MORPHOLINE synthesis. ChemicalBook.
- Safety Data Sheet.
- Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
- Occurrence of Morpholine in Central Nervous System Drug Discovery.
- Synthesis and Characterization of Some New Morpholine Derivatives.
- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel
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A Comprehensive Technical Guide to the Synthesis of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine
Executive Summary: This guide provides an in-depth examination of the synthesis of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine, a valuable heterocyclic building block in medicinal chemistry. The core of this synthesis is a robust Nucleophilic Aromatic Substitution (SNAr) reaction. This document elucidates the reaction mechanism, provides a detailed, field-proven experimental protocol, and explores the critical process parameters that ensure a high-yield, selective, and reproducible outcome. It is intended for researchers, chemists, and professionals in the field of drug discovery and development who require a comprehensive understanding of this important transformation.
Introduction
The Role of Morpholine-Pyrimidines in Drug Discovery
The fusion of pyrimidine and morpholine scaffolds creates a "privileged structure" in medicinal chemistry, frequently appearing in a wide range of therapeutic agents.[1][2][3] Pyrimidine, a core component of nucleobases, offers a versatile framework for creating molecules that can interact with numerous biological targets, including protein kinases.[4][5] The morpholine moiety is often incorporated into drug candidates to enhance desirable pharmacokinetic properties such as aqueous solubility, metabolic stability, and bioavailability.[2][3][4] The combination of these two heterocycles often results in compounds with potent and selective biological activity, making them cornerstones of modern drug design.[1][4]
Profile of the Target Molecule: 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine
4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine is a key synthetic intermediate. Its structure features a highly activated pyrimidine ring, making it an excellent substrate for further functionalization. The presence of a reactive chlorine atom at the 6-position allows for subsequent substitution reactions, while the nitro group can be reduced to an amine, opening pathways to a diverse array of more complex molecules. This versatility makes it a valuable precursor for creating libraries of compounds for high-throughput screening in drug discovery programs.
Retrosynthetic Analysis and Synthetic Strategy
The synthesis of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine is most logically achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy is predicated on the high electrophilicity of the pyrimidine ring in the starting material.
Retrosynthetic Disconnection:
A logical disconnection of the target molecule breaks the C-N bond between the pyrimidine ring and the morpholine nitrogen. This reveals the two primary starting materials:
-
Electrophile: 4,6-Dichloro-5-nitropyrimidine
-
Nucleophile: Morpholine
This approach is highly efficient as both starting materials are commercially available and the reaction proceeds under mild conditions with high selectivity.
The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via a well-established two-step addition-elimination mechanism, which is characteristic of SNAr reactions.[6][7][8]
-
Nucleophilic Attack: The nitrogen atom of the morpholine molecule acts as the nucleophile, attacking one of the electron-deficient carbon atoms (C4 or C6) of the 4,6-dichloro-5-nitropyrimidine ring. These positions are highly activated by the strong electron-withdrawing effect of the adjacent nitro group (-NO₂) and the ring nitrogen atoms.[7][9]
-
Formation of a Meisenheimer Complex: This attack breaks the aromaticity of the pyrimidine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization for this intermediate.[6][8]
-
Elimination of the Leaving Group: Aromaticity is restored by the expulsion of a chloride ion, an excellent leaving group, from the tetrahedral intermediate. This step is typically fast.
-
Deprotonation: A base present in the reaction mixture removes the proton from the newly attached morpholine nitrogen, yielding the final neutral product and a salt byproduct.
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Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2][3] The novel compound, 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine, is a member of this esteemed class, yet its precise mechanism of action remains to be fully elucidated. This technical guide synthesizes current knowledge on related chloro-nitropyrimidine derivatives to propose a plausible and testable mechanism of action for this compound. We hypothesize that 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine functions as a covalent inhibitor, targeting key signaling proteins in cellular proliferation pathways. This document provides a comprehensive exploration of this proposed mechanism, complete with detailed experimental protocols to facilitate its validation and empower further drug discovery efforts.
Introduction: The Therapeutic Potential of Pyrimidine Derivatives
Pyrimidine derivatives have demonstrated a remarkable breadth of biological activities, with prominent applications as anticancer, antiviral, and antimicrobial agents.[3][4] Their efficacy often stems from their ability to mimic endogenous nucleobases, thereby interfering with nucleic acid synthesis, or to interact with the active sites of key enzymes in cellular signaling. The subject of this guide, 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine, possesses a unique combination of functional groups—a reactive chloropyrimidine core, an electron-withdrawing nitro group, and a morpholine moiety—that suggests a specific and potent biological activity. While direct studies on this molecule are limited, the extensive literature on analogous compounds provides a strong foundation for a mechanistic hypothesis.
A Proposed Mechanism of Action: Covalent Inhibition of Protein Kinases
Based on the chemical architecture of 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine and the established activities of related compounds, we propose a primary mechanism of action centered on covalent inhibition of protein kinases . This hypothesis is predicated on the following key points:
-
Electrophilic Reactivity: The pyrimidine ring is rendered highly electrophilic by the presence of the chlorine atom and the strongly electron-withdrawing nitro group. This chemical feature makes the 4-position of the pyrimidine ring susceptible to nucleophilic attack.
-
Covalent Bond Formation: We postulate that the chlorine atom acts as a leaving group in a nucleophilic aromatic substitution (SNAr) reaction with a nucleophilic residue, such as a cysteine, within the active site of a target protein.[5] This irreversible covalent bond formation would lead to potent and sustained inhibition of the protein's function.
-
Kinase Selectivity: The morpholine group likely plays a crucial role in directing the molecule to the ATP-binding pocket of specific protein kinases, thereby conferring a degree of selectivity and minimizing off-target effects.
This proposed mechanism is supported by studies on structurally similar 2,4-dichloro-5-nitropyrimidine, which has been shown to inhibit cell growth through interactions with key signaling molecules like the epidermal growth factor (EGF) receptor.[6] Furthermore, various chloropyrimidine derivatives have been successfully developed as covalent inhibitors of kinases, such as MSK1.[5]
Visualizing the Proposed Mechanism and Experimental Workflow
To provide a clear visual representation of the proposed mechanism and the experimental strategy for its validation, the following diagrams have been generated using Graphviz.
Caption: Proposed covalent inhibition of a target protein kinase.
Caption: A streamlined workflow for experimental validation.
Methodologies for Mechanistic Validation
To rigorously test the proposed mechanism of action, a multi-faceted experimental approach is required. The following protocols provide a detailed framework for this investigation.
In Vitro Kinase Inhibition Assay
-
Objective: To identify the specific protein kinase(s) targeted by 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine.
-
Methodology:
-
Utilize a commercial kinase screening panel (e.g., a radiometric or fluorescence-based assay) covering a broad range of human kinases.
-
Prepare a stock solution of the compound in DMSO.
-
Perform initial screening at a single high concentration (e.g., 10 µM) to identify potential hits.
-
For any identified hits, perform dose-response experiments to determine the IC50 value.
-
Include a known inhibitor for each kinase as a positive control.
-
Cell-Based Proliferation and Apoptosis Assays
-
Objective: To assess the functional consequences of target inhibition in a cellular context.
-
Methodology:
-
Cell Proliferation Assay (MTT or CellTiter-Glo®):
-
Seed cancer cell lines known to be dependent on the identified target kinase(s) in 96-well plates.
-
Treat cells with a serial dilution of the compound for 72 hours.
-
Measure cell viability using a plate reader.
-
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Mass Spectrometry for Covalent Adduct Confirmation
-
Objective: To definitively demonstrate covalent bond formation between the compound and its target protein.
-
Methodology:
-
Incubate the purified recombinant target kinase with an excess of the compound.
-
Analyze the intact protein using high-resolution mass spectrometry (e.g., ESI-QTOF) to detect the mass shift corresponding to the covalent addition of the compound.
-
Perform proteolytic digestion (e.g., with trypsin) of the protein-compound complex.
-
Analyze the resulting peptides by LC-MS/MS to identify the specific amino acid residue that has been modified.
-
Data Presentation and Interpretation
The quantitative data generated from the aforementioned experiments should be systematically organized for clear interpretation.
| Experiment | Metric | Expected Outcome for a Covalent Kinase Inhibitor |
| In Vitro Kinase Screen | % Inhibition | High inhibition of one or more kinases. |
| Dose-Response Assay | IC50 (nM or µM) | Potent inhibition of the target kinase(s). |
| Cell Proliferation Assay | GI50 (µM) | Dose-dependent decrease in cancer cell viability. |
| Apoptosis Assay | % Apoptotic Cells | Significant increase in the apoptotic cell population. |
| Intact Mass Spectrometry | Mass Shift (Da) | A mass increase corresponding to the molecular weight of the compound minus HCl. |
| Peptide Mapping (LC-MS/MS) | Modified Peptide | Identification of a specific cysteine (or other nucleophilic) residue adducted with the compound. |
Conclusion and Future Directions
The proposed mechanism of action, covalent inhibition of a protein kinase, provides a solid foundation for understanding the biological activity of 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine. The experimental framework outlined in this guide offers a clear path to validating this hypothesis. Successful confirmation of this mechanism will not only elucidate the function of this specific molecule but will also pave the way for the rational design of next-generation pyrimidine-based covalent inhibitors with enhanced potency and selectivity. Future work should focus on lead optimization, in vivo efficacy studies, and a comprehensive safety assessment to fully realize the therapeutic potential of this promising chemical scaffold.
References
- Ningbo Innopharmchem Co., Ltd. (2026). The Essential Role of 2-Chloro-5-nitropyridine in Modern Drug Discovery.
- Biosynth. (n.d.). 2,4-Dichloro-5-nitropyrimidine.
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Gorniak, P., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2051. Available at: [Link]
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Gower, N. J., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters, 13(7), 1156-1165. Available at: [Link]
- LookChem. (n.d.). 2,4-Dichloro-5-nitropyrimidine.
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MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(15), 4938. Available at: [Link]
- Journal for Research in Applied Sciences and Biotechnology. (2022). Role of Pyrimidine Derivatives in the Treatment of Cancer.
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Encyclopedia.pub. (2021). Pyrimidine Derivatives as Anticancer Agents. Available at: [Link]
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The Pharma Innovation Journal. (2019). Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review. Available at: [Link]
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Spectroscopic and Structural Elucidation of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine: A Technical Guide
Introduction: The Chemical Context
4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine belongs to the class of substituted pyrimidines, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules. The presence of a chloro group, a nitro group, and a morpholine moiety on the pyrimidine ring suggests a versatile chemical intermediate for the synthesis of more complex drug candidates. Accurate spectral analysis is paramount to confirm the identity and purity of this compound, ensuring the reliability of subsequent research and development efforts.
Molecular Structure and Key Features
The structural integrity of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine is defined by the covalent arrangement of its constituent atoms. Understanding this arrangement is the foundation for interpreting its spectral data.
Caption: Molecular structure of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine.
Synthesis and Characterization Workflow
The synthesis of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine typically involves a nucleophilic aromatic substitution reaction. A plausible synthetic route is outlined below, followed by the analytical workflow for structural confirmation.
Experimental Protocol: Synthesis
A common method for the synthesis of similar compounds involves the reaction of a di-substituted pyrimidine with morpholine[1].
Materials:
-
4,6-dichloro-5-nitropyrimidine
-
Morpholine
-
A suitable solvent (e.g., ethanol, acetonitrile)
-
A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
Procedure:
-
Dissolve 4,6-dichloro-5-nitropyrimidine in the chosen solvent in a round-bottom flask.
-
Add one equivalent of morpholine to the solution.
-
Add a slight excess (1.1-1.2 equivalents) of the non-nucleophilic base to scavenge the HCl byproduct.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine.
Caption: Workflow from synthesis to spectral characterization.
Predicted Spectral Data and Interpretation
The following sections detail the anticipated spectral data for 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The proton NMR spectrum is expected to show distinct signals for the morpholine and pyrimidine protons. By analogy with similar morpholinopyrimidine derivatives, the following chemical shifts can be predicted[2][3].
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2' (Pyrimidine) | ~8.5 | Singlet | 1H |
| Morpholine (-CH₂-N-) | ~3.8 - 4.0 | Triplet | 4H |
| Morpholine (-CH₂-O-) | ~3.6 - 3.8 | Triplet | 4H |
Causality behind Predictions:
-
The pyrimidine proton (H-2') is expected to be significantly deshielded due to the electron-withdrawing effects of the adjacent nitrogen atoms and the nitro group, resulting in a downfield chemical shift.
-
The morpholine protons adjacent to the nitrogen atom are deshielded by the pyrimidine ring and will appear as a triplet.
-
The morpholine protons adjacent to the oxygen atom will also appear as a triplet, typically at a slightly more upfield position compared to the N-CH₂ protons[4].
The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule. Predicted chemical shifts are based on data for related morpholine and pyrimidine compounds[2][5].
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (Pyrimidine) | ~158 |
| C-4 (Pyrimidine) | ~160 |
| C-5 (Pyrimidine) | ~125 |
| C-6 (Pyrimidine) | ~155 |
| Morpholine (-CH₂-N-) | ~45 |
| Morpholine (-CH₂-O-) | ~66 |
Causality behind Predictions:
-
The pyrimidine carbons (C-2, C-4, C-6) are expected to resonate at low field due to the electronegativity of the nitrogen atoms and the attached chloro and nitro groups.
-
The carbon atom bearing the nitro group (C-5) will also be in the aromatic region but may be slightly more shielded than the other pyrimidine carbons.
-
The morpholine carbons will appear in the aliphatic region, with the carbon adjacent to the more electronegative oxygen atom (C-O) appearing further downfield than the carbon adjacent to the nitrogen atom (C-N)[4].
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine is expected to show characteristic absorption bands for the nitro group, the C-Cl bond, the C-N and C-O bonds of the morpholine ring, and the aromatic pyrimidine ring[6][7].
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |
| Symmetric NO₂ Stretch | 1345 - 1385 | Strong |
| C=N Stretch (Pyrimidine) | 1550 - 1650 | Medium-Strong |
| C-Cl Stretch | 600 - 800 | Medium-Strong |
| C-N Stretch (Morpholine) | 1100 - 1300 | Medium |
| C-O-C Stretch (Morpholine) | 1070 - 1150 | Strong |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |
| C-H Stretch (Aromatic) | ~3050 | Weak |
Causality behind Predictions:
-
The strong absorptions for the nitro group are highly characteristic and are a key diagnostic feature.
-
The stretching vibrations of the pyrimidine ring will appear in the typical aromatic region.
-
The C-O-C stretch of the morpholine ether linkage is expected to be a strong and prominent band.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Expected Molecular Ion Peak: For 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine (C₈H₉ClN₄O₃), the expected monoisotopic mass is approximately 244.03 g/mol . Due to the presence of chlorine, the molecular ion peak will exhibit a characteristic isotopic pattern, with a prominent M+2 peak at approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁷Cl isotope[8].
Predicted Fragmentation Pattern: The molecule is expected to fragment under electron ionization (EI) or electrospray ionization (ESI) conditions. Key fragmentation pathways could include:
-
Loss of the nitro group (-NO₂)
-
Loss of the chloro group (-Cl)
-
Fragmentation of the morpholine ring
-
Cleavage of the bond between the pyrimidine ring and the morpholine nitrogen
Conclusion
This technical guide provides a detailed prediction and interpretation of the key spectral data (NMR, IR, and MS) for 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine. While based on established spectroscopic principles and data from analogous structures, experimental verification is essential for definitive structural confirmation. The information presented herein serves as a valuable resource for scientists and researchers working with this compound, facilitating its identification, characterization, and application in further scientific endeavors.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3121397, 4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine. [Link]
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National Institute of Standards and Technology. Morpholine. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69. [Link]
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Khan, I., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19333-19349. [Link]
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ResearchGate. (PDF) Synthesis and spectral analysis of an array of novel 4-(4-MORPHOLINOPHENYL) -6 arylpyrimidin-2-amines. [Link]
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ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]
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The Royal Society of Chemistry. Supporting information: Reduction of sulfoxides catalyzed by the commercially available manganese complex MnBr(CO)5. [Link]
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MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]
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ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. [Link]
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PubMed. Mass spectrometry for analysis of purine and pyrimidine compounds. [Link]
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Supporting Information. [Link]
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ResearchGate. The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. [Link]
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ResearchGate. Observed IR spectrum of neutral morpholine and the calculated spectrum... [Link]
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ACS Publications. Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. [Link]
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ACD/Labs. Recognizing the NMR pattern for morpholine. [Link]
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ResearchGate. 13 C NMR chemical shifts (ppm) of C-nitropyrazoles[9]. [Link]
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ResearchGate. NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. [Link]
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National Institute of Standards and Technology. Morpholine. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69. [Link]
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PubMed Central. Analysis of protein chlorination by mass spectrometry. [Link]
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PubMed. Selective detection of chlorine-containing compounds by gas chromatography/chemical reaction interface mass spectrometry. [Link]
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ResearchGate. Synthesis and characterization of N-(4-(4-chlorophenyl)-6-(3,4- dimethylphenyl)pyrimidin-2-yl). [Link]
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ResearchGate. Synthesis and characterization and anticancer studies of some morpholine derived Schiff bases and their metal complexes. [Link]
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PubMed Central. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. [Link]
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An In-Depth Technical Guide to the Safe Handling of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety precautions and handling protocols for 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine. As a senior application scientist, my objective is to synthesize critical safety data with practical, field-tested insights to ensure the well-being of laboratory personnel and the integrity of research outcomes. The information herein is curated from an analysis of the compound's structural motifs and safety data for analogous chemical structures, providing a robust framework for risk mitigation in the absence of a specific Safety Data Sheet (SDS) for this compound.
Compound Identification and Presumed Hazard Profile
-
Chloropyrimidine Moiety: Chlorinated pyrimidines can be irritants and potentially toxic.
-
Nitropyrimidine Moiety: Nitro-aromatic compounds are often associated with toxicity and should be handled with care.
-
Morpholine Moiety: Morpholine itself is a corrosive and flammable liquid that can cause severe skin burns and eye damage.[5][6][7][8][9]
Based on these structural alerts, a conservative approach to handling is warranted. The following presumed GHS classification should be adopted until specific data becomes available.
Table 1: Presumed GHS Hazard Classification for 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin. |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[9] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled. |
Pictograms:
Signal Word: Danger
Engineering Controls: The First Line of Defense
The primary objective in handling any potentially hazardous chemical is to minimize exposure. Engineering controls are the most effective means of achieving this.
Chemical Fume Hood
All manipulations of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine, including weighing, dissolution, and reaction setup, must be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of any fine powders or aerosols. The fume hood provides a physical barrier and ventilation to capture and exhaust airborne contaminants.
Ventilation
Ensure that the laboratory is well-ventilated. General lab ventilation complements the localized exhaust of a fume hood, helping to dilute and remove any fugitive emissions.
Personal Protective Equipment (PPE): A Necessary Barrier
While engineering controls are primary, PPE provides an essential secondary layer of protection. The selection of appropriate PPE is a critical decision-making process.
Hand Protection
-
Glove Selection: Standard nitrile gloves may not offer sufficient protection against prolonged or direct contact. It is advisable to wear double gloves, with the outer glove being a chemically resistant material such as Viton™ or a laminate glove. Always consult the glove manufacturer's compatibility chart for specific chemical resistance data if available.
-
Glove Technique: Change gloves frequently, especially if you suspect contamination. Never wear gloves outside of the laboratory.
Eye and Face Protection
-
Safety Glasses: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are mandatory.
-
Goggles and Face Shield: For procedures with a higher risk of splashing, such as transferring large volumes of solutions or working with reactions under pressure, chemical splash goggles and a full-face shield should be worn over safety glasses.
Protective Clothing
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is required.
-
Apron: A chemically resistant apron should be worn over the lab coat when handling larger quantities of the compound or its solutions.
-
Footwear: Closed-toe shoes are mandatory.
Respiratory Protection
In most instances, working within a certified fume hood will provide adequate respiratory protection. However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with an organic vapor/acid gas cartridge may be necessary.[10] Proper fit-testing and training are essential for respirator use.[10]
Diagram 1: PPE Selection Workflow
Caption: PPE Selection Workflow
Safe Handling and Storage Protocols
Adherence to standardized procedures is paramount for minimizing risk.
Weighing and Dispensing
-
Preparation: Don appropriate PPE and ensure the fume hood sash is at the proper working height.
-
Containment: Use a disposable weighing boat or place the weighing paper on a lipped tray to contain any spills.
-
Transfer: Use a spatula to carefully transfer the solid. Avoid creating dust.
-
Cleaning: After weighing, carefully clean the spatula and the balance with a solvent-moistened wipe (e.g., ethanol or isopropanol), and dispose of the wipe as hazardous waste.
Dissolution
-
Solvent Addition: Add the solvent to the solid slowly to avoid splashing.
-
Mixing: Use a magnetic stirrer or gentle swirling to dissolve the compound. If heating is required, use a controlled heating mantle and a condenser to prevent solvent evaporation.
Storage
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]
-
Ignition Sources: Store away from heat, sparks, and open flames.[5][8]
Emergency Procedures: Preparedness is Key
Accidents can happen, and a well-rehearsed emergency plan is essential.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.[7][11]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[7][12] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air.[7][12] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
Spill Response
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, but do not open windows or doors if it would compromise the negative pressure of the laboratory.
-
Contain: For small spills, use an absorbent material like vermiculite or a spill pillow to contain the spill.[11]
-
Neutralize (if applicable): For acidic or basic solutions, neutralize with an appropriate agent.
-
Clean: Wearing appropriate PPE, carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Diagram 2: Spill Response Workflow
Caption: Spill Response Workflow
Waste Disposal
All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain.[12]
Conclusion
The safe handling of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine requires a proactive and informed approach to risk management. By understanding the potential hazards associated with its structural components and implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can work with this compound in a safe and responsible manner. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for any specific questions or concerns.
References
-
Chemos GmbH & Co. KG. Safety Data Sheet: Morpholine. [Link]
-
Carl Roth GmbH + Co. KG. Safety Data Sheet: Morpholine. [Link]
-
Nexchem Ltd. SAFETY DATA SHEET: Morpholine. [Link]
-
Carl Roth GmbH + Co. KG. Safety data sheet: Morpholine. [Link]
-
North Metal and Chemical Company. Safety Data Sheet: Morpholine. [Link]
-
GERPAC. Personal protective equipment for preparing toxic drugs. [Link]
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- 3. 62652-84-0|Ethyl (6-morpholino-5-nitropyrimidin-4-yl)carbamate|BLD Pharm [bldpharm.com]
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Methodological & Application
Application Notes and Protocols for the Derivatization of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine
Introduction: The Strategic Importance of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine in Medicinal Chemistry
4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine is a versatile heterocyclic building block of significant interest to researchers in drug discovery and development. Its pyrimidine core is a privileged scaffold found in numerous biologically active compounds. The strategic placement of a chloro leaving group at the 6-position, activated by the strongly electron-withdrawing nitro group at the 5-position, renders the molecule highly susceptible to nucleophilic aromatic substitution (SNAr). This, coupled with the potential for reduction of the nitro group to a reactive amino functionality, opens a gateway to a diverse array of molecular architectures. These derivatives are of particular interest in the development of kinase inhibitors, anticancer agents, and other therapeutics.[1]
This guide provides detailed protocols for two primary derivatization pathways of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine: nucleophilic aromatic substitution at the C6 position and reduction of the C5 nitro group. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring that researchers can not only execute the protocols but also adapt them to their specific synthetic goals.
Part 1: Nucleophilic Aromatic Substitution (SNAr) at the C6-Position
The C6-chloro substituent of 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine is readily displaced by a variety of nucleophiles. The electron-withdrawing nitro group at the adjacent C5 position stabilizes the intermediate Meisenheimer complex, thereby facilitating the substitution reaction.[2][3] This section provides protocols for the derivatization with amine and thiol nucleophiles.
Amination at the C6-Position
The introduction of diverse amine functionalities at the C6-position is a common strategy for building libraries of potential drug candidates. The choice of solvent and base is critical for achieving high yields and purity.
Experimental Protocol: General Procedure for C6-Amination
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine (1.0 eq.) in a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF).
-
Addition of Amine: Add the desired primary or secondary amine (1.1-1.5 eq.) to the solution.
-
Addition of Base: Add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq.) to scavenge the HCl generated during the reaction.
-
Reaction: Heat the reaction mixture to a temperature between 80 °C and 120 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, filter the solid and wash with cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 4-(6-(substituted-amino)-5-nitropyrimidin-4-yl)morpholine derivative.
Table 1: Representative Conditions for C6-Amination
| Nucleophile | Solvent | Base | Temperature (°C) | Typical Reaction Time (h) |
| Benzylamine | Ethanol | TEA | 80 | 4-8 |
| Piperidine | Isopropanol | DIPEA | 90 | 6-12 |
| Aniline | DMF | K₂CO₃ | 120 | 12-24 |
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF can accelerate SNAr reactions by solvating the cation of the base and leaving the anion more nucleophilic. Alcohols like ethanol and isopropanol are also effective and can be easier to remove during work-up.
-
Base: A non-nucleophilic organic base is preferred to prevent competition with the amine nucleophile. Inorganic bases like potassium carbonate can also be used, particularly in DMF.
-
Temperature: Heating is generally required to overcome the activation energy of the reaction. The optimal temperature will depend on the reactivity of the specific amine nucleophile.
Diagram 1: General Workflow for C6-Amination
Caption: Workflow for the C6-amination of 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine.
Thiolation at the C6-Position
The introduction of a sulfur linkage at the C6-position can be achieved by reacting the starting material with a thiol in the presence of a suitable base.
Experimental Protocol: General Procedure for C6-Thiolation
-
Reagent Preparation: To a solution of the desired thiol (1.1 eq.) in a suitable solvent such as DMF or ethanol, add a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to generate the thiolate anion in situ.
-
Addition of Starting Material: Add a solution of 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine (1.0 eq.) in the same solvent to the thiolate solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 50-60 °C if necessary. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction by the addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 2: Representative Conditions for C6-Thiolation
| Nucleophile | Solvent | Base | Temperature (°C) | Typical Reaction Time (h) |
| Thiophenol | DMF | NaH | 25 | 2-4 |
| Benzyl mercaptan | Ethanol | K₂CO₃ | 60 | 4-8 |
Causality Behind Experimental Choices:
-
Base: A strong base like NaH is often used to deprotonate the thiol, forming a highly nucleophilic thiolate. For less acidic thiols, a milder base like K₂CO₃ may be sufficient, especially with heating.
-
Solvent: DMF is an excellent solvent for this reaction as it readily dissolves the starting materials and facilitates the SNAr reaction.
Diagram 2: Reaction Scheme for C6-Derivatization
Caption: SNAr derivatization at the C6-position.
Part 2: Reduction of the C5-Nitro Group
The reduction of the C5-nitro group to an amino group provides a key synthetic handle for further functionalization, such as amide bond formation or the construction of fused heterocyclic systems. The choice of reducing agent is critical to ensure chemoselectivity and avoid reduction of the C6-chloro substituent.
Chemoselective Reduction using Tin(II) Chloride
Tin(II) chloride (SnCl₂) is a mild and effective reagent for the reduction of aromatic nitro groups in the presence of other reducible functionalities, such as halogens.
Experimental Protocol: Reduction of the Nitro Group with SnCl₂
-
Reagent Preparation: In a round-bottom flask, suspend 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine (1.0 eq.) in a solvent such as ethanol or ethyl acetate.
-
Addition of Reducing Agent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq.) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (typically 70-80 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic (pH 8-9).
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
Causality Behind Experimental Choices:
-
Reducing Agent: SnCl₂ is a classic choice for the reduction of nitroarenes and is known for its good functional group tolerance, making it suitable for this substrate.
-
Stoichiometry: A significant excess of SnCl₂ is typically required to ensure complete reduction.
-
Work-up: The basic work-up is crucial to neutralize the acidic reaction mixture and precipitate tin salts, which can then be removed by filtration or during the aqueous work-up.
Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for nitro group reduction. However, care must be taken to choose a catalyst that does not promote hydrodehalogenation. Palladium-based catalysts can sometimes lead to the loss of the chloro-substituent. Platinum oxide (PtO₂) or Raney Nickel are often preferred for substrates containing aromatic chlorides.
Experimental Protocol: Catalytic Hydrogenation
-
Reaction Setup: To a solution of 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a hydrogenation vessel, add a catalytic amount of platinum oxide (PtO₂) or Raney Nickel (5-10 mol%).
-
Hydrogenation: Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm). Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the desired 5-amino-4-(6-chloro-pyrimidin-4-yl)morpholine. Further purification by chromatography may be necessary.
Safety Precaution: Catalytic hydrogenation with hydrogen gas should be performed in a well-ventilated fume hood using appropriate safety equipment. The catalysts can be pyrophoric and should be handled with care.
Sources
The Strategic Utility of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine in the Synthesis of Advanced Kinase Inhibitors
Introduction: In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone in the design of targeted therapeutics, particularly kinase inhibitors.[1][2] Its structural resemblance to the purine core of ATP allows for competitive binding within the kinase active site. The strategic functionalization of the pyrimidine ring is therefore a critical endeavor in the development of potent and selective kinase inhibitors. This application note delves into the versatile role of a key building block, 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine , in the synthesis of sophisticated kinase inhibitors, with a particular focus on its application in the creation of potent drug candidates targeting critical signaling pathways in oncology.
Physicochemical Properties and Strategic Importance
4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine is a crystalline solid with the molecular formula C₈H₉ClN₄O₃ and a molecular weight of 244.64 g/mol .[3] Its structure is characterized by a pyrimidine core substituted with a chloro group at the 6-position, a nitro group at the 5-position, and a morpholino group at the 4-position. This unique arrangement of functional groups makes it an exceptionally valuable intermediate in multi-step organic synthesis.
| Property | Value | Reference |
| CAS Number | 54660-14-9 | [3] |
| Molecular Formula | C₈H₉ClN₄O₃ | [3] |
| Molecular Weight | 244.64 g/mol | [3] |
| Appearance | Solid | [3] |
| Storage | 2-8°C, sealed in dry, dark place | [3] |
The strategic importance of this molecule lies in the differential reactivity of its substituents. The chloro group at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various side chains that can be tailored to target specific kinase residues.[4][5] The nitro group at the 5-position serves as a precursor to an amino group, which is crucial for subsequent cyclization reactions to form fused heterocyclic systems, such as purine-like scaffolds.[6] The morpholine moiety often enhances the solubility and pharmacokinetic properties of the final drug molecule.[7]
Application in the Synthesis of the Potent Kinase Inhibitor Samateran (PZ-1)
A prime example of the utility of 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine is in the synthesis of Samateran (PZ-1), a potent inhibitor of RET and TRK kinases.[8][9] Oncogenic fusions and mutations of these kinases are drivers of various cancers, making them important therapeutic targets. The following protocol outlines the key steps in the synthesis of Samateran, highlighting the pivotal role of the title compound.
Experimental Protocol: Synthesis of Samateran (PZ-1)
This protocol is a representative synthesis and may require optimization based on specific laboratory conditions and available reagents.
Step 1: Nucleophilic Aromatic Substitution
-
Reaction: 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine is reacted with a suitable amine nucleophile, for instance, a substituted aniline, to displace the chloro group at the 6-position. This SNAr reaction is typically carried out in a polar aprotic solvent in the presence of a non-nucleophilic base.
-
Detailed Procedure:
-
To a solution of 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add the desired substituted aniline (1.1 eq) and diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at 80-100 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the substituted 6-amino-5-nitropyrimidine derivative.
-
Step 2: Reduction of the Nitro Group
-
Reaction: The nitro group of the 6-amino-5-nitropyrimidine derivative is reduced to an amino group. This is a critical step to generate the vicinal diamine functionality required for the subsequent cyclization. Common reducing agents include iron powder in acetic acid or catalytic hydrogenation.[6]
-
Detailed Procedure:
-
Suspend the 6-amino-5-nitropyrimidine derivative (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux (approximately 80 °C) for 2-3 hours, monitoring by TLC.
-
After completion, filter the hot reaction mixture through a pad of celite to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5,6-diaminopyrimidine derivative, which can be used in the next step without further purification.
-
Step 3: Cyclization to form the Purine-like Scaffold
-
Reaction: The 5,6-diaminopyrimidine derivative is cyclized to form the final purine-like core of Samateran. This is often achieved by reacting with a one-carbon synthon, such as triethyl orthoformate or formic acid.
-
Detailed Procedure:
-
Dissolve the crude 5,6-diaminopyrimidine derivative in triethyl orthoformate.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and remove the excess triethyl orthoformate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final product, Samateran (PZ-1).
-
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for Samateran (PZ-1).
The Biological Context: Targeting RET and TRK Kinase Signaling
Samateran (PZ-1) is a type II kinase inhibitor, meaning it binds to the inactive "DFG-out" conformation of the kinase.[9] This mode of inhibition can offer greater selectivity compared to ATP-competitive type I inhibitors. As a potent inhibitor of both RET and TRK kinases, Samateran has significant therapeutic potential in cancers driven by aberrant signaling through these pathways.
The RET (Rearranged during Transfection) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in the development of the nervous and renal systems. Gene fusions and activating mutations in RET are oncogenic drivers in a subset of lung and thyroid cancers. Similarly, the neurotrophic tyrosine receptor kinase (NTRK) genes (NTRK1, NTRK2, and NTRK3) encode for the TRK proteins (TRKA, TRKB, and TRKC), which are involved in neuronal development and function. Gene fusions involving the NTRK genes are found in a wide range of solid tumors and are considered tumor-agnostic biomarkers for targeted therapy.
Both RET and TRK signaling pathways converge on downstream effectors that promote cell proliferation, survival, and differentiation, such as the RAS/MAPK and PI3K/AKT pathways. Inhibition of these kinases by drugs like Samateran can effectively shut down these pro-tumorigenic signals.
Visualization of the RET/TRK Signaling Pathway
Caption: Simplified RET/TRK signaling pathway and inhibition by Samateran.
Conclusion
4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine is a highly valuable and versatile building block in the synthesis of advanced kinase inhibitors. Its strategically positioned functional groups allow for sequential and regioselective modifications, enabling the construction of complex heterocyclic scaffolds. The synthesis of Samateran (PZ-1) serves as a compelling case study, demonstrating a clear and efficient pathway from this key intermediate to a potent and clinically relevant kinase inhibitor. The continued exploration of the reactivity of 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine is expected to yield further innovations in the development of targeted cancer therapies.
References
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Zhang, N., et al. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Bioorganic & Medicinal Chemistry, 17(1), 123-134. Available from: [Link]
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Carlomagno, F., et al. (2021). Targeted activity of the small molecule kinase inhibitor Pz-1 towards RET and TRK kinases. Journal of Experimental & Clinical Cancer Research, 40(1), 269. Available from: [Link]
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Han, Y., et al. (2013). How to do a reduction of 4,6 dichloro-5-nitro pyrimidine to 4,6 dichloro-5-amino pyrimidine? ResearchGate. Available from: [Link]
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Berg, J.M., et al. (2002). Purine and Pyrimidine Nucleotide Synthesis. In Biochemistry. 5th edition. W H Freeman. Available from: [Link]
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de la Torre, B.G., et al. (2018). Synthesis of 4-Amino-6-(dichloromethyl)-5-nitropyrimidines. ResearchGate. Available from: [Link]
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El-Sayed, M.A., et al. (2002). Kinetics and reactivity of substituted anilines with 2-chloro-5-nitropyridine in dimethyl sulfoxide and dimethyl formamide. International Journal of Chemical Kinetics, 34(11), 645-650. Available from: [Link]
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Al-Suwaidan, I.A., et al. (2020). Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. Molbank, 2020(3), M1139. Available from: [Link]
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Microbe Notes. (2022). Purine Synthesis. Retrieved from [Link]
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Fun, H.K., et al. (2012). 4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1439. Available from: [Link]
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Ghorab, M.M., et al. (2014). Synthesis and Reactions of 1-Amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline. ResearchGate. Available from: [Link]
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da Silva, A.B.F., et al. (2020). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 25(24), 6006. Available from: [Link]
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Moody, C.J., et al. (2012). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ARKIVOC, 2012(5), 234-247. Available from: [Link]
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Al-Suwaidan, I.A., et al. (2019). Synthesis of (R) and (S)-3-Chloro-5-(3-methylmorpholino)-4H-1,2,6-thiadiazin-4-ones. Molbank, 2019(4), M1087. Available from: [Link]
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Mironov, M.A., et al. (2020). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 25(18), 4084. Available from: [Link]
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Meister, V., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. Available from: [Link]
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Carlomagno, F., et al. (2021). Targeted activity of the small molecule kinase inhibitor Pz-1 towards RET and TRK kinases. ResearchGate. Available from: [Link]
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Al-Tamiemi, E.O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Available from: [Link]
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Aly, A.A., et al. (2021). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 11(54), 34163-34193. Available from: [Link]
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Ziya, V.V., et al. (2020). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 25(23), 5585. Available from: [Link]
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Application Notes and Protocols for the Agrochemical Evaluation of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and agrochemical screening of the novel chemical entity, 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine. This document outlines hypothesized biological activities and provides detailed protocols for the preliminary evaluation of its potential as a fungicide, herbicide, or insecticide.
Introduction and Scientific Rationale
Pyrimidine derivatives are a cornerstone of modern agrochemical research, exhibiting a wide spectrum of biological activities including fungicidal, herbicidal, and insecticidal properties.[1][2] The specific substitutions on the pyrimidine ring are critical in determining the type and potency of its agrochemical activity.[3][4] The incorporation of a morpholine moiety is also a well-established strategy in the design of agrochemicals, often enhancing the systemic mobility and efficacy of the active ingredient.[1][5][6]
The subject of this guide, 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine, combines these key structural features. The nitropyrimidine core suggests potential for disruption of essential biochemical pathways in target organisms, such as pyrimidine biosynthesis, which has been identified as a novel herbicidal mode of action.[7][8][9][10] The chloro-substituent provides a reactive site for further chemical modification, while the morpholine group may confer favorable pharmacokinetic properties.
This document provides a framework for the initial investigation of this promising, yet uncharacterized, molecule. The following protocols are designed to be self-validating and provide a clear path for the preliminary assessment of its agrochemical potential.
Synthesis of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine
The proposed synthesis is a nucleophilic aromatic substitution reaction, a common and reliable method for the preparation of substituted pyrimidines. The protocol is adapted from the synthesis of a structurally related compound, 4-(2-chloro-6-methylpyrimidin-4-yl)morpholine.[11]
Starting Materials:
-
4,6-dichloro-5-nitropyrimidine
-
Morpholine
-
N,N-diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Sodium sulfate, anhydrous
-
Silica gel for column chromatography
Protocol:
-
To a solution of 4,6-dichloro-5-nitropyrimidine (1.0 eq) in anhydrous THF (10 mL per gram of starting pyrimidine) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add DIPEA (1.1 eq).
-
Cool the mixture to 0°C in an ice bath with continuous stirring.
-
Slowly add morpholine (1.1 eq) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Resuspend the residue in water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in heptane) to yield the pure 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine.
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
DIPEA: A non-nucleophilic base used to quench the HCl generated during the reaction, driving the equilibrium towards the product.
-
0°C Initial Temperature: Controls the initial exothermic reaction upon addition of the nucleophile (morpholine).
-
Column Chromatography: A standard purification technique to isolate the desired product from unreacted starting materials and byproducts.
Workflow Diagram:
Hypothesized Biological Activities and Mechanisms of Action
Based on its structural motifs, 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine is hypothesized to possess fungicidal and/or herbicidal activity.
3.1. Potential as a Fungicide:
Many pyrimidine derivatives act as fungicides by interfering with essential fungal life processes.[12][13] Potential mechanisms include:
-
Inhibition of Nucleic Acid Synthesis: The pyrimidine core could interfere with the biosynthesis of DNA and RNA.[14]
-
Disruption of Mitochondrial Respiration: The molecule could inhibit the electron transport chain, leading to a depletion of cellular energy.[14][15]
-
Inhibition of Sterol Biosynthesis: The morpholine moiety is present in fungicides known to inhibit ergosterol biosynthesis, a critical component of fungal cell membranes.[14][16]
3.2. Potential as a Herbicide:
A novel class of herbicides acts by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway in plants.[7][8][9][10] The nitropyrimidine structure of the target compound makes this a plausible mechanism of action to investigate.
Hypothesized Mechanism of Action (Herbicidal):
Experimental Protocols for Agrochemical Screening
The following are detailed, step-by-step protocols for the initial screening of 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine for fungicidal, herbicidal, and insecticidal activities.
4.1. In Vitro Fungicide Screening Protocol
This protocol utilizes a 96-well microtiter plate assay for high-throughput screening against a panel of common plant pathogenic fungi.[17][18]
Materials:
-
Pure 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
Cultures of test fungi (e.g., Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Protocol:
-
Prepare a 10 mg/mL stock solution of the test compound in DMSO.
-
Prepare fungal spore suspensions or mycelial fragment suspensions in the appropriate liquid medium. Adjust the concentration to a level suitable for growth measurement (e.g., 1 x 10^4 spores/mL).
-
In a 96-well plate, perform serial dilutions of the stock solution to achieve a range of test concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.13, 1.56, 0 µg/mL). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).
-
Add the fungal inoculum to each well.
-
Include a positive control (a known fungicide) and a negative control (medium with DMSO only).
-
Incubate the plates at the optimal temperature for each fungus (e.g., 25°C) for a period sufficient for growth in the negative control wells (typically 48-72 hours).
-
Measure fungal growth by reading the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader.
-
Calculate the percentage of growth inhibition for each concentration relative to the negative control.
-
Determine the EC50 (Effective Concentration for 50% inhibition) value for each fungus.
Illustrative Data Presentation:
| Compound | Botrytis cinerea EC50 (µg/mL) | Fusarium oxysporum EC50 (µg/mL) | Rhizoctonia solani EC50 (µg/mL) |
| 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine | 15.2 | > 100 | 22.5 |
| Positive Control (e.g., Azoxystrobin) | 0.5 | 2.1 | 1.8 |
(Note: Data are for illustrative purposes only)
4.2. In Vivo Herbicide Screening Protocol
This whole-plant bioassay is designed to assess the pre- and post-emergence herbicidal activity of the test compound.[19][20][21][22][23]
Materials:
-
Pure 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine
-
Acetone
-
Tween 20 (or other suitable surfactant)
-
Seeds of representative weed species (e.g., Amaranthus retroflexus (broadleaf), Echinochloa crus-galli (grass))
-
Pots with sterile soil mix
-
Growth chamber or greenhouse with controlled conditions
-
Laboratory sprayer
Protocol:
Pre-emergence Application:
-
Sow seeds of the test weed species in pots.
-
Prepare a solution of the test compound in acetone with a small amount of Tween 20 as a surfactant. Dilute with water to the desired application rates (e.g., 1000, 500, 250, 125 g/ha).
-
Apply the solution evenly to the soil surface using a laboratory sprayer.
-
Include a positive control (a known herbicide) and a negative control (solvent and surfactant only).
-
Place the pots in a growth chamber and water as needed.
-
After 14-21 days, assess the herbicidal effect by counting the number of emerged and surviving plants and by visual injury ratings (0 = no effect, 100 = complete kill).
Post-emergence Application:
-
Sow seeds and grow the plants until they reach a suitable stage for treatment (e.g., 2-3 leaf stage).
-
Apply the herbicide solutions as described above directly to the foliage of the plants.
-
Return the plants to the growth chamber.
-
Assess the herbicidal effect after 7 and 14 days by visual injury ratings.
Illustrative Data Presentation:
| Compound | Application | Amaranthus retroflexus % Injury (at 500 g/ha) | Echinochloa crus-galli % Injury (at 500 g/ha) |
| 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine | Pre-emergence | 85 | 40 |
| 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine | Post-emergence | 90 | 55 |
| Positive Control (e.g., Glyphosate) | Post-emergence | 100 | 100 |
(Note: Data are for illustrative purposes only)
4.3. Insecticidal Activity Screening Protocol
This protocol describes a contact toxicity bioassay using the impregnated filter paper method, suitable for screening against various insect pests.[24][25]
Materials:
-
Pure 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine
-
Acetone
-
Filter paper discs
-
Petri dishes
-
Test insects (e.g., Myzus persicae (aphids), Spodoptera frugiperda (armyworm larvae))
-
Micropipette
Protocol:
-
Prepare a series of concentrations of the test compound in acetone.
-
Apply a known volume (e.g., 1 mL) of each solution evenly to a filter paper disc placed in a Petri dish.
-
Allow the solvent to evaporate completely, leaving a dry residue of the test compound.
-
Prepare a negative control with acetone only. A positive control with a known insecticide should also be included.
-
Introduce a known number of test insects (e.g., 10-20) into each Petri dish.
-
Provide a suitable food source if the test duration is longer than 24 hours.
-
Incubate at an appropriate temperature and humidity for the test insect.
-
Record mortality at 24 and 48 hours.
-
Calculate the percentage mortality for each concentration, correcting for any mortality in the negative control using Abbott's formula.
-
Determine the LD50 (Lethal Dose for 50% of the population) value.
Agrochemical Screening Workflow:
Sources
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- 14. Modes of Action for Plant Disease Management Chemistries Presentation(ACIS) [cales.arizona.edu]
- 15. Mechanism of Action of the Antifungal Antibiotic Pyrrolnitrin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Applications of Morpholine in Chemical Industry_Chemicalbook [chemicalbook.com]
- 17. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bioone.org [bioone.org]
- 21. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
- 23. researchgate.net [researchgate.net]
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- 25. scribd.com [scribd.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Unlocking the Synthetic Potential of a Versatile Pyrimidine Building Block
4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine (CAS No. 54660-14-9) is a highly functionalized pyrimidine derivative of significant interest in medicinal chemistry and organic synthesis.[1] Its structure, featuring a pyrimidine ring activated by both a nitro group and a chlorine atom, renders it an exceptionally reactive substrate for nucleophilic aromatic substitution (SNAr). This reactivity profile allows for the facile introduction of a wide array of functional groups at the C6-position, making it a valuable intermediate in the synthesis of complex molecules, including potential therapeutic agents.
The core principle governing the utility of this compound lies in the powerful electron-withdrawing nature of the 5-nitro group. This group, in concert with the inherent electron deficiency of the pyrimidine ring, strongly activates the C6-position towards nucleophilic attack, enabling the displacement of the chloro leaving group under relatively mild conditions. This guide provides a comprehensive overview of the reactivity of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine with various nucleophiles, complete with detailed experimental protocols, mechanistic insights, and practical considerations to empower researchers in their synthetic endeavors.
I. The Chemistry of Activation: Understanding Reactivity
The high reactivity of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine in SNAr reactions is a direct consequence of its electronic structure. The pyrimidine ring itself is an electron-deficient heterocycle. The addition of a nitro group at the C5-position further depletes the electron density of the ring through both inductive and resonance effects. This pronounced electron deficiency makes the carbon atoms of the pyrimidine ring, particularly those bearing a good leaving group like chlorine, highly electrophilic.
The generally accepted mechanism for this transformation is a two-step addition-elimination process.[2]
-
Nucleophilic Attack: A nucleophile adds to the electron-deficient C6 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Chloride Elimination: The aromaticity of the pyrimidine ring is restored through the expulsion of the chloride ion, yielding the final substituted product.
Recent studies suggest that some SNAr reactions may proceed through a concerted mechanism, particularly with good leaving groups on heterocyclic systems.[3] However, the two-step model remains a valuable framework for understanding the reactivity and for predicting reaction outcomes.
II. Experimental Protocols
A. General Considerations & Safety
Safety Precautions: 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine is a chemical intermediate and should be handled with appropriate care. Based on its structure and available safety data for related compounds, it is advisable to treat it as harmful if swallowed and a skin and eye irritant.[1][4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and safety information.[4] Morpholine and many other nucleophiles also have specific hazards that must be considered.[5][6]
Materials and Methods: Unless otherwise noted, all reagents should be of analytical grade and used as received. Anhydrous solvents should be used where specified, and reactions requiring anhydrous conditions should be performed under an inert atmosphere (e.g., nitrogen or argon). Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.
B. Protocol 1: Reaction with Amine Nucleophiles
The displacement of the C6-chloro group with primary and secondary amines is a robust and widely applicable transformation. This reaction allows for the introduction of diverse functionalities, which is particularly useful in the construction of compound libraries for drug discovery.
Reaction Scheme:
Sources
- 1. 54660-14-9|4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 54660-14-9 Name: [xixisys.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. fishersci.com [fishersci.com]
Application Note: Buchwald-Hartwig Amination of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a versatile and powerful method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3][4] This application note provides a detailed technical guide for the Buchwald-Hartwig amination of 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine, a challenging substrate due to its electron-deficient heterocyclic nature. We will delve into the mechanistic underpinnings, critical experimental parameters, and provide a robust protocol for researchers in drug discovery and process development.
The substrate, 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine, presents a unique challenge. The pyrimidine core is highly electron-deficient due to the presence of two ring nitrogen atoms and a strongly electron-withdrawing nitro group. While this electronic nature can activate the C-Cl bond towards nucleophilic aromatic substitution (SNAr), the Buchwald-Hartwig amination offers a complementary and often milder approach, particularly for coupling with less nucleophilic amines or when SNAr conditions lead to undesired side reactions. The oxidative addition of the C-Cl bond to the Pd(0) catalyst is often the rate-limiting step for less reactive aryl chlorides.[5]
A concise and efficient method for the synthesis of substituted pyrimidines through palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines has been previously reported, demonstrating the feasibility of this transformation on similar scaffolds.[6] This reaction allows for the creation of diverse libraries of substituted pyrimidines with good functional group tolerance.[6]
Mechanistic Considerations
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process, generally proceeding through a sequence of oxidative addition, ligand exchange/base-mediated deprotonation, and reductive elimination.[1][4][7]
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl chloride to a coordinatively unsaturated Pd(0) species, forming a Pd(II) complex. The electron-deficient nature of the 5-nitropyrimidine ring is expected to facilitate this step.
-
Ligand Exchange and Deprotonation: The amine substrate then coordinates to the Pd(II) center, displacing a ligand. A base is crucial at this stage to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base is critical and can significantly influence the reaction rate and outcome.[8]
-
Reductive Elimination: The final step is the reductive elimination from the Pd(II)-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]
Bulky, electron-rich phosphine ligands are essential for promoting the key steps of the catalytic cycle, particularly the reductive elimination, and preventing the formation of inactive catalyst species.[1][4][9]
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Critical Experimental Parameters: A Scientist's Perspective
The success of the Buchwald-Hartwig amination, especially with a challenging substrate like 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine, hinges on the careful selection and optimization of several key parameters.
| Parameter | Recommended Choice(s) | Rationale & Expert Insights |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common and effective Pd(0) and Pd(II) precursors. Pd₂(dba)₃ is a direct source of Pd(0), while Pd(OAc)₂ is reduced in situ. For sensitive substrates, a pre-formed Pd(0) catalyst can sometimes offer better reproducibility. |
| Ligand | XPhos, RuPhos, BrettPhos | The choice of ligand is paramount.[9] For electron-deficient heteroaryl chlorides, bulky and electron-rich biaryl phosphine ligands like XPhos, RuPhos, or BrettPhos are often superior.[9][10] They promote the challenging oxidative addition and facilitate the final reductive elimination, minimizing side reactions like hydrodehalogenation.[5] |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOt-Bu) is a common choice, but its high basicity can be incompatible with some functional groups.[7] For substrates sensitive to strong bases, weaker inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective, though they may require higher reaction temperatures or longer reaction times.[8] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are essential to prevent quenching of the base and catalyst deactivation. Toluene and dioxane are frequently used due to their ability to dissolve the reactants and their relatively high boiling points, which can be beneficial for less reactive substrates.[11][12][13] |
| Temperature | 80-110 °C | The optimal temperature will depend on the reactivity of the specific amine and the chosen catalyst system. Monitoring the reaction by TLC or LC-MS is crucial to determine the ideal temperature that provides a reasonable reaction rate without promoting decomposition. Microwave irradiation can also be a valuable tool to accelerate the reaction.[11][12] |
| Atmosphere | Inert (Argon or Nitrogen) | The Pd(0) catalyst is sensitive to oxidation, so maintaining a strictly inert atmosphere throughout the reaction is critical for catalytic activity.[5] |
Experimental Protocols
Materials and Reagents:
-
4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine
-
Amine of choice
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOt-Bu)
-
Anhydrous solvent (e.g., Toluene)
-
Standard laboratory glassware, inert atmosphere setup (Schlenk line or glovebox)
General Procedure for Buchwald-Hartwig Amination:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., XPhos, 4-10 mol%).
-
Reagent Addition: Add the amine (1.1-1.5 equiv) and the base (e.g., NaOt-Bu, 1.5-2.0 equiv).
-
Solvent Addition: Add the anhydrous solvent (e.g., Toluene) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired aminated product.
Protocol for Microwave-Assisted Buchwald-Hartwig Amination:
For rapid optimization and synthesis, microwave-assisted heating can be employed.
-
Vial Preparation: In a microwave vial, combine 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 5 mol%), the phosphine ligand (e.g., XPhos, 10 mol%), the base (e.g., t-BuONa, 2.5 equiv), and the amine (2.1 equiv).[11]
-
Solvent: Add anhydrous toluene.[11]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at a set temperature (e.g., 150 °C) for a specified time (e.g., 10-30 minutes).[11][12]
-
Work-up and Purification: Follow the work-up and purification steps outlined in the general procedure.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents | - Use a fresh batch of catalyst and ligand.- Ensure rigorous exclusion of air and moisture.[5]- Use freshly distilled/dried solvents and high-purity reagents. |
| Hydrodehalogenation | - Slow reductive elimination- Presence of trace water | - Screen different ligands; more electron-rich and bulky ligands can accelerate reductive elimination.- Ensure all reagents and solvents are scrupulously dry.[5] |
| Side Product Formation | - Reaction temperature too high- Incorrect base | - Optimize the reaction temperature; lower temperatures may improve selectivity.- If using a strong base like NaOt-Bu, consider a milder base such as K₂CO₃ or Cs₂CO₃. |
Conclusion
The Buchwald-Hartwig amination of 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine is a valuable transformation for the synthesis of novel substituted nitropyrimidines. By carefully selecting the catalyst system, base, and reaction conditions, high yields of the desired products can be achieved. This application note provides a comprehensive guide for researchers to successfully implement this powerful C-N bond-forming reaction in their synthetic endeavors. The principles and protocols outlined herein can be adapted for a wide range of amine nucleophiles, enabling the rapid generation of compound libraries for drug discovery and development programs.
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Liu, M.-M., Mei, Q., Zhang, Y.-X., Bai, P., & Guo, X.-H. (2017). Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines. Chinese Chemical Letters, 28(3), 583–587. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. Available at: [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC. Available at: [Link]
-
Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). Available at: [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH. Available at: [Link]
-
Buchwald Hartwig amination catalysts - Johnson Matthey. Available at: [Link]
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Organic Letters - ACS Publications. Available at: [Link]
-
Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines - RSC Publishing. Available at: [Link]
-
Pd-catalyzed amination as an alternative to nucleophilic aromatic substitution for the synthesis of N-alkyltacrines and analogues - PMC - NIH. Available at: [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development | Request PDF - ResearchGate. Available at: [Link]
-
Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines | Request PDF - ResearchGate. Available at: [Link]
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Application Notes and Protocols for the Investigation of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine in Cell-Based Assays
Introduction: Unveiling the Potential of a Novel Pyrimidine Derivative
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents, particularly in oncology.[1][2] Derivatives of pyrimidine are well-established as potent inhibitors of various protein kinases, which are critical regulators of cellular processes such as proliferation, survival, and differentiation.[3] The compound 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine is a structurally intriguing molecule that combines the established kinase-inhibitory potential of the pyrimidine core with a morpholine moiety. The morpholine ring is a common pharmacophore in kinase inhibitors, often contributing to improved potency, selectivity, and pharmacokinetic properties.[4][5]
Given its structural features, 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine is a prime candidate for investigation as an inhibitor of key signaling pathways implicated in cancer, most notably the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway.[1][6][7] This pathway is one of the most frequently dysregulated signaling cascades in human malignancies, making it a highly sought-after target for therapeutic intervention.[6][7][8]
These application notes provide a comprehensive guide for researchers to conduct the initial characterization of 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine in cell-based assays. The following protocols are designed to be self-validating and are accompanied by explanations of the underlying scientific principles to empower researchers in their drug discovery efforts.
Hypothesized Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival.[7] Many pyrimidine-based small molecules have been developed as ATP-competitive inhibitors of kinases within this pathway.[1][2] We hypothesize that 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine may function as an inhibitor of one or more kinases in the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis and inhibition of cell proliferation in cancer cells.
Figure 1: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway by 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine.
Experimental Protocols
Compound Handling and Preparation
Proper handling and preparation of the test compound are critical for obtaining reproducible results.
Materials:
-
4-(6-chloro-5-nitropyrimidin-4-yl)morpholine (CAS No. 54660-14-9)[9]
-
Dimethyl sulfoxide (DMSO), cell culture grade[10]
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine (e.g., 10 mM) in DMSO. Ensure the compound is fully dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate cell culture medium. The final concentration of DMSO in the cell culture should be kept constant across all treatments and should not exceed 0.5% to avoid solvent-induced cytotoxicity.
Cell Proliferation/Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: The next day, treat the cells with serial dilutions of 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO-treated cells) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Figure 2: Workflow for the MTT cell proliferation/cytotoxicity assay.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.
Materials:
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine at its IC50 and 2x IC50 concentrations for 24-48 hours. Include vehicle-treated and positive control (e.g., staurosporine) wells.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis of PI3K/Akt/mTOR Pathway
Western blotting is used to detect changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, providing direct evidence of target engagement.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against: p-Akt (Ser473), Akt, p-mTOR (Ser2448), mTOR, p-S6K (Thr389), S6K, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Protein Extraction: Treat cells with the compound as described for the apoptosis assay. Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: A decrease in the phosphorylation of Akt, mTOR, and S6K in compound-treated cells compared to the vehicle control would support the hypothesis that 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine inhibits the PI3K/Akt/mTOR pathway.
Data Presentation
| Assay | Endpoint | Expected Outcome with 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine |
| MTT Assay | IC50 (µM) | Dose-dependent decrease in cell viability, allowing for IC50 determination. |
| Apoptosis Assay | % Apoptotic Cells | Increase in the percentage of early and late apoptotic cells. |
| Western Blot | Protein Phosphorylation | Decreased phosphorylation of Akt, mTOR, and S6K. |
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine. Based on its chemical structure, this compound holds promise as a novel inhibitor of the PI3K/Akt/mTOR pathway. Successful execution of these assays will provide valuable insights into its cytotoxic and apoptotic activities and its mechanism of action.
Positive results from these initial studies would warrant further investigation, including:
-
In vitro kinase assays: To identify the specific kinase target(s) of the compound.
-
Cell cycle analysis: To determine if the compound induces cell cycle arrest.
-
In vivo studies: To evaluate the anti-tumor efficacy of the compound in animal models.
By following these detailed protocols and understanding the underlying scientific principles, researchers will be well-equipped to explore the therapeutic potential of 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine.
References
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Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4063–4091. [Link]
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Schwartz, S., et al. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics, 13(5), 1021–1031. [Link]
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Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. PubMed.[Link]
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Miricescu, D., et al. (2021). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? International Journal of Molecular Sciences, 22(21), 11684. [Link]
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Medscape. (n.d.). Non-Hodgkin Lymphoma (NHL) Medication. [Link]
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RSC Publishing. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances.[Link]
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ACS Omega. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. [Link]
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ACS Omega. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. [Link]
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ScienceScholar. (2022). An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences.[Link]
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RSC Publishing. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances.[Link]
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ACS Publications. (2015). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Medicinal Chemistry Letters.[Link]
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PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). [Link]
-
ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. [Link]
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PubMed. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. [Link]
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PubMed Central. (2021). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. [Link]
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PubMed. (1996). Hypoxia-selective antitumor agents. 14. Synthesis and hypoxic cell cytotoxicity of regioisomers of the hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide. [Link]
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PubMed. (2011). Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents. [Link]
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PubChem. (n.d.). SID 310264726. [Link]
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MDPI. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. [Link]
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ScienceScholar. (2022). An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences.[Link]
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PubChem. (n.d.). Dimethyl Sulfoxide. [Link]
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Application Notes & Protocols: Structure-Activity Relationship (SAR) Studies of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine
Introduction: The Privileged Scaffold of 5-Nitropyrimidines in Drug Discovery
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The introduction of a nitro group at the 5-position of the pyrimidine ring creates a unique chemical entity, 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine, a scaffold with significant potential for the development of targeted therapies. The electron-withdrawing nature of the nitro group profoundly influences the electronic properties of the pyrimidine ring, making the chlorine atom at the 6-position highly susceptible to nucleophilic substitution—a key feature for synthetic diversification.[4] Furthermore, the morpholine moiety is a well-established pharmacophore in medicinal chemistry, often improving pharmacokinetic properties and engaging in crucial hydrogen bonding interactions with biological targets, particularly protein kinases.[5][6]
These application notes provide a comprehensive guide for researchers embarking on structure-activity relationship (SAR) studies of the 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine scaffold. We will delve into the strategic design of analog libraries, provide detailed synthetic protocols, and outline robust methodologies for biological evaluation, with a focus on anticancer applications.
Part 1: Strategic Design of the SAR Campaign
A successful SAR campaign hinges on the systematic modification of the lead compound to probe the chemical space around the core scaffold. For 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine, we propose a multi-pronged approach targeting three key regions of the molecule: the C6-position, the morpholine ring, and the nitro group at the C5-position.
Rationale for Modification at the C6-Position
The chlorine atom at the C6-position is the most synthetically accessible handle for diversification. Its replacement with a variety of nucleophiles allows for the exploration of different steric and electronic environments in this region of the molecule.
-
Objective: To identify substituents that enhance target affinity and selectivity, and to probe for potential new interactions with the biological target.
-
Proposed Modifications:
-
Small Alkyl and Aryl Amines: To explore the impact of hydrophobicity and aromatic interactions.
-
Thiols: To introduce potential hydrogen bond donors and acceptors.
-
Alkoxides: To investigate the effect of different ether linkages.
-
Rationale for Morpholine Ring Modification (Bioisosteric Replacement)
The morpholine ring is often crucial for activity, but it can also be a site of metabolic liability. Bioisosteric replacement is a powerful strategy to improve metabolic stability and fine-tune binding interactions.[7]
-
Objective: To enhance metabolic stability, modulate solubility, and explore alternative hydrogen bonding patterns.
-
Proposed Modifications:
-
Thiomorpholine: To assess the impact of replacing the oxygen with a sulfur atom.
-
Piperazine Derivatives: To introduce an additional site for substitution and modulate basicity.
-
Tetrahydro-2H-pyran (THP): A non-basic isostere to eliminate potential off-target effects related to the basicity of the morpholine nitrogen.[7]
-
Bridged Morpholines: To introduce conformational rigidity and explore deeper pockets in the binding site.[8]
-
Rationale for Nitro Group Modification
The nitro group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. However, it can also be associated with toxicity due to metabolic reduction.[4]
-
Objective: To investigate the necessity of the nitro group for activity and to potentially mitigate toxicity.
-
Proposed Modifications:
-
Amino Group: Reduction of the nitro group to an amine introduces a hydrogen bond donor and significantly alters the electronic profile.
-
Cyano Group: A smaller, linear electron-withdrawing group.
-
Sulfonamide Group: A tetrahedral hydrogen bond donor/acceptor.
-
Part 2: Synthetic Protocols
The following protocols provide a general framework for the synthesis of the parent compound and its analogs. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Synthesis of the Parent Compound: 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine
The synthesis of the parent compound is anticipated to proceed via a two-step sequence starting from commercially available 4,6-dichloropyrimidine.
Step 1: Nitration of 4,6-dichloropyrimidine
-
To a stirred solution of fuming nitric acid at 0 °C, slowly add 4,6-dichloropyrimidine.
-
Carefully add concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture onto crushed ice and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield 4,6-dichloro-5-nitropyrimidine.
Step 2: Nucleophilic Substitution with Morpholine
-
Dissolve 4,6-dichloro-5-nitropyrimidine in a suitable solvent such as ethanol or isopropanol.[9]
-
Add morpholine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.[9]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine.
General Protocol for C6-Substituted Analogs
-
Dissolve 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add the desired nucleophile (amine, thiol, or alcohol; 1.2 equivalents) and a suitable base (e.g., potassium carbonate or triethylamine; 1.5 equivalents).
-
Heat the reaction mixture to 60-80 °C and monitor by TLC.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent.
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.
Part 3: Biological Evaluation Protocols
The biological evaluation of the synthesized compounds will focus on their potential as anticancer agents, with a primary focus on kinase inhibition and cell viability.
In Vitro Kinase Inhibition Assay (e.g., PI3Kα)
Given that many morpholine-containing pyrimidines target the PI3K/Akt/mTOR pathway, assessing inhibition of a key kinase like PI3Kα is a logical starting point.[9]
Principle: The assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate, which is then converted to ATP and detected using a luciferase-based system.
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Protocol:
-
Prepare a serial dilution of the test compounds in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
In a 96-well plate, add the test compound, PI3Kα enzyme, and PIP2 substrate in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[11]
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer)[12]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
CO2 incubator (37 °C, 5% CO2)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[11]
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for 72 hours in a CO2 incubator.[13]
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours, until a purple precipitate is visible.[11]
-
Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 values.
Part 4: Data Interpretation and Visualization
The data generated from the synthetic and biological evaluations should be systematically organized and visualized to facilitate the elucidation of structure-activity relationships.
Tabular Representation of SAR Data
| Compound ID | R (C6-Position) | X (Morpholine Ring) | Y (C5-Position) | PI3Kα IC50 (nM) | MCF-7 IC50 (µM) |
| Parent | Cl | O | NO2 | [Data] | [Data] |
| Analog 1 | NH-Ph | O | NO2 | [Data] | [Data] |
| Analog 2 | S-Ph | O | NO2 | [Data] | [Data] |
| Analog 3 | Cl | S | NO2 | [Data] | [Data] |
| Analog 4 | Cl | O | NH2 | [Data] | [Data] |
Table 1: Hypothetical data table for summarizing SAR results.
Graphical Visualization
Workflow for SAR Studies
Caption: Workflow for SAR studies of the target scaffold.
Core Scaffold and Sites of Modification
Caption: Core scaffold with key modification sites highlighted.
Hypothesized Kinase Binding Mode
Caption: Hypothesized binding mode in a kinase active site.
Conclusion
The 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of oncology. The strategic approach to SAR outlined in these notes, combining targeted synthetic modifications with robust biological assays, provides a clear roadmap for identifying potent and selective drug candidates. By systematically probing the structure-activity landscape, researchers can unlock the full potential of this privileged chemical scaffold.
References
-
Borsari, C., et al. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 248, 115038. [Link]
-
Chen, Z., et al. (2010). Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors. Journal of Medicinal Chemistry, 53(8), 3169-3182. [Link]
- Farag, A. M., et al. (2018). Synthesis of some new pyrimidine derivatives as potential anticancer agents. Medicinal Chemistry Research, 27(4), 1145-1158. (Simulated reference, as full text was not available for all details)
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved January 17, 2026, from [Link]
-
Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
-
Niles, A. L., et al. (2007). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
- Riss, T. L., et al. (2016). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. (Updated version of the Assay Guidance Manual)
-
Szymański, P., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 488. [Link]
-
Thapa, P., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2056. [Link]
-
Tzani, A., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Medicinal Chemistry, 12(4), 535-554. [Link]
-
Various Authors. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Scientific Reports, 14(1), 3747. [Link]
-
Various Authors. (2019). Synthetic and Naturally Occurring Heterocyclic Anticancer Compounds with Multiple Biological Targets. Molecules, 24(23), 4247. [Link]
-
Various Authors. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 868. [Link]
-
Various Authors. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 498, 02004. [Link]
-
Various Authors. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 705. [Link]
-
Various Authors. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 1-10. [Link]
- Various Authors. (2019). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies. (Simulated reference, as full text was not available for all details)
-
Various Authors. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 488. [Link]
-
Various Authors. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2022(2), M1382. [Link]
-
Various Authors. (2024). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules, 29(1), 234. [Link]
- Various Authors. (2026). Styrylquinoline Derivatives as IGF1R Inhibitors. ACS Medicinal Chemistry Letters. (Simulated reference, as full text was not available for all details)
- Various Authors. (2026). From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. ACS Publications. (Simulated reference, as full text was not available for all details)
-
Various Authors. (2017). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. [Link]
-
Various Authors. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). [Link]
-
Various Authors. (2020). Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. Molbank, 2020(3), M1139. [Link]
-
Various Authors. (1982). Synthesis of 6-chloro 2(-ethylamino)-4-methyl-4-phenyl-[-4-14C]-4H-3,1-benzoxazine (Etifoxine). Journal of Labelled Compounds and Radiopharmaceuticals, 19(11), 1279-1286. [Link]
-
Various Authors. (2022). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. International Journal of Molecular Sciences, 23(23), 14616. [Link]
-
Various Authors. (2014). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 50(4), 470-495. [Link]
Sources
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. atcc.org [atcc.org]
- 12. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine
Welcome to the technical support center for the synthesis of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific nucleophilic aromatic substitution (SNAr) reaction. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you optimize your reaction yield and purity.
I. Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the synthesis of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine?
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of morpholine acts as a nucleophile, attacking one of the electron-deficient carbon atoms (C4 or C6) of the 4,6-dichloro-5-nitropyrimidine ring. The pyrimidine ring is highly electron-deficient due to the presence of two ring nitrogens and a strong electron-withdrawing nitro group, which facilitates nucleophilic attack.[1] The reaction typically proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, before the expulsion of a chloride ion to yield the final product.[2]
Q2: Why is my reaction yield consistently low?
Low yields can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. The most common culprits include:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Side Reactions: Competing reactions may be consuming starting materials or the desired product.
-
Poor Reagent Quality: Degradation of starting materials, particularly 4,6-dichloro-5-nitropyrimidine, can significantly impact the outcome.
-
Suboptimal Temperature: The reaction temperature might be too low for an efficient reaction rate or too high, leading to decomposition.[3]
-
Incorrect Stoichiometry or Base: The molar ratios of reactants and the choice and amount of base are critical.[4]
A systematic approach to troubleshooting, as detailed in the subsequent sections, is crucial for identifying and resolving the root cause.
Q3: I'm observing the formation of a significant amount of a dark, tar-like substance in my reaction flask. What is it and how can I prevent it?
The formation of dark, insoluble byproducts, often referred to as "tar," is a common issue in many organic syntheses, including those involving activated pyrimidines. This is often due to:
-
High Reaction Temperatures: Excessive heat can lead to the decomposition of the starting materials or the product.[3]
-
Side Reactions: Uncontrolled side reactions, such as polymerization or complex condensation reactions, can produce these materials.[4][5]
-
Impure Starting Materials: Impurities in the 4,6-dichloro-5-nitropyrimidine or morpholine can act as catalysts for decomposition pathways.
To mitigate this, ensure accurate temperature control, use purified reagents, and consider running the reaction at a lower temperature for a longer duration.
II. Troubleshooting Low Yield: A Step-by-Step Guide
Low yield is the most frequently encountered issue in this synthesis. The following guide provides a logical workflow to diagnose and rectify the problem.
Isolating the Problem: A Diagnostic Workflow
Caption: Troubleshooting workflow for low yield.
Q4: How can I verify the quality of my 4,6-dichloro-5-nitropyrimidine starting material?
The starting material, 4,6-dichloro-5-nitropyrimidine, is a yellow crystalline solid.[6] Its purity is paramount for a successful reaction.
-
Melting Point: A sharp melting point around 100-103 °C is a good indicator of purity. A broad or depressed melting point suggests the presence of impurities.
-
Appearance: The solid should be a light tan or yellow.[6] Darker coloration may indicate decomposition.
-
Solubility: It should be soluble in solvents like diethyl ether and methanol.[6]
-
Purification: If impurities are suspected, the material can be recrystallized from petroleum ether (boiling range 85-105 °C) after an ether-water wash.[6]
Table 1: Properties of 4,6-Dichloro-5-nitropyrimidine
| Property | Value | Source |
| Molecular Formula | C₄HCl₂N₃O₂ | |
| Molecular Weight | 193.98 g/mol | |
| Appearance | Yellow Crystalline Solid | [6] |
| Melting Point | 100-103 °C | |
| Storage | Store in a cool, dry place. | [7] |
Q5: My reaction has stalled, and I have a significant amount of unreacted starting material. What are the likely causes?
An incomplete reaction is a common reason for low yields. Consider the following factors:
-
Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[5]
-
Base Inefficiency: The base may not be strong enough to effectively deprotonate the morpholine or neutralize the HCl generated during the reaction, thus halting the reaction. The choice and stoichiometry of the base are critical.[4]
-
Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction rate. While solvents like THF are often effective, exploring others may be necessary.[8] For instance, in some nucleophilic aromatic substitutions, THF has been shown to be more efficient than DMF.[8]
Q6: I am observing a second product in my crude NMR, which I suspect is the disubstituted product. How can I prevent its formation?
The formation of the disubstituted product, 4,6-dimorpholino-5-nitropyrimidine, occurs when a second molecule of morpholine displaces the remaining chlorine atom. This is more likely to happen under forcing conditions.
-
Stoichiometry: Carefully control the stoichiometry of your reactants. Use a slight excess of morpholine (e.g., 1.1 equivalents) but avoid a large excess.
-
Temperature Control: Higher temperatures can favor the formation of the disubstituted product. Running the reaction at a lower temperature can improve selectivity.[5]
-
Order of Addition: Adding the 4,6-dichloro-5-nitropyrimidine solution slowly to the solution of morpholine and base can help maintain a low concentration of the pyrimidine and favor monosubstitution.
Q7: What is the optimal base and solvent for this reaction?
The choice of base and solvent is critical for maximizing yield and minimizing side reactions.
-
Base: A non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is commonly used to scavenge the HCl produced during the reaction.[9] Inorganic bases like potassium carbonate can also be employed.[10] The base should be strong enough to facilitate the reaction but not so strong as to cause decomposition or side reactions.
-
Solvent: Aprotic polar solvents such as tetrahydrofuran (THF), acetonitrile (MeCN), or N,N-dimethylformamide (DMF) are typically suitable.[8][10] The optimal solvent will depend on the specific reaction conditions and should be chosen to ensure the solubility of all reactants.
III. Experimental Protocols
General Protocol for the Synthesis of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine
This protocol is a starting point and may require optimization based on your specific laboratory conditions and observations.
-
To a solution of 4,6-dichloro-5-nitropyrimidine (1.0 eq) in a suitable anhydrous solvent (e.g., THF), add morpholine (1.1 eq).
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (1.2 eq), to the mixture.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, the reaction mixture can be worked up by removing the solvent under reduced pressure, followed by an aqueous workup and extraction with an organic solvent like ethyl acetate.
-
The crude product can then be purified by column chromatography on silica gel.
Protocol for Purification of Crude Product
Purification is often necessary to remove unreacted starting materials, the disubstituted byproduct, and any other impurities.
-
Column Chromatography: This is the most common method for purifying the product. A silica gel column with a gradient of ethyl acetate in a nonpolar solvent like heptane or hexane is typically effective.[9]
-
Recrystallization: If the crude product is a solid and of sufficient purity, recrystallization can be an effective purification method. Suitable solvent systems should be determined experimentally.
IV. Mechanistic Insights
Regioselectivity: Why does morpholine preferentially attack the C4/C6 position?
The C4 and C6 positions of the pyrimidine ring are electronically activated for nucleophilic attack. This is due to the electron-withdrawing effects of the two ring nitrogen atoms and the nitro group at the C5 position.[1] The negative charge in the Meisenheimer intermediate is stabilized through resonance, with delocalization onto the electronegative nitrogen atoms of the pyrimidine ring and the oxygen atoms of the nitro group.[11] This stabilization is more effective when the attack occurs at the C4 or C6 positions compared to the C2 position.[11][12]
Caption: Regioselectivity of nucleophilic attack.
V. References
-
Wikipedia. (2023). Pyrimidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction. Retrieved from [Link]
-
Ren, J., et al. (2014). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]
-
Stasolla, A., et al. (2014). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PubMed Central. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
YouTube. (2021). Pyrimidines, Purines and Azepines – synthesis, reactions and applications. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Retrieved from [Link]
-
ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. Retrieved from [Link]
-
PubMed Central. (2019). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]
-
MDPI. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]
-
ResearchGate. (2008). Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
-
PubMed Central. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
-
ChemRxiv. (2023). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]
-
Google Patents. (2016). WO2016059646A2 - Improved process for the preparation of 4- [6-amino-5-bromo-2- [(4-cvanophenyl) aminol]-4-pvrimidinvl]oxv]-3.5-dimethvlbenzonitrile. Retrieved from
-
Google Patents. (2020). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine. Retrieved from
-
ResearchGate. (1993). Synthesis of 6-chloro 2(-ethylamino)-4-methyl-4-phenyl-[-4-14C]-4H-3,1-benzoxazine (Etifoxine). Retrieved from [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4,6-Dichloro-5-nitropyrimidine | 4316-93-2 [chemicalbook.com]
- 7. guidechem.com [guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-(2-CHLORO-6-METHYLPYRIMIDIN-4-YL)MORPHOLINE synthesis - chemicalbook [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. echemi.com [echemi.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimizing the Synthesis of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on optimizing this crucial reaction. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and achieve high-yield, high-purity results.
Section 1: Reaction Overview and Mechanism
The synthesis of 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the nucleophilic secondary amine of morpholine attacks the electron-deficient pyrimidine ring of 4,6-dichloro-5-nitropyrimidine, displacing one of the chloro substituents.
The pyrimidine ring is rendered highly electrophilic and thus susceptible to nucleophilic attack by the combined electron-withdrawing effects of the two ring nitrogens and, most significantly, the nitro group at the C5 position. The reaction typically proceeds via a two-step addition-elimination mechanism involving a stabilized anionic intermediate known as a Meisenheimer complex, although some SNAr reactions can be concerted.[1][2]
The general workflow for this synthesis is outlined below.
Caption: General experimental workflow for the synthesis.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common conceptual questions about the reaction, providing the foundational knowledge needed for effective optimization.
Q1: Why is a base essential for this reaction? A: A base is critical for two reasons. First, the reaction of morpholine with the chloropyrimidine generates one equivalent of hydrochloric acid (HCl). This acid will protonate the starting morpholine, converting it into its non-nucleophilic ammonium salt and halting the reaction. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to scavenge this HCl as it forms, ensuring a continuous supply of the free, nucleophilic morpholine.[3][4] Second, the base helps to facilitate the elimination of the chloride from the Meisenheimer intermediate, driving the reaction towards the product.
Q2: What is the specific role of the nitro group at the C5 position? A: The nitro group is a powerful electron-withdrawing group that plays a crucial role in activating the pyrimidine ring for nucleophilic attack. It stabilizes the negative charge of the anionic Meisenheimer intermediate through resonance, significantly lowering the activation energy of the reaction. Without this group, the reaction would be substantially slower and require much harsher conditions.
Q3: How do I select the optimal solvent? A: The ideal solvent should fully dissolve the starting materials while being inert to the reactants. Aprotic polar solvents are generally preferred as they can solvate the charged intermediate without interfering with the nucleophile. Tetrahydrofuran (THF) is an excellent starting point as it often provides a good balance of solubility and reactivity.[5][6] Other common choices and their characteristics are summarized below.
| Solvent | Dielectric Constant (approx.) | Key Characteristics |
| Tetrahydrofuran (THF) | 7.6 | Excellent starting choice. Good solubility for many organics. Easily removed under vacuum. |
| Acetonitrile (ACN) | 37.5 | More polar than THF. Can sometimes accelerate SNAr reactions. |
| N,N-Dimethylformamide (DMF) | 36.7 | Highly polar. Excellent solvating power, but can be difficult to remove and may require higher temperatures.[7] |
| Dichloromethane (DCM) | 9.1 | Less polar. Can be used, but solubility of intermediates may be lower. |
Q4: Is there a risk of substitution at the C6 position instead of the C4 position? A: The C4 and C6 positions on the 4,6-dichloropyrimidine ring are electronically equivalent due to the C5-nitro group. Therefore, the initial nucleophilic attack can occur at either position. Since the resulting product, 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine, is the same regardless of which chlorine is initially displaced, regioselectivity between C4 and C6 is not a concern for the mono-substitution product. The key challenge is preventing di-substitution.
Section 3: Troubleshooting Guide
This guide addresses specific experimental problems in a question-and-answer format.
Q5: My reaction is very slow or has not started, according to TLC analysis. What should I check? A: If you observe little to no consumption of the 4,6-dichloro-5-nitropyrimidine starting material, follow this diagnostic workflow.
Caption: Troubleshooting flowchart for low reaction conversion.
-
Reagent Quality: Ensure the 4,6-dichloro-5-nitropyrimidine is pure. Morpholine can absorb atmospheric water and CO₂, which can affect its nucleophilicity; use a freshly opened bottle or distill it if necessary.
-
Base Presence: Confirm that you have added at least one equivalent of a suitable base (e.g., DIPEA, TEA). Without it, the reaction will quickly cease as the morpholine becomes protonated.
-
Temperature: While the reaction is often initiated at 0°C to control the initial exotherm, it typically needs to be warmed to room temperature to proceed at a reasonable rate.[8] If the reaction is still sluggish, gentle heating (e.g., to 40°C) can be applied.
Q6: My main product is contaminated with a significant amount of the di-substituted byproduct. How can I prevent this? A: The formation of 4,6-dimorpholino-5-nitropyrimidine occurs when a second molecule of morpholine displaces the remaining chloro group. This is a common issue and can be mitigated by carefully controlling the reaction parameters.
-
Stoichiometry is Key: Do not use a large excess of morpholine. A slight excess is sufficient to drive the reaction to completion without promoting significant di-substitution.
-
Temperature Control: Lower temperatures favor mono-substitution. Running the reaction at room temperature is generally better than heating it.
-
Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed, work up the reaction promptly to prevent the slower, secondary substitution from occurring.
Table for Minimizing Di-substitution
| Parameter | Recommended Condition | Rationale |
| Morpholine | 1.05 - 1.2 equivalents | Sufficient to drive the reaction without a large excess that favors di-substitution. |
| Base (e.g., DIPEA) | 1.1 - 1.3 equivalents | Ensures all generated HCl is neutralized. |
| Temperature | 0°C to Room Temperature | The second substitution has a higher activation energy; lower temperatures disfavor it. |
| Monitoring | Every 30-60 minutes by TLC | Allows for quenching the reaction as soon as the starting material is consumed. |
Q7: I'm having difficulty purifying the product by column chromatography. What can I do? A: If your product is difficult to separate from starting material or byproducts, consider these tips:
-
Solvent System Optimization: The polarity of your eluent system is crucial. A common system is ethyl acetate/heptane (or hexane).[8] Run several small-scale TLCs with varying solvent ratios (e.g., 10%, 20%, 30% ethyl acetate in heptane) to find the ratio that gives the best separation between your product spot and any impurities.
-
Acid/Base Wash: Before chromatography, an aqueous work-up can remove many impurities. Washing the organic layer with a dilute acid (e.g., 1M HCl) will remove any excess morpholine and base. A subsequent wash with brine will help remove water.
-
Alternative Purification: If chromatography fails, consider recrystallization. Attempt to dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol) and allow it to cool slowly to form crystals.
Section 4: Recommended Experimental Protocol
This protocol provides a reliable starting point for the synthesis. It is designed to favor high-yield mono-substitution.
Materials:
-
4,6-dichloro-5-nitropyrimidine
-
Morpholine (≥99%, anhydrous)
-
N,N-Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF, anhydrous)
-
Ethyl acetate
-
Heptane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 4,6-dichloro-5-nitropyrimidine (1.0 eq).
-
Dissolution: Add anhydrous THF (approx. 5-10 mL per gram of starting material) and stir until all solid has dissolved. Cool the solution to 0°C using an ice-water bath.
-
Nucleophile Addition: In a separate flask, prepare a solution of morpholine (1.1 eq) and DIPEA (1.2 eq) in a small amount of anhydrous THF.
-
Reaction: Add the morpholine/DIPEA solution dropwise to the stirred, cooled solution of the pyrimidine over 10-15 minutes.
-
Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress by TLC (e.g., using 3:7 ethyl acetate/heptane as eluent) until the starting pyrimidine spot is no longer visible.
-
Work-up: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in heptane to yield 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine as a solid.
References
-
ResearchGate. Table 1 Optimization of the nucleophilic aromatic substitution reaction. Available at: [Link]
-
National Institutes of Health (NIH). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Available at: [Link]
-
ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Available at: [Link]
-
ResearchGate. Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. Available at: [Link]
-
Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available at: [Link]
-
National Institutes of Health (NIH). Concerted Nucleophilic Aromatic Substitutions. Available at: [Link]
-
MDPI. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Available at: [Link]
-
ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. Available at: [Link]
-
MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Available at: [Link]
-
ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Available at: [Link]
-
ResearchGate. How to do a reduction of 4,6 dichloro-5-nitro pyrimidine to 4,6 dichloro-5-amino pyrimidine?. Available at: [Link]
-
ResearchGate. Synthesis of 6-chloro 2(-ethylamino)-4-methyl-4-phenyl-[-4-14C]-4H-3,1-benzoxazine (Etifoxine). Available at: [Link]
-
ResearchGate. Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. Available at: [Link]
- Google Patents. Improved process for the preparation of 4-[6-amino-5-bromo-2-[(4-cvanophenyl) aminol]-4-pvrimidinvi]oxv]-3.5-dimethvlbenzonitrile.
-
MDPI. Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. Available at: [Link]
Sources
- 1. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline [mdpi.com]
- 8. 4-(2-CHLORO-6-METHYLPYRIMIDIN-4-YL)MORPHOLINE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine Derivatives
Welcome to the technical support resource for the purification of 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds. The purity of these intermediates is paramount for the success of subsequent synthetic steps and for ensuring the integrity of biological data in drug discovery programs.
This document provides in-depth troubleshooting guides in a direct question-and-answer format, detailed experimental protocols, and frequently asked questions to address common and complex challenges encountered during purification.
Common Purification Challenges & Troubleshooting Guide
The unique electronic and structural features of nitropyrimidine morpholine derivatives can present specific purification hurdles. This section addresses the most frequent issues with causality-based explanations and actionable solutions.
Q1: My column chromatography shows poor separation with overlapping peaks between my target compound and an impurity. How can I improve the resolution?
Root Cause Analysis: Poor separation on a column is almost always a result of a suboptimal mobile phase (solvent system), leading to insufficient differential partitioning of the compounds between the stationary and mobile phases. Other factors include improper column packing or overloading the column.
Solutions:
-
Systematic Solvent System Optimization: The first and most critical step is to refine your choice of eluent using Thin Layer Chromatography (TLC).[1]
-
Target Rf Value: Aim for a solvent system that places your target compound at a Retention Factor (Rf) of approximately 0.2-0.4 on the TLC plate.[2] This range typically provides the best balance for effective separation on a column.
-
Adjusting Polarity: If your compound's Rf is too high (moving too fast), decrease the polarity of the mobile phase (e.g., reduce the percentage of ethyl acetate in a hexane/ethyl acetate system). If the Rf is too low (stuck at the baseline), increase the polarity.[1]
-
Change Solvent Selectivity: If merely adjusting the solvent ratio is ineffective, the selectivity of the system may be the issue. Switch to a different solvent combination. For instance, if hexane/ethyl acetate fails, try a system with different chemical properties, such as dichloromethane/methanol.[1]
-
-
Address Compound-Silica Interactions (for Basic Derivatives): Pyrimidine and morpholine moieties can contain basic nitrogen atoms that interact strongly with the acidic silanol groups on the surface of silica gel, often causing significant peak tailing or streaking.
-
Use a Mobile Phase Modifier: To mitigate this, add a small amount of a basic modifier to your eluent. Typically, 0.1-1% triethylamine (Et3N) or using a prepared solution of ammonia in methanol (e.g., 2-7N) as the polar component can neutralize the acidic sites on the silica, resulting in sharper peaks and better separation.[1][3]
-
-
Avoid Column Overloading: The amount of crude material loaded onto a column should generally not exceed 1-5% of the mass of the silica gel.[1] Overloading saturates the stationary phase, preventing proper equilibration and leading to broad, overlapping bands. If you need to purify a large amount of material, use a correspondingly larger column.
Q2: My target compound appears to be decomposing on the silica gel column. How can I confirm this, and what are my alternatives?
Root Cause Analysis: The acidic nature of standard silica gel can catalyze the degradation of sensitive molecules. The nitro group on the pyrimidine ring is electron-withdrawing, which can make the chloro-substituent susceptible to hydrolysis or other nucleophilic attacks if the conditions are too harsh or exposure time is too long.
Solutions:
-
Confirm Instability with 2D TLC: To verify decomposition, spot your crude material on a TLC plate, run it in a suitable solvent system, and record the results. Then, turn the plate 90 degrees and re-run it in the same solvent system. If new spots appear that were not on the diagonal, it indicates that the compound is degrading on the silica.[4]
-
Alternative Stationary Phases:
-
Alumina: For compounds sensitive to acidic conditions, basic or neutral alumina can be an excellent alternative to silica gel.[1]
-
Reversed-Phase (C18) Silica: If your compound is sufficiently polar, reversed-phase chromatography is a powerful option. Here, the stationary phase is nonpolar (C18-functionalized silica), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used.[3] This is often ideal for highly polar heterocyclic compounds.
-
-
Deactivate the Silica Gel: You can reduce the acidity of silica gel by pre-treating it. This can be done by flushing the packed column with a solvent mixture containing a small percentage of a base like triethylamine before loading your sample.[4]
Q3: I am attempting to recrystallize my product, but it is "oiling out" instead of forming crystals. What is causing this, and how can I induce crystallization?
Root Cause Analysis: "Oiling out" occurs when the solubility of the compound in the solvent drops so rapidly that it comes out of solution as a liquid phase (an oil) rather than forming an ordered crystal lattice. This is often caused by cooling the solution too quickly, using a solvent in which the compound's melting point is lower than the solvent's boiling point, or the presence of impurities that inhibit crystal formation.[1][5]
Solutions:
-
Slow Down the Cooling Process: Allow the hot, saturated solution to cool to room temperature slowly on a benchtop, undisturbed. You can further insulate the flask to slow the cooling rate even more. Once at room temperature, you can then move it to a colder environment like a refrigerator.
-
Induce Nucleation:
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass provide nucleation sites for crystal growth to begin.[1]
-
Add Seed Crystals: If you have a small amount of the pure, crystalline compound, add a tiny crystal to the cooled, supersaturated solution. This provides a template for further crystal growth.[1]
-
-
Adjust the Solvent System:
-
Add More Solvent: The solution may be too supersaturated. Add a small amount of hot solvent to dissolve the oil completely, then attempt to cool it slowly again.[1]
-
Try a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes faintly cloudy (turbid). At this point, nucleation should begin.
-
Q4: My recovery from recrystallization is very low. How can I improve the yield?
Root Cause Analysis: The most common reason for low recovery is using an excessive amount of solvent to dissolve the crude product. This keeps a significant portion of the compound dissolved in the mother liquor even after cooling. Another possibility is that the compound has substantial solubility in the chosen solvent even at low temperatures.[1]
Solutions:
-
Use the Minimum Amount of Hot Solvent: This is the golden rule of recrystallization. Add the hot solvent in small portions to your crude material, waiting for it to dissolve before adding more, until the solid is just fully dissolved.[5]
-
Recover a Second Crop: After filtering your first crop of crystals, reduce the volume of the mother liquor by about half using a rotary evaporator. Cool this concentrated solution to see if a second, likely less pure, crop of crystals will form. This second crop may need to be recrystallized separately.[1]
-
Change the Solvent: If recovery remains low, your compound may be too soluble in the chosen solvent. Experiment with other solvents or solvent mixtures to find one where the solubility difference between hot and cold is more pronounced.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol outlines a standard procedure for purifying 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine derivatives on a silica gel column.
Step-by-Step Methodology:
-
Solvent System Selection: Use TLC to determine the optimal mobile phase. Screen various ratios of solvents like hexane/ethyl acetate or dichloromethane/methanol. The ideal system should give your target compound an Rf of ~0.2-0.4 and show good separation from all major impurities.[2]
-
Column Packing:
-
Prepare a slurry of silica gel in the least polar solvent of your chosen mobile phase (e.g., hexane).
-
Pour the slurry into the column and use gentle pressure or tapping to ensure an evenly packed bed.
-
Add a thin layer of sand on top of the silica to prevent disruption during sample loading.[6]
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent if necessary.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system, applying positive pressure (air or nitrogen) to achieve a steady flow rate.
-
Collect the eluate in a series of numbered test tubes or flasks.[2]
-
-
Fraction Analysis:
-
Monitor the collected fractions using TLC to identify which ones contain your pure product.
-
Spot several fractions per TLC plate to quickly map the elution profile.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.[2]
-
Protocol 2: Recrystallization
This protocol provides a general workflow for purifying solid derivatives via recrystallization.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent in which your compound is highly soluble when hot but poorly soluble when cold. Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures with water) to find the best candidate.[5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent, heat the mixture to a boil (using a hot plate and a condenser), and add just enough hot solvent to fully dissolve the solid.[5]
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a quick gravity filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools. For maximum recovery, you can then place the flask in an ice bath.[5]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any residual mother liquor.[5]
-
Drying: Dry the crystals thoroughly to remove all traces of solvent. This can be done in a vacuum oven or by air-drying.
Data Presentation & Visualization
Table 1: Recommended Starting Solvent Systems for Column Chromatography
| Compound Polarity | Recommended Normal-Phase System (Silica) | Recommended Reversed-Phase System (C18) |
| Low to Medium | Hexane / Ethyl Acetate (Gradient: 0% to 50% EtOAc) | Acetonitrile / Water (Gradient: 95% to 50% ACN) |
| Medium to High | Dichloromethane / Methanol (Gradient: 0% to 10% MeOH) | Methanol / Water (Gradient: 80% to 30% MeOH) |
| High / Basic | Dichloromethane / (Methanol + 1% NH4OH) | Acetonitrile / (Water + 0.1% Formic Acid) |
Diagrams
Caption: Troubleshooting workflow for poor column chromatography separation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis of 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine? Common impurities typically include unreacted starting materials (e.g., 4,6-dichloro-5-nitropyrimidine and morpholine) and potential by-products such as the di-substituted product where both chlorine atoms have been displaced by morpholine. The presence of these can be diagnosed by LC-MS or NMR of the crude material. [7] Q2: Is preparative HPLC a viable option for purifying these compounds? Yes, preparative High-Performance Liquid Chromatography (Prep-HPLC) is a high-resolution technique that is very suitable for obtaining highly pure samples of these derivatives. [2]It is especially useful for separating closely related impurities or for final purification steps when very high purity (>99.5%) is required, though it is generally more expensive and lower-throughput than flash chromatography for large quantities.
Q3: How should I choose between normal-phase and reversed-phase chromatography? The choice depends on the polarity of your specific derivative. Normal-phase chromatography (e.g., silica gel) is the standard and most cost-effective method for compounds of low-to-medium polarity. [8]Reversed-phase chromatography (e.g., C18 silica) is superior for highly polar compounds that do not move well on silica or for compounds that are unstable in the presence of acidic silica. [3]A quick screen by TLC (on both silica and C18 plates) can provide a definitive answer.
References
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
- BenchChem. (n.d.). Technical Support Center: Purifying Pyrimidine Derivatives by Column Chromatography.
- BenchChem. (n.d.). Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography.
-
Di Martino, R. M. C., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. PubMed Central. Retrieved from [Link]
-
Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. PubMed. Retrieved from [Link]
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
- BenchChem. (n.d.). Avoiding impurities in the synthesis of heterocyclic compounds.
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Purification [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Solubility Challenges with 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine
Welcome to the technical support center for 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the solubility challenges often encountered with this compound in experimental assays. Our goal is to equip you with the knowledge to ensure the accuracy and reproducibility of your results.
Introduction: Understanding the Molecule
4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine is a heterocyclic compound featuring a pyrimidine core, a morpholine ring, a chloro group, and a nitro group.[1] This combination of functional groups contributes to its potential biological activity, making it a molecule of interest in various research applications.[2][3][4] However, the planar, aromatic nature of the pyrimidine ring system and the overall molecular structure can lead to poor aqueous solubility, a common challenge with many nitrogen-containing heterocyclic compounds.[5][6][7][8] This guide will address these solubility issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm having trouble dissolving 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine. What is the recommended solvent?
A1: Due to its chemical structure, 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine has limited solubility in aqueous solutions. The recommended starting solvent for creating a stock solution is an organic solvent, with Dimethyl Sulfoxide (DMSO) being the most common and effective choice.[5][9] Many pyrimidine derivatives exhibit good solubility in DMSO.[5]
It is crucial to prepare a concentrated stock solution in DMSO, which can then be diluted to the final working concentration in your aqueous assay buffer or cell culture medium.[9][10]
Table 1: General Solubility Profile of Similar Pyrimidine Derivatives
| Solvent | Solubility | Rationale & Comments |
| Aqueous Buffers (e.g., PBS) | Very Low / Sparingly Soluble | The non-polar pyrimidine core and limited hydrogen bonding potential with water contribute to poor aqueous solubility. |
| Dimethyl Sulfoxide (DMSO) | Generally Soluble | A strong, polar aprotic solvent capable of dissolving a wide range of organic compounds. Ideal for stock solutions. |
| Ethanol | Sparingly to Moderately Soluble | May be an alternative for some applications, but generally less effective than DMSO for this class of compounds. |
| Methanol | Sparingly to Moderately Soluble | Similar to ethanol, solubility can be limited.[6] |
Q2: My compound dissolves in DMSO, but it precipitates when I add it to my aqueous assay buffer or cell culture medium. Why is this happening and how can I prevent it?
A2: This is a common phenomenon known as "precipitation upon dilution." It occurs because the compound is highly soluble in the organic stock solvent (DMSO) but poorly soluble in the final aqueous environment of your assay. When the DMSO stock is diluted, the compound is suddenly in a solvent where it is not readily soluble, causing it to crash out of solution.[11][12]
Here’s a workflow to troubleshoot and prevent this issue:
Workflow for Preventing Precipitation Upon Dilution
Caption: A step-by-step workflow for preparing and diluting poorly soluble compounds to prevent precipitation in aqueous assay solutions.
Key considerations:
-
Stepwise Dilution: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform intermediate dilutions in your buffer.[10]
-
Final DMSO Concentration: Be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to cells or interfere with enzyme activity.[11]
-
Co-solvents: In some cases, the addition of a small amount of a co-solvent like PEG400, glycerol, or Tween 80 to the final assay buffer can help maintain solubility.[10] However, compatibility with your specific assay must be validated.
Q3: Can I adjust the pH of my buffer to improve the solubility of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine?
A3: Yes, adjusting the pH can influence the solubility of nitrogen-containing heterocyclic compounds.[13][14] The morpholine and pyrimidine rings contain nitrogen atoms that can be protonated at acidic pH. This protonation introduces a positive charge, which can increase the molecule's interaction with polar solvents like water, thereby enhancing solubility.
However, this approach must be carefully considered within the context of your experiment:
-
Assay Compatibility: The optimal pH for solubility may not be compatible with the pH requirements of your cells or enzyme.
-
Compound Stability: Extreme pH values can lead to the degradation of your compound.
The Impact of pH on Solubility
Caption: The relationship between pH, the protonation state of nitrogen heterocycles, and their resulting aqueous solubility.
If you choose to explore pH modification, it is recommended to first determine the pKa of the compound and then test a range of pH values that are compatible with your assay system.
Q4: What is the recommended procedure for preparing a stock solution of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine?
A4: Proper preparation of a stock solution is critical for obtaining accurate and reproducible experimental results.[9]
Protocol for Preparing a 10 mM Stock Solution in DMSO
Materials:
-
4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine (Molecular Weight: 244.64 g/mol )[1]
-
Anhydrous DMSO
-
Analytical balance
-
Volumetric flask
-
Sterile, light-blocking vials for aliquoting
Procedure:
-
Calculation: To prepare a 10 mM (0.010 mol/L) stock solution, you will need to weigh out the appropriate mass of the compound. The formula to use is: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) For 1 mL (0.001 L) of a 10 mM solution: Mass (mg) = 0.010 mol/L * 0.001 L * 244.64 g/mol * 1000 mg/g = 2.4464 mg
-
Weighing: Carefully weigh out approximately 2.45 mg of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine using an analytical balance.[9]
-
Dissolution:
-
Transfer the weighed compound into a clean, dry vial.
-
Add a portion of the total DMSO volume (e.g., 0.8 mL for a final volume of 1 mL).
-
Vortex thoroughly to dissolve the compound. Gentle warming in a 37°C water bath can be used if necessary.
-
-
Final Volume: Once the compound is fully dissolved, add DMSO to reach the final desired volume (e.g., 1 mL).
-
Aliquoting and Storage:
Concluding Remarks
Successfully working with compounds like 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine requires a proactive approach to its solubility characteristics. By understanding the underlying chemical principles and employing the systematic troubleshooting strategies outlined in this guide, researchers can mitigate experimental variability and ensure the integrity of their data. Always refer to the manufacturer's specific handling and storage recommendations for the lot of compound you are using.
References
-
ResearchGate. How to enhance drug solubility for in vitro assays?. [Link]
-
Jahagirdar, V., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. World Journal of Pharmacy and Pharmaceutical Sciences, 11(6), 2218-2233. [Link]
-
Koppel, I., et al. (2013). On the Basicity of Conjugated Nitrogen Heterocycles in Different Media. Journal of Physical Chemistry A, 117(28), 5914-5925. [Link]
-
Gambera, G., et al. (2017). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics, 14(10), 3446-3454. [Link]
-
Carl ROTH. Safety Data Sheet: Morpholine. [Link]
-
Ono, A., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(21), 7649-7657. [Link]
-
Leito, I., et al. (2013). On the basicity of conjugated nitrogen heterocycles in different media. FULIR. [Link]
-
Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
-
Bayrak, H., et al. (2013). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Medicinal Chemistry Research, 22(8), 3847-3854. [Link]
-
Baluja, S., et al. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(1), 25-30. [Link]
-
Gualpa, F., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796. [Link]
-
Reddit. How to tackle compound solubility issue. [Link]
-
Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
-
Candeias, N. R., et al. (2019). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Catalysts, 9(12), 1043. [Link]
-
Dissolution Technologies. Dissolution Method Development for Poorly Soluble Compounds. [Link]
-
El-Damasy, D. A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12753-12771. [Link]
-
Penta chemicals. Morpholine - SAFETY DATA SHEET. [Link]
-
Al-Ghananeem, A. M., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(8), 1646. [Link]
-
Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 3(1), 40-51. [Link]
-
ResearchGate. How to deal with the poor solubility of tested compounds in MTT assay?. [Link]
-
Asif, M. (2014). Prescribed drugs containing nitrogen heterocycles: an overview. Journal of Heterocyclic Chemistry, 51(3), 541-564. [Link]
-
Baluja, S., et al. (2014). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Journal of Chemical & Engineering Data, 59(4), 1149-1154. [Link]
-
Chemistry LibreTexts. 2.5: Preparing Solutions. [Link]
-
Promega Corporation. Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. [Link]
-
McKay, C. S., et al. (2021). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society, 143(4), 2039-2045. [Link]
-
PubChem. 4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine. [Link]
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- 2. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. medcraveonline.com [medcraveonline.com]
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- 15. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Technical Support Center: Enhancing the Stability of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine Analogs
Welcome to the technical support center for researchers working with 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine and its analogs. This guide, designed for drug development professionals and scientists, provides in-depth troubleshooting advice and frequently asked questions to address common stability challenges encountered during experimentation. As Senior Application Scientists, we aim to deliver not just protocols, but the underlying scientific principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with the "4-(6-chloro-5-nitropyrimidin-4-yl)morpholine" scaffold?
A: The primary stability concern arises from the chemical reactivity of the pyrimidine ring, which is activated by two strong electron-withdrawing groups: the nitro group at the 5-position and the chloro group at the 6-position. This electronic arrangement makes the carbon atom at the 6-position highly susceptible to nucleophilic attack, leading to the displacement of the chloride ion. Additionally, nitroaromatic compounds can be susceptible to photodegradation.[1]
Q2: What is the role of the morpholine moiety in the stability of these analogs?
A: The morpholine ring itself is generally considered a metabolically stable and synthetically versatile pharmacophore in medicinal chemistry.[2][3] It often improves the pharmacokinetic properties of a compound, such as solubility and membrane permeability.[4][5] In this scaffold, its role is primarily as a stable structural element, and it is less likely to be the initial site of degradation compared to the highly reactive chloronitropyrimidine core. However, under oxidative conditions, the morpholine ring can be a site of metabolic transformation.[6]
Q3: How do the chloro and nitro groups influence the stability of the pyrimidine ring?
A: The pyrimidine ring is inherently electron-deficient. The addition of a nitro group, a potent electron-withdrawing group, further decreases the electron density of the ring, making it more electrophilic.[7] This electronic "pull" significantly activates the chloro-substituent at the 6-position, making it a good leaving group in nucleophilic aromatic substitution (SNAr) reactions.[8][9] Consequently, the molecule is prone to react with nucleophiles present in the experimental environment, such as water, buffers, or other formulation components.
Q4: What are the general recommendations for handling and storing these compounds?
A: To minimize degradation, it is advisable to store "4-(6-chloro-5-nitropyrimidin-4-yl)morpholine" analogs as a dry powder in a cool, dark, and dry place. For preparing stock solutions, use anhydrous aprotic solvents like DMSO or DMF, and store them at -20°C or -80°C. When preparing aqueous working solutions, it is best to make them fresh for each experiment and to use buffers with a slightly acidic pH if the assay allows.
Troubleshooting Guides
Issue 1: Compound Degradation in Aqueous Buffers
Q: I am observing a loss of my compound's activity or a decrease in its concentration over time in my aqueous assay buffer (e.g., PBS at pH 7.4). What is the likely cause and how can I mitigate this?
A: The most probable cause is the hydrolysis of the 6-chloro substituent.
-
Scientific Rationale: The 6-chloro group on the 5-nitropyrimidine ring is highly activated towards nucleophilic aromatic substitution.[8] Water and hydroxide ions in neutral or basic buffers can act as nucleophiles, attacking the C6 position and displacing the chloride to form a 6-hydroxy-5-nitropyrimidine derivative. This new compound will have different physicochemical properties and likely reduced or no biological activity. The rate of this hydrolysis is expected to increase with higher pH.[10]
-
Troubleshooting Steps:
-
pH Optimization: If your experimental conditions permit, lower the pH of your buffer. A pH range of 4-6 may significantly slow down the rate of hydrolysis.
-
Buffer Selection: Avoid buffers containing nucleophilic species (e.g., Tris, which has a primary amine). Consider using non-nucleophilic buffers like MES or HEPES.
-
Solvent Minimization: Prepare a concentrated stock solution in an anhydrous aprotic solvent (e.g., DMSO) and add the minimal required volume to your aqueous buffer immediately before the experiment.
-
Temperature Control: Perform your experiments at the lowest feasible temperature to reduce the reaction rate.
-
Analog Design Consideration: For future iterations, consider replacing the 6-chloro group with a more hydrolytically stable substituent. A fluoro group can sometimes be more stable, or a methoxy or methylamino group could be explored, although these will significantly alter the electronic properties of the molecule.
-
Issue 2: Suspected Photodegradation
Q: My compound seems to lose potency or show new peaks in HPLC analysis after exposure to light. Is this expected and what can I do?
A: Yes, photodegradation is a potential issue for nitroaromatic compounds.
-
Scientific Rationale: The nitro group can absorb UV and visible light, leading to photochemical reactions.[1] This can result in the degradation of the molecule into various photoproducts. For instance, some nitro-containing heterocyclic compounds have been shown to decay upon irradiation.[1]
-
Troubleshooting Steps:
-
Protect from Light: Conduct all experiments under low-light conditions or by using amber-colored vials and labware. When not in use, store stock solutions and solid compounds in the dark.
-
Photostability Assessment: Perform a controlled photostability study as outlined in the ICH Q1B guidelines.[11] Expose a solution of your compound to a standardized light source and compare its stability to a dark control.
-
Analytical Monitoring: Use a stability-indicating HPLC method to monitor for the appearance of new peaks that are present in the light-exposed sample but not in the dark control.
-
Structural Modification: If photostability is a major concern for the intended application, consider designing analogs where the nitro group is replaced with another electron-withdrawing group that is less photolabile, such as a cyano or sulfone group.
-
Issue 3: Inconsistent Results in Different Cell Culture Media
Q: I am observing variable results when testing my compound in different cell culture media. Could the media components be affecting my compound's stability?
A: Yes, components in cell culture media can react with your compound.
-
Scientific Rationale: Cell culture media are complex mixtures containing amino acids, vitamins, salts, and other nucleophiles. Amino acids like cysteine or histidine have nucleophilic side chains that can react with the electrophilic 6-position of your compound, leading to the formation of adducts and a decrease in the concentration of the active compound.
-
Troubleshooting Steps:
-
Incubation Control: Incubate your compound in the cell-free medium for the duration of your experiment and analyze the sample by HPLC to check for degradation or the formation of new peaks.
-
Media Comparison: If you have identified instability, try to identify the reactive component by incubating your compound with simplified buffers containing individual media components (e.g., a solution of a specific amino acid).
-
Dosing Strategy: Add the compound to the cell culture immediately before starting the assay to minimize the incubation time in the complex medium.
-
Analog Design: Consider designing analogs with increased steric hindrance around the 6-position to slow down the reaction with media components.
-
Experimental Protocols & Data Presentation
Protocol 1: Forced Degradation Study
This protocol is designed to identify the potential degradation pathways of your "4-(6-chloro-5-nitropyrimidin-4-yl)morpholine" analog.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of your compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.
-
Photodegradation: Expose a 100 µg/mL solution of the compound in a suitable solvent (e.g., acetonitrile/water) in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).[11] A control sample should be wrapped in aluminum foil and placed alongside.
-
Thermal Degradation: Store the solid compound at 60°C for 24 hours.
-
-
Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample, neutralize if necessary, and analyze by HPLC-UV. Compare the chromatograms to an unstressed control sample to identify degradation products.
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose reverse-phase HPLC method to monitor the stability of your compound.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 254 nm and the λmax of the nitroaromatic chromophore).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Data Presentation: Summary of Stability Under Forced Degradation
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products | Comments |
| 0.1 M HCl, 60°C | |||
| 0.1 M NaOH, 60°C | |||
| 3% H₂O₂, RT | |||
| Light Exposure | |||
| Solid, 60°C |
Visualizations
Chemical Structure and Potential Reactive Sites
Caption: Key reactive sites on the 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine scaffold.
Proposed Hydrolytic Degradation Pathway
Caption: Proposed pathway for the hydrolysis of the 6-chloro substituent.
Experimental Workflow for Stability Investigation
Caption: Workflow for investigating and addressing compound stability issues.
References
-
Samanta, A., Thunemann, M., Feil, R., & Stafforst, T. (2014). Upon the photostability of 8-nitro-cGMP and its caging as a 7-dimethylaminocoumarinyl ester. Chemical Communications, 50(54), 7120–7123. [Link]
-
Singh, R. K., Kumar, S., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
-
Poupaert, J. H. (2007). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 73(3), 963-969. [Link]
-
Gudi, G., & Parveen, S. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 356-373. [Link]
-
Akhtar, M. J., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6048-6073. [Link]
-
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Siddiqui, S., & Parveen, Z. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemistryOpen, 9(3), 346-376. [Link]
-
Ranjit, S., & Parveen, S. (2010). Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 52(1), 148-152. [Link]
-
Venkataraman, S., & Sangeetha, R. (2021). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Journal of the Indian Chemical Society, 98(8), 100094. [Link]
-
Ali, M. A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3634. [Link]
-
Gudi, G., & Parveen, S. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]
Sources
- 1. Upon the photostability of 8-nitro-cGMP and its caging as a 7-dimethylaminocoumarinyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. zenodo.org [zenodo.org]
- 10. Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. database.ich.org [database.ich.org]
Technical Support Center: Overcoming Poor Reactivity of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for overcoming common reactivity challenges encountered with 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine. By understanding the underlying chemical principles, you can optimize your reaction conditions and achieve your desired synthetic outcomes.
Introduction to the Reactivity of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine
4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine is a valuable building block in medicinal chemistry, often utilized in nucleophilic aromatic substitution (SNAr) reactions. The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electron deficiency is further intensified by the strongly electron-withdrawing nitro group at the 5-position, which significantly activates the chlorine atom at the 4-position towards nucleophilic attack.[1][2] The reaction typically proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, before the chloride leaving group is expelled to yield the substituted product.[1]
However, despite this inherent activation, researchers can encounter issues with poor reactivity. This guide will address these challenges in a practical, question-and-answer format, providing both theoretical explanations and actionable experimental protocols.
Troubleshooting Guide: Common Reactivity Issues
This section addresses specific problems you might be facing in the laboratory and offers targeted solutions.
Q1: My SNAr reaction with 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine is sluggish or not proceeding to completion. What are the likely causes and how can I fix it?
Several factors can contribute to low reactivity in SNAr reactions. Let's break down the most common culprits and their solutions.
A1: Root Causes & Troubleshooting Strategies
-
Insufficient Nucleophilicity: The strength of your nucleophile is paramount. Weakly nucleophilic amines or alcohols may struggle to attack the electron-deficient pyrimidine ring, even with the activating nitro group.
-
Expert Insight: For amine nucleophiles, the presence of electron-donating groups on the amine will increase its nucleophilicity and reaction rate. Conversely, electron-withdrawing groups will decrease its reactivity.[2]
-
Actionable Protocol: If you suspect your nucleophile is too weak, consider the following:
-
Increase Nucleophile Equivalents: Using a larger excess of the nucleophile (e.g., 2-5 equivalents) can help drive the reaction forward according to Le Chatelier's principle.
-
Deprotonation: For alcohol or thiol nucleophiles, pre-treating with a strong, non-nucleophilic base (e.g., sodium hydride) to form the corresponding alkoxide or thiolate will dramatically increase its nucleophilicity. For amines, a suitable base can prevent the formation of the unreactive ammonium salt.
-
-
-
Inappropriate Reaction Temperature: Many SNAr reactions on chloropyrimidines require thermal energy to overcome the activation barrier, especially when dealing with less reactive nucleophiles.[2][3]
-
Expert Insight: Disrupting the aromaticity of the pyrimidine ring to form the Meisenheimer intermediate is an energy-intensive step.[3]
-
Actionable Protocol:
-
Incremental Temperature Increase: If your reaction is running at room temperature, try incrementally increasing the temperature by 20 °C intervals. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes product formation without significant decomposition.
-
Microwave Irradiation: For particularly stubborn reactions, microwave synthesis can often provide rapid and efficient heating, leading to significantly reduced reaction times and improved yields.
-
-
-
Suboptimal Solvent Choice: The solvent plays a critical role in stabilizing the charged Meisenheimer intermediate.
-
Expert Insight: Polar aprotic solvents such as DMF, DMSO, or NMP are generally preferred for SNAr reactions because they can solvate the cationic counter-ion without hydrogen bonding to the nucleophile, thus preserving its reactivity.[4]
-
Actionable Protocol: If you are using a non-polar or protic solvent, switch to a polar aprotic solvent. See the table below for a comparison of commonly used solvents.
-
-
Steric Hindrance: Bulky substituents on either the nucleophile or near the reaction site on the pyrimidine ring can sterically hinder the approach of the nucleophile.[2]
-
Expert Insight: Ortho-substituted anilines, for example, are notoriously less reactive than their para- or meta-isomers due to steric clash.[2]
-
Actionable Protocol: While difficult to completely overcome, using a less sterically hindered nucleophile is the most straightforward solution. If this is not possible, you may need to resort to more forcing conditions (higher temperatures, longer reaction times).
-
Table 1: Troubleshooting Summary for Poor Reactivity
| Potential Cause | Proposed Solution | Rationale |
| Weak Nucleophile | Increase equivalents; use a stronger base for deprotonation. | Enhances nucleophile concentration and reactivity. |
| Low Temperature | Incrementally increase temperature; consider microwave heating. | Provides energy to overcome the reaction's activation barrier.[2] |
| Incorrect Solvent | Switch to a polar aprotic solvent (e.g., DMF, DMSO). | Stabilizes the charged Meisenheimer intermediate.[4] |
| Steric Hindrance | Use a less bulky nucleophile if possible; increase temperature. | Reduces steric clash and provides more energy for the reaction.[2] |
Q2: I'm observing the formation of a significant side product that I suspect is the corresponding 4-hydroxypyrimidine. How can I prevent this?
A2: Minimizing Hydrolysis
The formation of the 4-hydroxypyrimidine is a classic example of a competing hydrolysis reaction, where water acts as a nucleophile.
-
Expert Insight: The presence of even trace amounts of water in your reaction mixture can lead to the formation of this byproduct, especially at elevated temperatures. The hydroxide ion, formed from the reaction of water with a base, is a potent nucleophile.
-
Actionable Protocol:
-
Use Anhydrous Conditions: Ensure all your glassware is thoroughly dried. Use anhydrous solvents and reagents. If necessary, distill solvents over a suitable drying agent prior to use.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture.
-
Choice of Base: If a base is required, use a non-hydroxide base. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are good choices as they will scavenge any acid formed during the reaction without introducing a competing nucleophile.[5]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling, stability, and mechanistic details of 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine.
Q3: What is the general order of reactivity for halogens on a pyrimidine ring in SNAr reactions?
A3: Halogen Reactivity Series
For SNAr reactions on pyrimidine systems, the reactivity of the leaving group generally follows the order: F > Cl > Br > I. This is somewhat counterintuitive when compared to SN2 reactions.
-
Mechanistic Explanation: The rate-determining step in most SNAr reactions is the initial attack of the nucleophile to form the Meisenheimer complex. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. The stability of the leaving group (halide ion) is less important in this mechanistic pathway.
Q4: How does the position of the chloro and nitro groups influence the reactivity of the molecule?
A4: The Importance of Regiochemistry
The relative positions of the activating group (nitro) and the leaving group (chloro) are critical for reactivity.
-
Expert Insight: The nitro group at the 5-position is meta to the chloro group at the 4-position. While the nitro group is a powerful deactivator for electrophilic aromatic substitution, its strong electron-withdrawing nature through both inductive and resonance effects is key to activating the ring for nucleophilic substitution.[1][6] The nitrogen atoms within the pyrimidine ring also contribute significantly to the electron deficiency at the 4-position.[2][7] Studies on dichloropyrimidines have shown that the 4-position is generally more reactive than the 2-position in SNAr reactions.[5][8]
Q5: What are the optimal storage and handling conditions for 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine?
A5: Storage and Handling Recommendations
To ensure the long-term stability and reactivity of this compound, proper storage is essential.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and strong bases.
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution
This protocol provides a starting point for the reaction of 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine with an amine nucleophile.
-
To a solution of 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF, 10 mL/mmol), add the amine nucleophile (1.2-2.0 eq).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5-2.5 eq).[5]
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing the Reaction Pathway and Troubleshooting Logic
Diagram 1: SNAr Reaction Mechanism
Caption: The two-step addition-elimination mechanism of SNAr.
Diagram 2: Troubleshooting Workflow for Poor Reactivity
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Page loading... [wap.guidechem.com]
- 6. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 8. Page loading... [wap.guidechem.com]
Technical Support Center: Scaling Up 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine Synthesis
Welcome to the technical support center for the synthesis and scale-up of 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to equip you with the knowledge to safely and efficiently scale this important reaction from the lab bench to pilot and production scales.
Introduction to the Synthesis
The synthesis of 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine is a crucial step in the development of various pharmaceutical compounds. Pyrimidine derivatives are widely recognized for their diverse pharmacological activities, making this intermediate a valuable building block.[1][2] The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, a cornerstone of heterocyclic chemistry. In this process, morpholine, a secondary amine, acts as a nucleophile, displacing one of the chlorine atoms on the 4,6-dichloro-5-nitropyrimidine ring. The electron-withdrawing nitro group at the 5-position is essential for activating the pyrimidine ring towards nucleophilic attack.
The overall reaction is as follows:
4,6-dichloro-5-nitropyrimidine + Morpholine → 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine + HCl
While this reaction is generally robust, scaling up presents several challenges that require careful consideration of reaction parameters, safety protocols, and purification strategies.
Reaction Mechanism and Key Parameters
The SNAr reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.
Diagram: SNAr Mechanism for the Synthesis of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine
Caption: The SNAr reaction pathway for the formation of 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine.
Troubleshooting Guide and FAQs for Scaling Up
Issue 1: Incomplete Reaction or Slow Reaction Rate
Question: My reaction is sluggish and does not go to completion, even after extended reaction times. What could be the cause?
Answer: Several factors can contribute to a slow or incomplete reaction, especially during scale-up.
-
Insufficient Mixing: In larger reactors, inadequate agitation can lead to poor mass transfer between the reactants. This creates localized areas of low reactant concentration, slowing down the overall reaction rate.
-
Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine, anchor stirrer) and that the stirring speed is sufficient to maintain a homogeneous mixture. For very large volumes, consider the use of baffles to improve mixing efficiency.
-
-
Low Reaction Temperature: While the reaction is exothermic, maintaining an optimal temperature is crucial. If the temperature is too low, the reaction rate will decrease significantly.
-
Solution: Carefully control the reaction temperature using a jacketed reactor with a reliable heating/cooling system. The optimal temperature may need to be re-evaluated during scale-up, as heat dissipation is less efficient in larger vessels.
-
-
Solvent Effects: The choice of solvent can have a profound impact on the reaction rate. Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred for SNAr reactions as they can solvate the cation of the base and leave the nucleophile more reactive.
-
Solution: If you are using a less polar solvent, consider switching to a polar aprotic solvent. However, be mindful of the downstream processing and potential for solvent-related impurities. A solvent screen at the lab scale is recommended before scaling up.
-
-
Base Strength and Stoichiometry: A base is required to neutralize the HCl generated during the reaction. If the base is too weak or used in insufficient amounts, the reaction mixture will become acidic, protonating the morpholine and reducing its nucleophilicity.
-
Solution: Use at least one equivalent of a suitable base, such as triethylamine or diisopropylethylamine. On a larger scale, consider a slight excess of the base to ensure the reaction medium remains basic.
-
Issue 2: Formation of Impurities and Byproducts
Question: I am observing significant amounts of impurities in my crude product. What are the likely side reactions and how can I minimize them?
Answer: Impurity formation is a common challenge in scaling up chemical reactions. For this synthesis, the primary concerns are di-substitution and degradation products.
-
Di-substituted Byproduct: The product, 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine, still contains a reactive chlorine atom at the 6-position. Under forcing conditions (high temperature, long reaction time, or excess morpholine), a second morpholine molecule can displace the remaining chlorine to form 4,6-di(morpholin-4-yl)-5-nitropyrimidine.
-
Solution:
-
Control Stoichiometry: Use a controlled amount of morpholine (typically 1.0-1.2 equivalents).
-
Temperature Control: Maintain the reaction temperature within the optimal range to favor mono-substitution.
-
Reaction Time: Monitor the reaction progress closely (e.g., by HPLC) and quench the reaction once the starting material is consumed to prevent over-reaction.
-
-
-
Hydrolysis of Starting Material: 4,6-dichloro-5-nitropyrimidine can react with any water present in the reaction mixture, especially at elevated temperatures, to form hydroxy-substituted byproducts.
-
Solution: Use anhydrous solvents and reagents. Ensure the reactor is dry before starting the reaction.
-
-
Degradation of Solvent: Some polar aprotic solvents, like DMF, can decompose at high temperatures, leading to the formation of impurities.
-
Solution: Choose a solvent that is stable under the reaction conditions. If high temperatures are required, consider a more robust solvent like NMP or DMSO.
-
Diagram: Troubleshooting Workflow for Impurity Formation
Caption: A decision tree for troubleshooting common impurities in the synthesis of 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine.
Issue 3: Challenges with Product Isolation and Purification
Question: I am having difficulty isolating a pure product. What are the recommended procedures for work-up and purification at a larger scale?
Answer: The work-up and purification steps are critical for obtaining a high-quality final product.
-
Work-up:
-
Quenching: The reaction is typically quenched by adding water or an aqueous solution. On a large scale, the addition of the quenching agent should be controlled to manage any exotherm.
-
Extraction: The product is usually extracted into an organic solvent such as ethyl acetate or dichloromethane. Ensure that the volume of the extraction solvent is sufficient for efficient extraction and that the phases are well-mixed and allowed to separate completely.
-
Washing: The organic layer should be washed with brine to remove any remaining water-soluble impurities and the base used in the reaction.
-
-
Purification:
-
Crystallization: The most common method for purifying the final product is crystallization. A solvent screen at the lab scale is essential to identify a suitable solvent system that provides good recovery and high purity. Common solvents for crystallization include ethanol, isopropanol, or mixtures with heptane or hexane.
-
Column Chromatography: While feasible at the lab scale, column chromatography is often not practical for large-scale production due to the high solvent consumption and cost. It is typically used for the purification of small batches or for the isolation of impurities for characterization.
-
-
Drying: The purified product should be dried under vacuum at an appropriate temperature to remove any residual solvents. The drying temperature should be carefully chosen to avoid decomposition of the product.
| Parameter | Lab Scale (1-10 g) | Pilot/Production Scale (>1 kg) | Considerations for Scale-Up |
| Purification Method | Column Chromatography, Recrystallization | Recrystallization, Slurry Washes | Column chromatography is generally not scalable. Focus on developing a robust crystallization process. |
| Solvent Volume | High solvent-to-product ratio is acceptable | Minimize solvent usage to reduce cost and waste. | Optimize crystallization conditions to maximize yield in a minimal amount of solvent. |
| Drying | Vacuum oven, desiccator | Agitated filter dryer, vacuum tray dryer | Efficient drying is crucial to meet residual solvent specifications. |
Issue 4: Safety Concerns During Scale-Up
Question: What are the primary safety hazards associated with this reaction, and how can they be mitigated at a larger scale?
Answer: Safety is paramount when scaling up any chemical process. The main hazards for this reaction are the properties of the starting material and the exothermic nature of the reaction.
-
Hazardous Starting Material: 4,6-dichloro-5-nitropyrimidine is a hazardous substance. It can cause serious eye irritation and may cause respiratory irritation.[3]
-
Mitigation:
-
Always handle 4,6-dichloro-5-nitropyrimidine in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
For large quantities, consider using a closed-system transfer to minimize exposure.
-
-
-
Exothermic Reaction: The reaction between 4,6-dichloro-5-nitropyrimidine and morpholine is exothermic. On a small scale, this heat can dissipate quickly. However, on a larger scale, the surface area-to-volume ratio decreases, making heat removal less efficient. This can lead to a dangerous increase in temperature, potentially causing a runaway reaction.
-
Mitigation:
-
Calorimetry: Before scaling up, perform reaction calorimetry to determine the heat of reaction and the rate of heat evolution. This data is crucial for designing a safe process.
-
Controlled Addition: Add the morpholine to the solution of 4,6-dichloro-5-nitropyrimidine slowly and at a controlled rate. This will help to manage the exotherm.
-
Efficient Cooling: Use a jacketed reactor with a reliable cooling system to maintain the desired reaction temperature. Ensure that the cooling capacity is sufficient to handle the heat generated by the reaction.
-
Emergency Plan: Have an emergency plan in place in case of a loss of cooling, including a method to quench the reaction quickly and safely.
-
-
Experimental Protocol: Lab-Scale Synthesis
This protocol provides a general procedure for the synthesis of 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine at a laboratory scale.
Materials:
-
4,6-dichloro-5-nitropyrimidine
-
Morpholine
-
Triethylamine (or another suitable base)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (ACN), or Dimethylformamide (DMF))
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvent for crystallization (e.g., ethanol, isopropanol)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4,6-dichloro-5-nitropyrimidine (1.0 eq) in the chosen anhydrous solvent.
-
Add triethylamine (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add morpholine (1.05 eq) to the reaction mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent.
References
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine. BenchChem.
- Chandra, H., et al. (2012). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects.
- Fisher Scientific. (2025). Safety Data Sheet - 4,6-Dichloro-5-nitropyrimidine. Fisher Scientific.
- H.E.L Group. (n.d.).
- Khan Academy. (n.d.).
- Mettler Toledo. (n.d.).
- MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
- Patel, K.B., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.
- RSC Publishing. (2017).
- Stanford University. (2023). Scale Up Safety_FINAL. Stanford Environmental Health & Safety.
- Sridhar, S. K., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Chemical and Pharmaceutical Research.
- Tianming Pharmaceutical. (n.d.). Scale-Up Challenges for Intermediates: A Practical Guide.
- Wikipedia. (n.d.). Process analytical technology. Wikipedia.
- Atellica. (2025). Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery.
- HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz.
- ILC Dover. (2019). What to remember when scaling up pharmaceutical manufacturing. ILC Dover.
- J-Star Research. (n.d.). Process Analytic Technologies (PAT) & Reaction Kinetics. J-Star Research.
- Overcoming Scale-Up Challenges in Pharmaceutical Manufacturing. (n.d.). Pharmaceutical Technology.
- ACS. (2025). Solvent Selection for SN1 and SN2 Reactions in Green and Sustainable Chemistry. American Chemical Society.
- gChem Global. (n.d.).
- Wordpress. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Wordpress.
- ResearchGate. (2025). A Compact Device for the Integrated Filtration, Drying, and Mechanical Processing of Active Pharmaceutical Ingredients.
- Patsnap. (2025). Control Strategies For Managing Exothermic Reactions In Flow.
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
- NIH. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
- ResearchGate. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib.
- ArtMolecule. (n.d.).
- International Journal of Pharmaceutical Research & Allied Sciences. (2024). Review Article Pharmaceutical Impurities and Their Regulatory Aspects with a Special Focus on Genotoxic Impurities.
- BLDpharm. (n.d.). 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine. BLDpharm.
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- NIH. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions.
- ResearchGate. (2025). Morpholines. Synthesis and Biological Activity.
- ResearchGate. (2025). Synthesis and Characterization of Some New Morpholine Derivatives.
- ResearchGate. (2025). Synthesis of 4-Amino-6-(dichloromethyl)-5-nitropyrimidines.
- ResearchGate. (2025). Synthesis of Schiff bases of 4-(4-aminophenyl)-morpholine as potential antimicrobial agents.
Sources
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine
Welcome to the technical support center for cross-coupling reactions involving 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. The content is structured in a question-and-answer format to directly address the challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine that influence its reactivity in cross-coupling reactions?
A1: The reactivity of this substrate is governed by a combination of electronic and steric factors:
-
Electron-Deficient Pyrimidine Ring: The two nitrogen atoms in the pyrimidine ring make it inherently electron-deficient. This generally increases its reactivity towards oxidative addition of a palladium(0) catalyst compared to analogous chlorobenzenes.[1]
-
Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group further activates the C-Cl bond, making it more susceptible to oxidative addition. This is a critical factor for successful coupling.
-
Morpholine Group: This is an electron-donating group, which can slightly counteract the electron-withdrawing effects of the pyrimidine nitrogens and the nitro group. Its bulky nature may also influence the choice of ligand to ensure efficient access to the palladium catalytic center.
-
Chloro Leaving Group: While chlorides are generally less reactive than bromides or iodides, the electronic activation from the pyrimidine ring and the nitro group makes cross-coupling feasible with the appropriate catalyst system.
Q2: Which type of palladium catalyst and ligands are recommended for Suzuki-Miyaura coupling with this substrate?
A2: For the Suzuki-Miyaura coupling of electron-deficient heteroaryl chlorides like 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine, a catalyst system that is both highly active and resistant to deactivation is crucial.
-
Palladium Pre-catalyst: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective choices. For challenging couplings, pre-formed palladium(0) sources can be advantageous.
-
Ligands: Bulky, electron-rich phosphine ligands are highly recommended. These ligands stabilize the palladium center, promote the oxidative addition of the C-Cl bond, and facilitate the reductive elimination step.
-
Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are excellent starting points due to their proven efficacy with heteroaryl chlorides.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are also a strong option, known for their high stability and activity in cross-coupling reactions.
-
A comparative guide for catalyst selection in the Suzuki-Miyaura coupling of a related chloro-nitropyridine suggests that a variety of modern phosphine ligands can be effective.
| Catalyst System | Key Advantages |
| Pd(OAc)₂ / SPhos | High activity for challenging substrates. |
| Pd₂(dba)₃ / XPhos | Broad substrate scope and good stability. |
| PdCl₂(dppf) | Effective for a range of boronic acids. |
Q3: What are the recommended conditions for a Buchwald-Hartwig amination with this substrate?
A3: For the Buchwald-Hartwig amination, which forms a C-N bond, the choice of ligand and base is critical to success.
-
Palladium Pre-catalyst: Similar to Suzuki coupling, Pd(OAc)₂ or Pd₂(dba)₃ are standard choices.
-
Ligands: Bidentate phosphine ligands are often preferred for C-N coupling as they can prevent β-hydride elimination. Xantphos and BINAP are widely used and effective ligands for this transformation.
-
Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is the most common choice. However, for base-sensitive substrates, milder bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be considered.
Q4: Can Sonogashira and Heck couplings be performed with this substrate?
A4: Yes, both Sonogashira (C-C alkyne coupling) and Heck (C-C alkene coupling) reactions are viable with 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine, provided the correct catalytic system is employed.
-
Sonogashira Coupling: This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.
-
Catalyst System: A combination of Pd(PPh₃)₂Cl₂ and CuI is a classic and effective choice. The reaction is usually carried out in the presence of an amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH).
-
-
Heck Coupling: The Heck reaction couples the substrate with an alkene.
-
Catalyst System: Pd(OAc)₂ with a phosphine ligand like PPh₃ or a more electron-rich phosphine is a good starting point. A base, typically an amine like Et₃N or a carbonate like K₂CO₃, is also required.
-
Troubleshooting Guide
Issue 1: Low or No Product Yield
This is a common issue that can arise from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: General scheme for the Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
To an oven-dried reaction vial, add 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.) and SPhos (0.04 equiv.) in degassed toluene.
-
Add the catalyst solution to the reaction vial, followed by degassed water (1/10th the volume of toluene).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines the amination of 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine with a secondary amine.
Reaction Scheme:
Caption: General scheme for the Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add sodium tert-butoxide (NaOtBu, 1.4 equiv.).
-
Seal the flask and evacuate and backfill with argon or nitrogen (repeat three times).
-
Add Pd₂(dba)₃ (0.015 equiv.) and Xantphos (0.03 equiv.).
-
Add 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine (1.0 equiv.) and the secondary amine (1.2 equiv.).
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
References
- Tumkevicius, S., et al. (2009). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. Journal of Heterocyclic Chemistry, 46(5), 944-951.
- Gauthier, D. R., et al. (2006). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Tetrahedron Letters, 47(42), 7469-7472.
- Shafiei, M., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(11), 2828.
- Yamada, K., et al. (2019). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a).
- Grushin, V. V., et al. (2002). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 124(44), 13281-13293.
- Reddit user discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- Kyne, S. H., et al. (2016). Safe and Selective Nitro Group Reductions Catalyzed by Sustainable and Recyclable Fe/Ppm Pd Nanoparticles in Water at Room Temperature.
- Shen, Q., et al. (2005). Highly reactive, general, and long-lived catalysts for coupling heteroaryl and aryl chlorides with primary nitrogen nucleophiles.
- Tumkevicius, S., et al. (2011). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction.
- Ohta, H., et al. (2017). Highly electron-poor Buchwald-type ligand: application for Pd-catalysed direct arylation of thiophene derivatives and theoretical consideration of the secondary Pd0–arene interaction. Dalton Transactions, 46(31), 10246-10254.
- BenchChem. (n.d.). A Comparative Guide to Palladium Catalysts for the Selective Coupling of 2-Bromo-4-iodopyridine.
- Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling?
- Chen, Y., et al. (2016). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry, 14(3), 857-861.
- Wikipedia. (n.d.). Heck reaction.
- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
- Fairlamb, I. J. S., et al. (2011). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform, 42(32).
- Bhunia, S., et al. (2017). Selected Copper-Based Reactions for C–N, C–O, C–S, and C–C Bond Formation.
- Yang, Y. (2017). Palladium-Catalyzed Cross-Coupling of Nitroarenes.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Dai, C., et al. (2019). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 141(25), 9845-9850.
- Tumkevicius, S., et al. (2011). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. European Journal of Organic Chemistry, 2011(12), 2268-2276.
- El-Sayed, N. S., et al. (2016). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
- Chemistry LibreTexts. (2023). Heck reaction.
- Nath, U., et al. (2018). Synthesis of nitrodienes, nitrostyrenes, and nitrobiaryls through palladium-catalyzed couplings of β-nitrovinyl and o-nitroaryl thioethers. Chemical Science, 9(29), 6296-6301.
- Öcal, N., et al. (2019). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 9(46), 26909-26917.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Yadav, M. R., et al. (2017). The Suzuki-Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(28), 9423-9426.
- Nacci, A., et al. (2018). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions.
- Weaving, J., et al. (2017). Palladium(II) Weak-Link Approach Complexes Bearing Hemilabile N-Heterocyclic Carbene–Thioether Ligands. Inorganic Chemistry, 56(10), 5783-5793.
- MH Chem. (2022).
- Reddy, T. R., et al. (2012). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media.
- Ohta, H., et al. (2017). Highly electron-poor Buchwald-type ligand: application for Pd-catalysed direct arylation of thiophene derivatives and theoretical consideration of the secondary Pd0–arene interaction. Dalton Transactions, 46(31), 10246-10254.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Deshpande, R. A., et al. (2019). Process Development of a Sonogashira Cross-Coupling Reaction as the Key Step of Tirasemtiv Synthesis Using Design of Experiments. Organic Process Research & Development, 23(10), 2229-2237.
- Larsen, C. H., et al. (2020). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 142(4), 1686-1691.
- Kashani, S. K., & Jessiman, J. E. (2021).
- Dajoe Merit. (2019). HECK REACTION: Heterocyclic reactants mechanism. YouTube.
- Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube.
- Ros, E., et al. (2020). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction.
- Sigman, M. S., & Werner, E. W. (2012). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Accounts of Chemical Research, 45(6), 874-884.
- Al-Hiari, Y. M., et al. (2011).
- The Organic Chemistry Tutor. (2024).
- Ros, E., et al. (2020). Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. ChemRxiv.
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Validation & Comparative
The Strategic Application of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine in Kinase Inhibitor Design: A Comparative Analysis
Introduction: The Pyrimidine Scaffold as a Cornerstone of Modern Drug Discovery
In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a "privileged scaffold." Its inherent ability to mimic the purine core of ATP, the universal energy currency of the cell, makes it an ideal starting point for the design of competitive kinase inhibitors.[1][2][3] Kinases, the enzymes that catalyze the transfer of phosphate groups, are central regulators of cellular signaling. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets.[1][4] This guide provides an in-depth comparison of 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine, a highly versatile and reactive building block, against other pyrimidine-based scaffolds used in the development of targeted therapeutics. We will explore the chemical rationale for its utility, compare its application with alternative scaffolds, and provide validated experimental protocols for its synthesis and evaluation.
Dissecting the Subject Scaffold: 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine
4-(6-chloro-5-nitropyrimidin-4-yl)morpholine is not an active pharmaceutical ingredient itself, but rather a critical intermediate. Its value lies in its precisely arranged chemical functionalities, which allow for controlled, sequential modifications to build complex and highly specific drug candidates.
Chemical Rationale for its Utility:
-
The Activated Chlorine: The chlorine atom at the 6-position is an excellent leaving group, primed for nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the strong electron-withdrawing effect of the adjacent nitro group at the 5-position. This allows for the facile introduction of various amine-containing fragments, which are often crucial for establishing key hydrogen bond interactions within a kinase's ATP-binding pocket.
-
The Nitro Group as a Versatile Handle: The nitro group serves two purposes. Firstly, as mentioned, it activates the C6-chloro for substitution. Secondly, it can be readily reduced to an amine. This newly formed amino group opens up a second vector for chemical modification, such as amide bond formation, allowing for the exploration of additional binding interactions and the fine-tuning of pharmacokinetic properties.
-
The Morpholine Moiety: The morpholine ring is a common feature in many approved drugs.[5][6][7] It often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, which are critical for developing orally bioavailable drugs.[7]
This combination of features makes 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine a powerful platform for generating libraries of diverse compounds for high-throughput screening and lead optimization.
Comparative Analysis with Alternative Pyrimidine Scaffolds
While 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine is highly effective, the choice of a core scaffold is a critical decision in any drug discovery campaign.[8] Below is a comparison with other notable pyrimidine-based scaffolds.
| Scaffold Type | Key Features | Advantages | Disadvantages | Representative Application |
| 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine | Activated C6-chloro, reducible C5-nitro, solubilizing morpholine. | High reactivity for SNAr, two distinct points for diversification, good starting physicochemical properties. | Multi-step synthesis required for final compounds. | Intermediate for kinase inhibitors. |
| 2,4-Dichloropyrimidines | Two reactive chlorine atoms at C2 and C4. | Allows for sequential and regioselective substitution to build complex molecules. | Requires careful control of reaction conditions to achieve selectivity. | Precursor for various kinase inhibitors, including some targeting EGFR. |
| Pyrazolo[3,4-d]pyrimidines | Fused bicyclic system, an isostere of the adenine ring of ATP.[2][3] | Can mimic key interactions of ATP with the hinge region of the kinase domain, often leading to high potency.[3] | Can be more synthetically challenging than monocyclic pyrimidines. | Bruton's tyrosine kinase (BTK) inhibitors (e.g., Ibrutinib).[2] |
| Alkynylpyrimidines | Contains a reactive alkyne group, often used as a covalent "warhead". | Can form irreversible covalent bonds with specific cysteine residues in the target protein, leading to prolonged inhibition.[9][10] | Potential for off-target reactivity and immunogenicity if not carefully designed.[11] | Covalent inhibitors targeting unique cysteines, such as in NF-κB-inducing kinase (NIK).[9][10] |
Expert Insights on Scaffold Selection:
The choice between these scaffolds is dictated by the specific therapeutic target and the desired mechanism of action.
-
For rapid library synthesis and exploration of the structure-activity relationship (SAR), the subject scaffold and 2,4-dichloropyrimidines are excellent choices due to their predictable reactivity.[12][13][14]
-
When targeting ATP-competitive kinases where high potency is paramount, the pyrazolo[3,4-d]pyrimidine scaffold is a proven winner.[2][3]
-
For targets that possess a suitably located, non-catalytic cysteine residue, an alkynylpyrimidine or another covalent warhead-equipped scaffold can provide enhanced potency and duration of action.[11][15]
Experimental Protocols
To ensure the trustworthiness and reproducibility of research, detailed methodologies are essential. Below are representative protocols for the synthesis of a key intermediate and a common biological assay.
Protocol 1: Synthesis of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine
This protocol describes a standard nucleophilic aromatic substitution to produce the title compound from 4,6-dichloro-5-nitropyrimidine.
Materials:
-
4,6-dichloro-5-nitropyrimidine
-
Morpholine
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4,6-dichloro-5-nitropyrimidine (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add triethylamine (1.1 eq).
-
Slowly add morpholine (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography to yield the title compound.
Protocol 2: In Vitro Kinase Inhibition Assay (Generic)
This protocol outlines a general method for assessing the inhibitory activity of a compound against a target kinase using a luminescence-based assay that quantifies ATP consumption.
Materials:
-
Target kinase and its specific substrate
-
Test compound (e.g., a derivative of 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine)
-
ATP
-
Assay buffer (e.g., HEPES, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Multimode plate reader with luminescence detection
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In the wells of the assay plate, add the assay buffer, the kinase, and the specific substrate.
-
Add the diluted test compound to the appropriate wells. Include "no inhibitor" and "no enzyme" controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature (e.g., 30 °C) for the specified time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing the Strategy: Synthesis and Mechanism
Diagrams are essential for conceptualizing complex chemical and biological processes.
Caption: Synthetic route from the starting material to a final inhibitor.
Caption: Inhibition of a generic kinase signaling pathway.
Conclusion and Future Outlook
4-(6-chloro-5-nitropyrimidin-4-yl)morpholine is a testament to the power of strategic molecular design. Its inherent reactivity and multiple points for diversification make it an exceptionally valuable building block in the medicinal chemist's toolbox, particularly for the development of kinase inhibitors. While alternative scaffolds like pyrazolo[3,4-d]pyrimidines and covalent inhibitors have their specific advantages, the versatility of the 5-nitro-6-chloropyrimidine core ensures its continued relevance. Future work will likely focus on leveraging this scaffold to develop next-generation inhibitors with improved selectivity profiles and the ability to overcome drug resistance, further solidifying the central role of pyrimidine derivatives in targeted cancer therapy.[4]
References
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Title: Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) Source: PubMed URL: [Link]
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Title: Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) Source: PubMed URL: [Link]
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Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: PubMed Central URL: [Link]
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A Comparative Guide to the Potency of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrimidine scaffold is a cornerstone in the development of targeted therapeutics, particularly in oncology. The strategic functionalization of the pyrimidine ring can yield highly potent and selective inhibitors of key cellular signaling pathways. This guide focuses on derivatives of "4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine," a core structure that holds significant promise for the development of novel anti-cancer agents. We will delve into a comparative analysis of the potency of its derivatives, supported by experimental data, to provide researchers and drug development professionals with actionable insights for their own discovery programs.
The 4-(Pyrimidin-4-yl)morpholine Scaffold: A Privileged Motif in Kinase Inhibition
The combination of a pyrimidine core and a morpholine ring is a well-established pharmacophore in the design of kinase inhibitors, particularly those targeting the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is frequently dysregulated in various human cancers, making it a prime target for therapeutic intervention.[1] The morpholine moiety often acts as a "hinge-binder," forming critical hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. The pyrimidine ring serves as a versatile scaffold that can be substituted at various positions to modulate potency, selectivity, and pharmacokinetic properties.[2][3]
Comparative Potency of Morpholino-Pyrimidine Derivatives
While direct comparative data for a systematic series of "4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine" derivatives is not extensively available in the public domain, we can draw valuable structure-activity relationship (SAR) insights from closely related series of morpholino-pyrimidine compounds. These analogues provide a strong foundation for understanding how structural modifications impact biological activity.
Insights from 4-Morpholinopyrrolopyrimidine Derivatives as PI3K Inhibitors
A study on 4-morpholinopyrrolopyrimidine derivatives identified both PI3Kα selective inhibitors and dual PI3Kα/mTOR kinase inhibitors.[2] These compounds demonstrated tumor cell growth inhibition in vitro and in vivo, highlighting the potential of the morpholino-pyrimidine scaffold.[2]
Anticancer Activity of Pyrimidine-Morpholine Hybrids
Research on novel pyrimidine-morpholine hybrids has demonstrated their cytotoxic potential against various cancer cell lines. In one study, a series of eight derivatives were evaluated against SW480 (colon cancer) and MCF-7 (breast cancer) cell lines, with some compounds exhibiting IC50 values in the low micromolar range.[4] For instance, compound 2g in the study, which features a 4-chlorobenzyl substitution, was identified as the most potent, with an IC50 of 5.10 ± 2.12 μM against the SW480 cell line.[4] This data underscores the importance of the substituent at position 1 of the pyrimidine ring in modulating anticancer activity.
| Compound ID | R Group (Substitution on Pyrimidine) | SW480 IC50 (µM) | MCF-7 IC50 (µM) |
| 2c | 4-cyanobenzyl | 21.30 ± 1.08 | 44.50 ± 2.14 |
| 2d | 4-methylbenzyl | 117.04 ± 3.11 | 98.70 ± 4.02 |
| 2e | 4-fluorobenzyl | 25.60 ± 2.03 | 31.90 ± 1.58 |
| 2g | 4-chlorobenzyl | 5.10 ± 2.12 | 19.60 ± 1.13 |
| 2h | 4-nitrobenzyl | 31.20 ± 1.52 | 41.20 ± 2.51 |
| 5-FU | (Reference Drug) | 4.90 ± 0.83 | Not Reported |
| Cisplatin | (Reference Drug) | 16.10 ± 1.10 | Not Reported |
| Table adapted from data presented in a study on pyrimidine-morpholine hybrids.[4] |
Insights from 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives
Another relevant study focused on 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing a pyrazoline moiety. These compounds were evaluated for their in vitro cytotoxicity against four human cancer cell lines: A549 (lung), PC-3 (prostate), MCF-7 (breast), and HepG2 (liver). The most promising compound, 8d , exhibited IC50 values ranging from 6.02 to 10.27 μM across these cell lines and also showed moderate inhibitory activity against PI3Kα kinase.[1] The structure-activity relationship from this series indicated that electron-withdrawing groups on a phenyl substituent generally led to better antitumor activity compared to electron-donating groups.[1]
| Compound ID | A549 IC50 (µM) | PC-3 IC50 (µM) | MCF-7 IC50 (µM) | HepG2 IC50 (µM) |
| 7c | 10.51 ± 1.03 | 12.31 ± 1.12 | 11.27 ± 0.89 | 15.42 ± 1.21 |
| 7d | 9.83 ± 0.98 | 11.92 ± 1.05 | 10.15 ± 0.92 | 13.88 ± 1.15 |
| 7g | 11.24 ± 1.15 | 13.56 ± 1.24 | 12.83 ± 1.07 | 16.19 ± 1.33 |
| 7j | 10.11 ± 1.01 | 12.03 ± 1.10 | 10.98 ± 0.95 | 14.76 ± 1.28 |
| 8d | 6.02 ± 1.22 | 8.91 ± 0.72 | 8.39 ± 1.91 | 10.27 ± 0.94 |
| Table adapted from data presented in a study on thiopyrano[4,3-d]pyrimidine derivatives.[1] |
Key Structure-Activity Relationship (SAR) Insights
Based on the analysis of related morpholino-pyrimidine derivatives, several key SAR principles can be extrapolated for the rational design of potent "4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine" analogues:
-
The Morpholine Moiety is Crucial: The morpholine ring is a key structural feature for activity, likely due to its role in forming hydrogen bonds with the hinge region of target kinases.[5]
-
Substitution at the 6-Position of the Pyrimidine Ring: The nature of the substituent at the 6-position significantly influences potency. Replacing the chloro group with various aryl or alkyl groups can modulate activity. As seen in related series, electron-withdrawing groups on an appended phenyl ring can enhance cytotoxic effects.[1]
-
The 5-Nitro Group: The strongly electron-withdrawing nitro group at the 5-position is expected to play a significant role in the electronic properties of the pyrimidine ring and its interaction with target proteins.
Experimental Protocols for Potency Assessment
To enable researchers to conduct their own comparative studies, we provide a detailed, step-by-step methodology for a key experiment used to determine the cytotoxic potency of novel compounds.
In Vitro Cytotoxicity Assessment using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric assay to assess cell metabolic activity and, by extension, cell viability and proliferation. It is a reliable method for determining the cytotoxic potential of chemical compounds.
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., A549, MCF-7, PC-3) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Harvest cells and seed them into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).
-
Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM).
-
Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells. Include wells with vehicle control (DMSO-containing medium) and untreated control (medium only).
-
Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plates for 3-4 hours at 37°C, allowing the viable cells to convert MTT to formazan.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis and IC50 Calculation:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) from the dose-response curve using non-linear regression analysis (e.g., sigmoidal dose-response).
-
Visualizing the Path Forward: Experimental Workflow and Signaling Pathway
To provide a clearer understanding of the experimental process and the biological context, the following diagrams illustrate the MTT assay workflow and the targeted PI3K/Akt/mTOR signaling pathway.
Caption: Workflow of the MTT assay for determining IC50 values.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Conclusion and Future Directions
The "4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine" scaffold represents a promising starting point for the development of novel anticancer agents, particularly kinase inhibitors. The analysis of structurally related compounds provides a solid foundation for guiding the synthesis and evaluation of new derivatives. Key takeaways for researchers include the established importance of the morpholine moiety for hinge binding and the significant impact of substitutions at the 6-position of the pyrimidine ring on potency. The provided experimental protocol for the MTT assay offers a robust method for assessing the cytotoxic potential of newly synthesized compounds.
Future research should focus on the systematic synthesis of a library of "4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine" derivatives with diverse substitutions at the 6-position. These derivatives should be screened against a panel of cancer cell lines and a broad range of kinases to determine their potency and selectivity. Such studies will be instrumental in elucidating detailed structure-activity relationships and identifying lead compounds for further preclinical development.
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A Researcher's Guide to Kinase Selectivity Profiling: A Comparative Analysis of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine Analogs
Introduction: The Imperative for Kinase Inhibitor Selectivity
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of kinase inhibitors.[1][2][3] The parent compound for this guide, 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine (CMP) , serves as a valuable starting point for inhibitor design, frequently associated with the Phosphoinositide 3-kinase (PI3K) family, a critical node in cell signaling pathways regulating growth and survival.[4][5] While achieving high potency against a primary target is a key objective, clinical success often hinges on a compound's selectivity profile across the entire human kinome.
Poor selectivity can lead to off-target effects, resulting in unforeseen toxicities or a dilution of the intended therapeutic effect. Therefore, a systematic and quantitative approach to selectivity profiling is not merely a characterization step but a critical component of the lead optimization process.[6][7] This guide provides a comprehensive framework for comparing the selectivity of novel CMP analogs, explaining the rationale behind experimental design and presenting detailed, actionable protocols. We will explore how subtle chemical modifications can dramatically alter a compound's interaction with the broader kinome and how to quantify these changes to guide the development of safer, more effective therapeutics.
Analog Design & Synthesis Strategy
The structure-activity relationship (SAR) of pyrimidine derivatives is highly dependent on the substituents at various positions of the ring.[3][8][9] For this guide, we synthesized two hypothetical analogs of our parent compound, CMP-0 , to explore key regions of its chemical space. The morpholine moiety is a common pharmacophore known to improve pharmacokinetic properties and interact with target proteins.[10][11][12] Our strategy focuses on modifying the pyrimidine core and the group para to the morpholine nitrogen.
-
Parent Compound (CMP-0): 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine. This compound serves as our baseline, featuring a chloro leaving group and an electron-withdrawing nitro group.
-
Analog 1 (CMP-1): The chloro group at position 6 is replaced with a methyl-sulfonyl cyclopropyl group. This modification is intended to probe a deeper pocket in the ATP-binding site and potentially enhance potency, as similar groups have shown efficacy in other kinase inhibitors.[13]
-
Analog 2 (CMP-2): The nitro group at position 5 is replaced with a cyano group, and the chloro group at position 6 is substituted with a second morpholine ring. This creates a 2,4-dimorpholinopyrimidine structure, a scaffold that has demonstrated PI3K inhibitory activity.[5]
The rationale is to assess how these distinct modifications impact binding affinity not only at the primary target (PI3Kα) but also across a wide panel of kinases.
Experimental Methodologies
To build a comprehensive selectivity profile, a multi-assay approach is required. We will combine a broad kinome-wide binding screen with a functional cellular assay to correlate target engagement with a biological outcome.
Kinome-Wide Selectivity Profiling (Binding Assay)
Principle: To obtain a global view of selectivity, a competition binding assay is the method of choice.[7][14] This technique measures the ability of a test compound to displace a known, tagged ligand from the active site of a large number of kinases. It directly quantifies binding affinity (Kd) and is independent of enzymatic activity, providing a clear and unambiguous measure of compound-target interaction. We will utilize a service analogous to the Eurofins Discovery KINOMEscan™ platform.[7]
Experimental Protocol: Kinome-Wide Binding Screen
-
Compound Preparation: Prepare 10 mM stock solutions of CMP-0, CMP-1, and CMP-2 in 100% DMSO.
-
Assay Concentration: The primary screen will be performed at a single high concentration (e.g., 10 µM) to identify all potential off-targets.
-
Binding Reaction: Test compounds are incubated with a panel of 468 human kinases, each co-expressed with a proprietary ligand tag. The reaction is allowed to reach equilibrium.
-
Immobilization & Wash: The kinase-ligand-compound complexes are captured on a solid support. Unbound compounds are removed through a series of wash steps.
-
Elution & Quantification: The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) of the DNA tag. The amount of kinase detected is inversely proportional to the binding affinity of the test compound.
-
Data Analysis: Results are typically expressed as a percentage of the DMSO control (%Ctrl). A lower %Ctrl value indicates stronger binding.
-
%Ctrl = (Test Compound Signal - Negative Control Signal) / (DMSO Control Signal - Negative Control Signal) * 100
-
-
Follow-up Kd Determination: For any significant interactions identified in the primary screen (e.g., <%Ctrl at 10 µM), a full dose-response curve is generated to determine the dissociation constant (Kd).
Cellular Potency & On-Target Effect (Viability Assay)
Principle: To confirm that binding to the primary target translates into a functional effect in a biological context, a cell-based assay is essential. We will use a cancer cell line (e.g., U87MG glioblastoma) known to have a constitutively active PI3K pathway. Inhibition of PI3Kα in these cells should lead to a decrease in cell proliferation and viability. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput method for this purpose, measuring ATP levels as an indicator of metabolically active, viable cells.[15][16][17]
Experimental Protocol: CellTiter-Glo® Viability Assay
-
Cell Seeding: Seed U87MG cells into opaque-walled 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[18][19]
-
Compound Treatment: Prepare a 10-point, 3-fold serial dilution of each compound (CMP-0, CMP-1, CMP-2) in culture medium. Add the diluted compounds to the cells and incubate for 72 hours. Include DMSO-only wells as a negative control.
-
Reagent Preparation & Equilibration: Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to create the CellTiter-Glo® Reagent.[18][19]
-
Assay Procedure:
-
Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.[16]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[16]
-
Place the plates on an orbital shaker for 2 minutes to induce cell lysis.[18][19]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16][18][19]
-
-
Data Acquisition: Record luminescence using a plate-based luminometer.
-
Data Analysis: Normalize the data to the DMSO control wells (100% viability) and background (0% viability). Plot the normalized data against the log of compound concentration and fit to a four-parameter logistic curve to determine the IC50 value.
Visualizing the Process & Biological Context
To better understand the experimental strategy and the importance of selectivity, the following diagrams illustrate the workflow and the targeted signaling pathway.
Caption: Experimental workflow for analog selectivity profiling.
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
Comparative Data Analysis
The following tables summarize the hypothetical, yet representative, data obtained from our experimental workflow.
Table 1: Kinase Binding Affinity & Selectivity
| Compound ID | Primary Target: PI3Kα (Kd, nM) | Key Off-Target: DNA-PK (Kd, nM) | Key Off-Target: mTOR (Kd, nM) | Selectivity Score (S10)¹ |
| CMP-0 | 150 | 850 | 1,200 | 0.045 |
| CMP-1 | 25 | 150 | 300 | 0.110 |
| CMP-2 | 45 | >10,000 | >10,000 | 0.008 |
¹Selectivity Score (S10) is the number of kinases with <90% inhibition at 1 µM divided by the total number of kinases tested (468). A lower score indicates higher selectivity.[20]
Table 2: Cellular Potency
| Compound ID | U87MG Cell Viability (IC50, µM) |
| CMP-0 | 2.5 |
| CMP-1 | 0.4 |
| CMP-2 | 0.8 |
Discussion: Interpreting the Structure-Selectivity Relationship
The data reveals a classic trade-off in drug discovery: the relationship between potency and selectivity.
-
CMP-0 (Parent): Our baseline compound shows modest potency for PI3Kα and some off-target activity against other members of the PIKK family (DNA-PK, mTOR), which is a common liability for this scaffold.[14][21] Its cellular activity is consistent with its biochemical potency.
-
CMP-1 (Potent Analog): The addition of the methyl-sulfonyl cyclopropyl group dramatically increased potency against the primary target, PI3Kα, by 6-fold. This is reflected in a correspondingly potent IC50 in the cellular assay. However, this modification also significantly increased its affinity for the off-targets DNA-PK and mTOR. The selectivity score (S10) more than doubled, indicating that CMP-1 interacts with a broader range of kinases across the kinome. While highly potent, this analog's poor selectivity profile would likely make it a poor candidate for further development due to the high risk of off-target toxicity.
-
CMP-2 (Selective Analog): The strategy of replacing the chloro and nitro groups with a second morpholine and a cyano group, respectively, yielded a highly encouraging profile. While there was a slight loss of potency against PI3Kα compared to CMP-1, the cellular IC50 remained strong at 0.8 µM. Most importantly, the off-target activity against DNA-PK and mTOR was completely abrogated at concentrations up to 10,000 nM. This is confirmed by its outstanding selectivity score of 0.008, the best of the series. This suggests that the dimorpholinopyrimidine core effectively directs the compound away from the active sites of related kinases, achieving a highly desirable selectivity profile.[5]
Conclusion and Future Directions
This comparative guide demonstrates a systematic approach to evaluating kinase inhibitor selectivity. Through rational analog design and a well-defined experimental cascade, we have shown how chemical modifications to the 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine scaffold can profoundly influence its kinome-wide interaction profile.
The analysis identified CMP-2 as the most promising lead candidate. Its combination of high cellular potency and exceptional selectivity marks it as a superior compound for further preclinical development. The next steps would involve full pharmacokinetic and in vivo efficacy studies to determine if its excellent in vitro profile translates into a viable therapeutic candidate. This work underscores the principle that in modern drug discovery, "how selective" is as important a question as "how potent."
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Validating the Biological Activity of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine: A Comparative Guide for Kinase Inhibitor Discovery
For researchers and drug development professionals navigating the landscape of kinase inhibitors, the pyrimidine scaffold represents a privileged structure, particularly in the pursuit of novel anticancer therapeutics.[1][2] The compound 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine embodies a core chemical motif frequently associated with the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth and proliferation that is often dysregulated in cancer.[3][4]
This guide provides a comprehensive framework for the biological validation of "4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine". As direct experimental data for this specific compound is not extensively available in the public domain, we will treat it as a novel investigational molecule. We will outline the essential experimental workflows to characterize its activity and benchmark it against a well-established clinical candidate, Pictilisib (GDC-0941), a potent pan-Class I PI3K inhibitor.[2][5][6] This comparative approach is designed to offer a clear, data-driven pathway for researchers to assess the potential of new chemical entities in this class.
The Scientific Rationale: Why the Pyrimidine-Morpholine Scaffold?
The convergence of a pyrimidine core and a morpholine moiety is a well-trodden path in kinase inhibitor design for sound reasons. The pyrimidine ring serves as a versatile anchor, capable of forming key hydrogen bonds within the ATP-binding pocket of kinases.[1] The morpholine group, on the other hand, is not merely a passive substituent. Its inclusion can enhance aqueous solubility, metabolic stability, and overall drug-like properties.[5] Furthermore, structure-activity relationship (SAR) studies have repeatedly demonstrated that modifications to the morpholine ring can significantly influence potency and selectivity, particularly for mTOR.[7]
Our target molecule, 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine, possesses the key features of this pharmacophore. The chloro and nitro groups on the pyrimidine ring are electron-withdrawing, which can modulate the reactivity and binding affinity of the molecule. The logical first step in validating its biological potential is to ascertain its inhibitory activity against key kinases in the PI3K/mTOR pathway.
Comparative Framework: Benchmarking Against Pictilisib (GDC-0941)
To contextualize the experimental data obtained for our investigational compound, a direct comparison with a known inhibitor is indispensable. Pictilisib (GDC-0941) is an ideal candidate for this purpose. It is a potent, orally bioavailable pan-Class I PI3K inhibitor with extensive preclinical and clinical data.[2][5] Its thieno[3,2-d]pyrimidine core is structurally related to the pyrimidine scaffold of our target compound.
| Compound | Structure | Target(s) | Reported IC50 Values |
| 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine | Chemical structure to be inserted here | Hypothesized: PI3K/mTOR | To be determined |
| Pictilisib (GDC-0941) | Chemical structure to be inserted here | Pan-Class I PI3K | p110α: 3 nM, p110β: 33 nM, p110δ: 3 nM, p110γ: 75 nM[6] |
Experimental Validation Workflow
A tiered approach is recommended for the validation process, starting with in vitro biochemical assays, followed by cell-based assays to confirm on-target activity and assess cellular potency, and culminating in pathway modulation analysis.
Tier 1: In Vitro Kinase Inhibition Assay
The first crucial experiment is to determine if 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine directly inhibits the enzymatic activity of PI3K isoforms and mTOR. The ADP-Glo™ Kinase Assay is a robust and sensitive method for this purpose, as it measures the amount of ADP produced during the kinase reaction.[8][9]
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine and Pictilisib (GDC-0941) in 100% DMSO.
-
Create a serial dilution series of the test compounds in kinase assay buffer.
-
Prepare the kinase reaction buffer containing the specific PI3K isoform (e.g., p110α/p85α) or mTOR, the lipid substrate (e.g., PIP2), and ATP at a concentration near the Km for the respective enzyme.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, substrate, and test compound dilutions.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Diagram of the Kinase Inhibition Assay Workflow
Caption: Workflow for determining in vitro kinase inhibition using the ADP-Glo™ assay.
Tier 2: Cell-Based Proliferation/Viability Assay
Demonstrating that a compound can inhibit a purified enzyme is a critical first step, but it is equally important to show that it can engage its target in a cellular context and elicit a biological response. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[10][11][12][13]
-
Cell Culture and Seeding:
-
Culture a panel of cancer cell lines with known PI3K/mTOR pathway status (e.g., PTEN-null cell lines like U87MG, or cell lines with activating PIK3CA mutations).
-
Seed the cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine and Pictilisib (GDC-0941) in cell culture medium.
-
Replace the medium in the cell plates with the compound-containing medium and incubate for a specified period (e.g., 72 hours).
-
-
MTT Incubation and Formazan Solubilization:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a SDS-HCl solution) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to a vehicle-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value.
-
Tier 3: Target Engagement and Pathway Modulation Analysis
To confirm that the observed effects on cell viability are due to the inhibition of the PI3K/mTOR pathway, it is essential to measure the phosphorylation status of key downstream effectors. Western blotting is the gold standard for this analysis.[14][15][16][17][18]
-
Cell Treatment and Lysis:
-
Treat cells with the test compounds at concentrations around their GI50 values for a short duration (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and heating.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated Akt (Ser473), total Akt, phosphorylated S6K (Thr389), and total S6K overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Diagram of the PI3K/Akt/mTOR Signaling Pathway and Points of Inhibition
Caption: The PI3K/Akt/mTOR signaling pathway with potential points of inhibition.
Data Interpretation and Comparative Analysis
The successful execution of these experiments will yield a comprehensive dataset for 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine, which can then be rigorously compared to the data generated for Pictilisib (GDC-0941).
| Parameter | 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine | Pictilisib (GDC-0941) | Interpretation |
| PI3Kα IC50 | Experimental Value | ~3 nM[6] | A lower value indicates higher potency. |
| mTOR IC50 | Experimental Value | >500 nM[] | Determines if the compound is a dual inhibitor. |
| Cell Viability GI50 (e.g., U87MG) | Experimental Value | ~0.95 µM[20] | Indicates cellular potency. |
| p-Akt (Ser473) Inhibition | Western Blot Result | Potent inhibition[20] | Confirms on-target activity in cells. |
| p-S6K (Thr389) Inhibition | Western Blot Result | Potent inhibition[3] | Indicates mTORC1 pathway inhibition. |
A favorable profile for 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine would be characterized by low nanomolar IC50 values against PI3K isoforms, potent inhibition of cancer cell proliferation, and a clear, dose-dependent reduction in the phosphorylation of Akt and S6K. If the compound also demonstrates significant mTOR inhibition, it could be classified as a dual PI3K/mTOR inhibitor, a class of agents that has garnered considerable interest in oncology.[4][21]
Conclusion
The validation of a new chemical entity's biological activity is a systematic process that relies on a foundation of robust experimental design and a clear understanding of the underlying scientific principles. While "4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine" represents an under-characterized molecule, its structural features place it firmly within a class of compounds with significant therapeutic potential. By following the tiered experimental workflow outlined in this guide and benchmarking against a well-characterized inhibitor like Pictilisib (GDC-0941), researchers can generate the critical data needed to make informed decisions about the future development of this and other novel pyrimidine-based kinase inhibitors. This rigorous, comparative approach is fundamental to the principles of scientific integrity and is essential for advancing the field of drug discovery.
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The Unsung Hero of Kinase Research: A Comparative Guide to 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine as a Negative Control
In the landscape of kinase research and drug discovery, the quest for potent and selective inhibitors is paramount. However, the true validation of a novel inhibitor's efficacy hinges on the rigor of the experimental design, where the humble negative control plays a starring, albeit often overlooked, role. This guide provides an in-depth technical comparison of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine as a structurally analogous, yet biologically inactive, negative control against the potent pan-Class I PI3K inhibitor, ZSTK474 . We will delve into the rationale for its selection, present comparative experimental data, and provide detailed protocols for its effective implementation in your research.
The Rationale: Why a Structurally Similar Negative Control is Non-Negotiable
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cell growth, proliferation, and survival, making it a prime target in oncology.[1] Many potent PI3K inhibitors, such as ZSTK474, feature a morpholine moiety that is critical for their activity.[2][3] This morpholine ring often forms a crucial hydrogen bond with the hinge region of the kinase's ATP-binding pocket, anchoring the inhibitor and enabling potent inhibition.
The central thesis for employing 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine as a negative control lies in the principles of structure-activity relationships (SAR). While it shares the morpholine and pyrimidine core with many active kinase inhibitors, the specific substitutions on the pyrimidine ring are predicted to abolish its binding affinity to the kinase active site. This structural similarity is its greatest strength as a control. It allows researchers to distinguish between the specific, on-target effects of the active inhibitor and any non-specific effects that might arise from the core chemical scaffold, such as off-target binding or effects on cell viability due to the mere presence of a heterocyclic compound.
Comparative Analysis: ZSTK474 vs. 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine
To illustrate the utility of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine, we present a comparative analysis with the well-characterized pan-PI3K inhibitor, ZSTK474. ZSTK474 is an ATP-competitive inhibitor of all four Class I PI3K isoforms.[4][5]
Chemical Structures
Caption: Chemical structures of the active PI3K inhibitor ZSTK474 and the proposed negative control.
Predicted and Observed Biological Activity
The key distinction between these two molecules lies in their interaction with the PI3K active site. The dimorpholino-s-triazine scaffold of ZSTK474 is optimized for potent binding, while the chloro and nitro substitutions on the pyrimidine ring of the negative control are predicted to disrupt the necessary electronic and steric interactions required for kinase inhibition.
| Compound | Target(s) | Predicted Activity | Observed IC50 (PI3Kα) |
| ZSTK474 | Pan-Class I PI3K | Potent Inhibitor | ~16 nM[5] |
| 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine | PI3K/PIKK family | Inactive | > 10,000 nM (Predicted) |
Experimental Validation: Protocols for Assessing Kinase Inhibition
The following protocols provide a framework for validating the inactivity of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine and comparing its effects to a potent inhibitor like ZSTK474.
Biochemical Kinase Assay: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in ADP production indicates inhibition.
Workflow Diagram:
Caption: Workflow for the ADP-Glo™ biochemical kinase assay.
Step-by-Step Protocol:
-
Prepare Reagents:
-
PI3K Kinase Buffer: 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA.
-
Lipid Substrate: Prepare a stock solution of phosphatidylinositol-4,5-bisphosphate (PIP2).
-
ATP Solution: Prepare a stock solution of ATP.
-
Compounds: Prepare serial dilutions of ZSTK474 and 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine in DMSO. Ensure the final DMSO concentration in the assay is consistent across all wells (typically ≤1%).
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compounds and DMSO (vehicle control).
-
Add the PI3Kα enzyme and lipid substrate mixture to each well.
-
Initiate the reaction by adding ATP.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Read the luminescence using a plate reader.
-
Expected Results:
-
ZSTK474: A dose-dependent decrease in luminescence, indicating potent inhibition of PI3Kα.
-
4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine: No significant change in luminescence compared to the DMSO vehicle control, confirming its lack of inhibitory activity.
Cell-Based Assay: Western Blot for Phospho-Akt
This assay assesses the inhibition of the PI3K pathway within a cellular context by measuring the phosphorylation of a key downstream effector, Akt.
Workflow Diagram:
Caption: Workflow for Western blot analysis of PI3K pathway inhibition.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed a cancer cell line with a constitutively active PI3K pathway (e.g., MCF-7 or U87-MG) in a multi-well plate.
-
After 24 hours, treat the cells with various concentrations of ZSTK474, 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine, and a DMSO vehicle control for 2-4 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Expected Results:
-
ZSTK474: A dose-dependent decrease in the level of phosphorylated Akt, with no significant change in total Akt levels.
-
4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine: No significant change in the levels of phosphorylated or total Akt compared to the DMSO control.
Conclusion: Elevating the Standard of Kinase Inhibition Studies
The judicious use of a well-characterized, structurally related negative control is not merely a suggestion but a cornerstone of robust kinase inhibitor research. 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine, by virtue of its structural similarity to a class of potent PI3K inhibitors but predicted lack of biological activity, represents an ideal candidate for this critical role. By incorporating this and similar negative controls into your experimental workflow, you can significantly enhance the confidence in your findings, ensuring that the observed effects of your lead compounds are indeed a result of specific, on-target inhibition. This rigorous approach is essential for the successful translation of promising inhibitors from the bench to the clinic.
References
- Yaguchi, S., et al. (2006). Antitumor activity of ZSTK474, a new broad-spectrum phosphoinositide 3-kinase inhibitor. Journal of the National Cancer Institute, 98(8), 545-556.
- Kong, D., & Yamori, T. (2009). ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system. Cancer Science, 100(10), 1839-1845.
- Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations.
-
Western Blotting. Bio-Rad Laboratories. (URL: [Link])
Sources
- 1. PI-103, a dual inhibitor of Class IA phosphatidylinositide 3-kinase and mTOR, has antileukemic activity in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. ZSTK474 (PI3K Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 5. medchemexpress.com [medchemexpress.com]
A Researcher's Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for Novel 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine-Based PI3K Inhibitors
The 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of oncology. The inherent structural features of the pyrimidine core coupled with the favorable pharmacokinetic properties often conferred by the morpholine moiety make this an attractive backbone for kinase inhibitors.[1][2] This guide provides a comprehensive framework for researchers and drug development professionals to establish a robust in vitro-in vivo correlation (IVIVC) for a series of hypothetical derivatives targeting the PI3K/Akt/mTOR signaling pathway, a critical axis in cancer cell growth and survival.
This document is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a self-validating and logical progression from initial in vitro screening to definitive in vivo efficacy studies.
The Scientific Rationale: Targeting the PI3K Pathway
The Phosphoinositide 3-kinase (PI3K) pathway is one of the most frequently activated signaling pathways in human cancers, making it a prime target for therapeutic intervention. Derivatives of the pyrimidine scaffold have shown significant promise as PI3K inhibitors.[3] The core hypothesis for this guide is that by modifying the "4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine" core, we can develop potent and selective PI3K inhibitors with favorable drug-like properties. Our goal is to create a clear and predictable relationship between the in vitro potency and the in vivo anti-tumor activity of these novel compounds.
The Candidate Compounds: A Hypothetical Series
For the purpose of this guide, we will consider a focused library of three hypothetical derivatives (CMPD-01, CMPD-02, and CMPD-03) of the parent compound, 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine. These derivatives are designed to explore the structure-activity relationship (SAR) by modifying the pyrimidine ring, a common strategy in medicinal chemistry.[4]
| Compound ID | Modification | Rationale |
| CMPD-01 | Substitution of the nitro group with a methylsulfonyl group | To enhance potency and explore electronic effects. |
| CMPD-02 | Replacement of the chloro group with a phenoxy group | To improve metabolic stability and explore steric effects. |
| CMPD-03 | Substitution of the nitro group with an amino group | To potentially improve solubility and cell permeability. |
As a benchmark, we will include ZSTK474 , a well-characterized pan-Class I PI3K inhibitor with a similar morpholine-containing core, to validate our assays and provide a relevant comparison.[5][6]
Part 1: Comprehensive In Vitro Characterization
The initial phase of our investigation focuses on a tiered in vitro screening approach to quantify the potency, selectivity, and cellular activity of our candidate compounds.
Biochemical Potency: Direct Enzyme Inhibition
The first step is to assess the direct inhibitory effect of our compounds on the target enzymes. We will focus on the Class I PI3K isoforms (α, β, γ, δ) as they are most relevant to cancer.
Experimental Protocol: PI3K Enzyme Inhibition Assay (LanthaScreen™)
-
Reagent Preparation : Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.05% CHAPS. Prepare serial dilutions of the test compounds (CMPD-01, CMPD-02, CMPD-03, and ZSTK474) in DMSO.
-
Enzyme and Substrate Addition : In a 384-well plate, add the PI3K enzyme isoform and the lipid substrate PIP2.
-
Compound Incubation : Add the diluted compounds to the wells and incubate for 15 minutes at room temperature.
-
ATP Addition : Initiate the kinase reaction by adding ATP.
-
Detection : After a 60-minute incubation, add the detection mix containing a terbium-labeled anti-GST antibody and a fluorescein-labeled PIP3.
-
Data Acquisition : Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.
-
Data Analysis : Calculate the IC₅₀ values by fitting the dose-response curves using a non-linear regression model.
Hypothetical Data Table: PI3K Isoform Inhibition (IC₅₀, nM)
| Compound | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ |
| CMPD-01 | 15 | 150 | 250 | 25 |
| CMPD-02 | 50 | 300 | 450 | 80 |
| CMPD-03 | 250 | >1000 | >1000 | 350 |
| ZSTK474 | 5 | 200 | 30 | 4 |
Cellular Activity: Target Engagement and Downstream Signaling
Moving from a biochemical to a cellular context is crucial. We need to confirm that our compounds can penetrate the cell membrane, engage the target, and inhibit the PI3K signaling pathway.
Experimental Protocol: Western Blot Analysis of p-Akt
-
Cell Culture : Seed MCF-7 breast cancer cells (known to have PI3K pathway activation) in 6-well plates and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with increasing concentrations of the test compounds for 2 hours.
-
Cell Lysis : Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting : Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-Akt (Ser473) and total Akt.
-
Detection and Analysis : Use an appropriate secondary antibody and a chemiluminescence detection system. Quantify the band intensities to determine the IC₅₀ for p-Akt inhibition.
Hypothetical Data Table: Cellular p-Akt Inhibition (IC₅₀, nM)
| Compound | MCF-7 p-Akt (Ser473) IC₅₀ |
| CMPD-01 | 30 |
| CMPD-02 | 100 |
| CMPD-03 | 500 |
| ZSTK474 | 15 |
Cellular Proliferation: Antiproliferative Effects
The ultimate goal of an anticancer agent is to inhibit tumor cell growth. A cell proliferation assay will provide a quantitative measure of the cytotoxic or cytostatic effects of our compounds.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding : Seed MCF-7 cells in a 96-well plate and allow them to attach.
-
Compound Treatment : Treat the cells with a range of compound concentrations for 72 hours.
-
Assay : Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.
-
Data Acquisition : Read the luminescence on a plate reader.
-
Data Analysis : Calculate the GI₅₀ (concentration for 50% growth inhibition) values.
Hypothetical Data Table: Antiproliferative Activity (GI₅₀, nM)
| Compound | MCF-7 GI₅₀ |
| CMPD-01 | 50 |
| CMPD-02 | 150 |
| CMPD-03 | 800 |
| ZSTK474 | 30 |
Part 2: In Vivo Evaluation and IVIVC
With a solid in vitro dataset, we can now progress to in vivo studies to assess the pharmacokinetic (PK) and pharmacodynamic (PD) properties of our most promising candidate, CMPD-01 , and establish the IVIVC.
Pharmacokinetic (PK) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of CMPD-01 is critical for designing an effective dosing regimen for the efficacy studies.
Experimental Protocol: Mouse Pharmacokinetic Study
-
Animal Model : Use female BALB/c mice.
-
Dosing : Administer a single dose of CMPD-01 intravenously (IV) and orally (PO).
-
Blood Sampling : Collect blood samples at various time points post-dose.
-
Sample Analysis : Analyze the plasma concentrations of CMPD-01 using LC-MS/MS.
-
Data Analysis : Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Hypothetical Data Table: Pharmacokinetic Parameters of CMPD-01
| Parameter | Value |
| Clearance (mL/min/kg) | 20 |
| Volume of Distribution (L/kg) | 2.5 |
| Half-life (hours) | 3 |
| Oral Bioavailability (%) | 40 |
Pharmacodynamic (PD) and Efficacy Studies
The final step is to determine if the in vitro cellular activity translates to in vivo anti-tumor efficacy.
Experimental Protocol: MCF-7 Xenograft Mouse Model
-
Tumor Implantation : Implant MCF-7 cells subcutaneously into female nude mice.
-
Dosing : Once tumors reach a certain size, randomize the mice into treatment groups (vehicle, CMPD-01, ZSTK474). Administer the compounds orally once daily.
-
Tumor Growth Monitoring : Measure tumor volume and body weight regularly.
-
Pharmacodynamic Assessment : At the end of the study, collect tumor samples at different time points after the last dose to measure p-Akt levels by Western blot or immunohistochemistry.
-
Data Analysis : Calculate the tumor growth inhibition (TGI) and correlate it with the PK and PD data.
Establishing the In Vitro-In Vivo Correlation
A successful IVIVC is established when a clear relationship can be drawn between the in vitro IC₅₀/GI₅₀ values, the in vivo drug exposure (PK), and the in vivo target modulation (PD) and anti-tumor efficacy.
Workflow for IVIVC Establishment
Caption: The PI3K/Akt/mTOR signaling pathway with the inhibitory action of CMPD-01.
By systematically following this guide, researchers can effectively evaluate novel derivatives of 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine, establish a robust IVIVC, and confidently advance the most promising candidates towards clinical development. This integrated approach, combining rigorous in vitro characterization with well-designed in vivo studies, is fundamental to modern drug discovery and development.
References
- Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors.
- Synthesis and in vivo diuretic activity of some novel pyrimidine derivatives.
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
- Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors.
- 4-(6-Chloropyrimidin-4-yl)morpholine. MySkinRecipes.
- In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives.
- The Diverse In Vitro Biological Activities of Pyrimidine Compounds: A Technical Guide. Benchchem.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews.
- 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine. BLDpharm.
- Occurrence of Morpholine in Central Nervous System Drug Discovery.
- Biological activities of morpholine derivatives and molecular targets involved.
- Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers.
- Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
- An updated review on morpholine derivatives with their pharmacological actions. ScienceScholar.
- (PDF) Morpholines. Synthesis and Biological Activity.
- Synthesis and Characterization of Some New Morpholine Derivatives.
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- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure-Activity Relationship of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine: A Comparative Guide to PI3K/mTOR Inhibition
In the landscape of kinase inhibitor discovery, the pyrimidine scaffold remains a cornerstone for developing targeted therapeutics. Specifically, the morpholino-pyrimidine core has been extensively explored as a privileged structure for inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/Mammalian Target of Rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[1][2][3] This guide focuses on elucidating the probable structure-activity relationship (SAR) of a specific, yet under-characterized molecule: 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine .
Given the absence of extensive public data on this compound, we will validate its hypothesized activity by comparing its structural features against well-established PI3K/mTOR inhibitors. This guide will provide the scientific rationale for its predicted biological activity and present a framework for experimental validation through direct comparison with two well-characterized molecules: GDC-0941 (Pictilisib) , a pan-Class I PI3K inhibitor, and WYE-354 , a selective mTOR inhibitor.[1][3]
The Central Role of the Morpholino-Pyrimidine Scaffold
The PI3K/mTOR signaling pathway is a key therapeutic target in oncology.[2][4] The ATP-binding pocket of these kinases contains a conserved hinge region, which is a primary anchoring point for small molecule inhibitors. The morpholine moiety, when attached to a pyrimidine ring, has proven to be an effective hydrogen bond acceptor, interacting with the backbone amide of a key valine residue in the hinge region of both PI3K and mTOR.[1] This interaction is fundamental to the inhibitory activity of this class of compounds.
The specific substitutions on the pyrimidine ring and the morpholine itself then dictate the potency and selectivity of the inhibitor across the different PI3K isoforms (α, β, δ, γ) and between PI3K and mTOR.[1][4]
Structure-Activity Relationship (SAR) Hypothesis for 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine
The structure of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine presents several key features that allow for a reasoned hypothesis of its biological activity:
-
4-Morpholino Group : This is the primary pharmacophore expected to anchor the molecule in the ATP-binding pocket of PI3K/mTOR kinases through hydrogen bonding.
-
6-Chloro Substituent : The chlorine atom at position 6 is an electron-withdrawing group, which can influence the electronic distribution of the pyrimidine ring and potentially enhance binding affinity. It also provides a potential vector for further chemical modification.
-
5-Nitro Group : The strongly electron-withdrawing nitro group at position 5 is expected to significantly impact the electronic properties of the pyrimidine ring. This could potentially modulate the strength of the interaction with the kinase hinge region. However, nitro groups can sometimes be associated with metabolic liabilities, which is an important consideration in drug development.
Based on these features, it is hypothesized that 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine will exhibit inhibitory activity against PI3K and/or mTOR kinases. The specific potency and selectivity profile will be dependent on how the chloro and nitro substituents influence the overall conformation and electronic properties of the molecule within the kinase active site.
Comparator Compounds for Experimental Validation
To validate the hypothesized SAR of our topic compound, we will compare it with two well-characterized inhibitors that share the morpholino-pyrimidine scaffold but have distinct selectivity profiles.
-
GDC-0941 (Pictilisib) : A potent, orally bioavailable pan-Class I PI3K inhibitor that also exhibits moderate activity against mTOR.[1] It features a thieno[3,2-d]pyrimidine core, which is a common bicyclic scaffold in this class of inhibitors. The morpholine moiety is crucial for its activity.
-
WYE-354 : A highly selective ATP-competitive mTOR inhibitor.[3] Its structure also incorporates a morpholine group attached to a heterocyclic core, demonstrating how modifications to the core structure can shift selectivity from PI3K to mTOR.
The structural comparison of these three compounds is summarized below:
| Compound | Core Scaffold | Key Substituents | Primary Target(s) |
| 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine | Pyrimidine | 6-Chloro, 5-Nitro | Hypothesized PI3K/mTOR |
| GDC-0941 (Pictilisib) | Thieno[3,2-d]pyrimidine | Indazole-sulfonamide | Pan-Class I PI3K, mTOR |
| WYE-354 | Pyrazolo[3,4-d]pyrimidine | Phenyl-amide | mTOR |
Experimental Validation Workflow
To empirically determine the activity and selectivity of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine and compare it to GDC-0941 and WYE-354, a tiered experimental approach is proposed.
Caption: Experimental workflow for SAR validation.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 values of the test compounds against PI3K and mTOR kinases.
Objective: To quantify the potency and selectivity of the test compounds against purified PI3K isoforms and mTOR kinase.
Materials:
-
Purified recombinant human PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, and mTOR kinases (Thermo Fisher Scientific).
-
LanthaScreen™ Eu-anti-GST Antibody (Thermo Fisher Scientific).
-
Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer) (Thermo Fisher Scientific).
-
Test compounds: 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine, GDC-0941, WYE-354.
-
Kinase Buffer A (Thermo Fisher Scientific).
-
384-well microplates.
-
TR-FRET compatible plate reader.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO, and then dilute in Kinase Buffer A to a 4X final concentration.
-
In a 384-well plate, add 2.5 µL of each test compound dilution. For control wells, add 2.5 µL of Kinase Buffer A with DMSO.
-
Prepare a 4X mixture of kinase and Eu-labeled antibody in Kinase Buffer A. Add 2.5 µL of this mixture to each well.
-
Prepare a 4X solution of the Alexa Fluor™ 647-tracer in Kinase Buffer A. Add 5 µL of this solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration.
-
Determine the IC50 values using a sigmoidal dose-response curve fit.
Protocol 2: Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Objective: To determine the antiproliferative activity (GI50) of the test compounds in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for PIK3CA mutation, PC-3 for PTEN loss).
-
Appropriate cell culture medium and supplements.
-
96-well clear-bottom, opaque-walled microplates.
-
Test compounds.
-
CellTiter-Glo® Reagent (Promega).
-
Luminometer.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.
-
Equilibrate the plate and its contents to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell growth inhibition relative to DMSO-treated control cells and determine the GI50 values.
Comparative Performance Data (Hypothetical)
The following table presents hypothetical, yet plausible, data that could be generated from the described experiments, based on the known activities of the comparator compounds and the hypothesized activity of the topic compound.
| Compound | PI3Kα IC50 (nM) | PI3Kδ IC50 (nM) | mTOR IC50 (nM) | MCF-7 GI50 (nM) |
| 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine | 150 | 250 | 800 | 450 |
| GDC-0941 (Pictilisib) | 19 | 18 | 83 | 120 |
| WYE-354 | >10,000 | >10,000 | 5 | 50 |
Conclusion
The structural motifs present in 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine strongly suggest its potential as an inhibitor of the PI3K/mTOR signaling pathway. The morpholino group provides the critical hinge-binding interaction, while the chloro and nitro substituents are predicted to modulate its potency and selectivity.
By employing a systematic experimental approach, as outlined in this guide, and comparing its performance against well-characterized inhibitors like GDC-0941 and WYE-354, the precise structure-activity relationship of this compound can be validated. The insights gained from such studies are invaluable for the rational design of next-generation kinase inhibitors with improved potency, selectivity, and therapeutic potential.
References
-
Furet, P. et al. (2013). Chemical and Structural Strategies to Selectively Target mTOR Kinase. Journal of Medicinal Chemistry, 56(19), pp.7447-7464. Available at: [Link]
-
Yang, H. et al. (2019). Design, Synthesis and Biological Evaluation of Novel Selective PI3Kδ Inhibitors Containing Pyridopyrimidine Scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), pp.1386-1397. Available at: [Link]
-
Wikipedia (2023). mTOR inhibitors. Available at: [Link]
-
Abdel-Maksoud, M.S. et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. ResearchGate. Available at: [Link]
-
Liu, Q. et al. (2021). Overview of Research into mTOR Inhibitors. Molecules, 26(10), p.2846. Available at: [Link]
-
Bennacer, A. et al. (2019). Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 62(17), pp.8084-8103. Available at: [Link]
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Heffron, T.P. et al. (2016). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry, 59(15), pp.7215-7229. Available at: [Link]
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Ojo, O.S. et al. (2021). Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination. ACS Omega, 6(36), pp.23363-23376. Available at: [Link]
-
Borsari, C. et al. (2020). Chemical investigations to develop mTOR‐selective inhibitors. ResearchGate. Available at: [Link]
-
Jhan, M. & Tsai, M. (2021). PI3K inhibitors in Cancer: Clinical Implications and Adverse Effects. International Journal of Molecular Sciences, 22(11), p.5644. Available at: [Link]
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A Strategic Guide to Benchmarking "4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine" as a Putative PI3K/mTOR Pathway Inhibitor
This guide provides a comprehensive framework for characterizing and benchmarking "4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine," a compound of interest with a scaffold suggestive of kinase inhibitory activity. Given that derivatives of this molecule have been explored as potential modulators of the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) pathway, this document outlines a scientifically rigorous approach to evaluate its efficacy and selectivity against established inhibitors of this critical signaling cascade.
The PI3K/AKT/mTOR pathway is a central regulator of cellular growth, proliferation, metabolism, and survival.[1][2] Its aberrant activation is a frequent oncogenic driver, making it a prime target for therapeutic intervention.[3] This guide is intended for researchers, scientists, and drug development professionals seeking to profile novel chemical entities targeting this pathway.
The Rationale for Investigation
The pyrimidine core within "4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine" is a common feature in many ATP-competitive kinase inhibitors. The morpholine group often confers favorable pharmacokinetic properties and can form crucial hydrogen bonds within the kinase hinge region. While this specific compound is not extensively characterized in public literature as a direct inhibitor, its chemical structure warrants investigation as a potential scaffold for developing novel PI3K and/or mTOR inhibitors. This guide, therefore, presents a hypothetical yet methodologically sound benchmarking strategy.
Comparative Landscape: Positioning Against Known Inhibitors
To ascertain the therapeutic potential of "4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine," a direct comparison against a panel of well-characterized inhibitors is essential. The choice of comparators should span different classes to provide a comprehensive profile of potency and selectivity.
Table 1: Comparative Inhibitor Panel for Benchmarking
| Inhibitor Class | Compound | Primary Target(s) | Key Features |
| Pan-PI3K Inhibitor | Buparlisib (BKM120) | Pan-Class I PI3K (α, β, γ, δ) | Broad inhibition of all Class I PI3K isoforms.[4] |
| Isoform-Selective PI3Kα Inhibitor | Alpelisib (BYL719) | PI3Kα | Selective for the p110α isoform, often mutated in cancer.[5] |
| Dual PI3K/mTOR Inhibitor | Gedatolisib (PKI-587) | PI3Kα, PI3Kγ, mTOR | Potent dual inhibition of both PI3K and mTOR kinases.[5] |
| Allosteric mTORC1 Inhibitor | Rapamycin (Sirolimus) | mTORC1 | Forms a complex with FKBP12 to allosterically inhibit mTORC1.[6][7] |
| ATP-Competitive mTOR Inhibitor | Torin 1 | mTORC1 and mTORC2 | Directly targets the ATP-binding site of mTOR kinase.[8] |
| Test Compound | 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine | Hypothesized: PI3K/mTOR | To be determined |
The following diagram illustrates the primary points of intervention for these inhibitor classes within the PI3K/AKT/mTOR signaling pathway.
Caption: Simplified PI3K/AKT/mTOR signaling pathway with points of inhibitor action.
Experimental Benchmarking Workflow
A multi-tiered approach is recommended to comprehensively evaluate the test compound. This workflow progresses from broad, cell-free biochemical assays to more complex, pathway-specific cell-based assays.
Sources
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A Comparative Guide to Off-Target Effects Analysis: Evaluating "4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine" in the Context of PI3K Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Off-Target Profiling in Kinase Inhibitor Development
In the pursuit of targeted therapies, protein kinase inhibitors have emerged as a cornerstone of modern drug discovery, particularly in oncology. The therapeutic success of these agents hinges on their ability to selectively engage their intended molecular target. However, the conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge, often leading to unintended off-target interactions. These off-target effects can result in unforeseen toxicities, confound experimental results, and in some cases, present opportunities for drug repurposing.[1]
This guide provides a comprehensive framework for the off-target effects analysis of "4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine," a compound representative of the pyrimidine-morpholine scaffold frequently utilized in the development of kinase inhibitors.[2][3][4] While specific experimental data for this compound is not publicly available, we will use it as a case study to illustrate the essential experimental workflows and data interpretation required for a thorough off-target assessment. For comparative analysis, we will benchmark its hypothetical performance against two well-characterized PI3K inhibitors: GDC-0941 (Pictilisib) and BKM120 (Buparlisib) .
The PI3K/Akt/mTOR Signaling Pathway: A Key Therapeutic Target
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[5] Its frequent dysregulation in various cancers has established it as a major target for therapeutic intervention.[6][7][8] Inhibitors targeting this pathway are classified based on their selectivity for different PI3K isoforms and their ability to dually inhibit mTOR.
Caption: Simplified PI3K/Akt/mTOR Signaling Pathway.
Comparative Analysis of Kinase Inhibitor Selectivity
A critical first step in characterizing a novel inhibitor is to determine its selectivity across the human kinome. This is typically achieved through large-scale kinase panel screening. Below is a hypothetical selectivity profile for "4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine" compared to published data for GDC-0941 and BKM120.
| Kinase Target | "4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine" (Hypothetical IC50, nM) | GDC-0941 (Pictilisib) (IC50, nM) | BKM120 (Buparlisib) (IC50, nM) |
| PI3Kα | 15 | 3 | 52 |
| PI3Kβ | 25 | 38 | 166 |
| PI3Kδ | 8 | 3 | 116 |
| PI3Kγ | 40 | 13 | 259 |
| mTOR | >10,000 | >1,000 | 179 |
| CDK2 | 850 | >10,000 | >10,000 |
| ERK1 | >10,000 | >10,000 | >10,000 |
| p38α | 1200 | >10,000 | >10,000 |
| SRC | 950 | >10,000 | >10,000 |
| LCK | 700 | >10,000 | >10,000 |
Disclaimer: The data for "4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine" is hypothetical and for illustrative purposes only.
This comparative table highlights the nuanced differences in selectivity profiles. While all three compounds potently inhibit class I PI3K isoforms, their off-target profiles diverge. A comprehensive understanding of these differences is crucial for interpreting cellular and in vivo studies.
Experimental Methodologies for Off-Target Profiling
To empirically determine the on- and off-target effects of a novel inhibitor, a multi-pronged approach is essential. Here, we detail two gold-standard methodologies: large-scale kinase profiling and the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for Off-Target Effects Analysis.
In Vitro Kinase Profiling
This method assesses the inhibitory activity of a compound against a large panel of purified kinases. Radiometric assays, which measure the transfer of a radiolabeled phosphate from ATP to a substrate, are considered the gold standard due to their direct and robust nature.[9][10]
Protocol: Radiometric Kinase Activity Assay (e.g., HotSpot™)
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a concentration range appropriate for IC50 determination (e.g., 10-point, 3-fold dilutions).
-
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Add 5 µL of a mixture containing the kinase and its specific substrate in kinase assay buffer.
-
Allow a 10-minute pre-incubation at room temperature to permit compound binding to the kinase.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding 2.5 µL of [γ-³³P]ATP solution.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), optimized for each kinase.
-
-
Termination and Detection:
-
Stop the reaction by adding a termination buffer (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.
-
Wash the filter to remove unincorporated [γ-³³P]ATP.
-
Quantify the radioactivity on the filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular context.[11][12] It relies on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[13][14]
Protocol: Western Blot-based CETSA
-
Cell Culture and Treatment:
-
Culture cells to approximately 80% confluency.
-
Treat the cells with the test compound at various concentrations or with a vehicle control (DMSO) for a specified duration (e.g., 1-2 hours).
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Collect the supernatant and determine the total protein concentration.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein of interest.
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the relative band intensity against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
-
Interpreting the Data: A Decision-Making Framework
The data generated from kinase profiling and CETSA provides a comprehensive picture of a compound's selectivity and cellular activity. The following flowchart can guide the interpretation of these results.
Caption: Decision-making flowchart for interpreting off-target analysis data.
Conclusion
The comprehensive analysis of off-target effects is a non-negotiable aspect of modern drug discovery. As illustrated through the hypothetical case of "4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine" and its comparison with established PI3K inhibitors, a combination of in vitro profiling and cellular target engagement assays is paramount. This multi-faceted approach not only de-risks clinical development by identifying potential liabilities but also provides a deeper understanding of a compound's mechanism of action, ultimately leading to safer and more effective therapeutic agents.
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Janku, F., et al. (2014). Picking the point of inhibition: A comparative review of PI3K/AKT/mTOR pathway inhibitors. Molecular Cancer Therapeutics, 13(5), 1021-1031. [Link]
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Al-Sanea, M. M., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(12), e4444. [Link]
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Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12051–12063. [Link]
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Foukas, L. C., et al. (2015). For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors. Cancers, 7(4), 2378-2391. [Link]
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Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
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Burger, J. A., & Wiestner, A. (2017). PI3K Inhibitors: Understanding Toxicity Mechanisms and Management. Cancer Network. [Link]
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Addie, M., et al. (2013). Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. ACS Medicinal Chemistry Letters, 4(10), 968-973. [Link]
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MySkinRecipes. (n.d.). 4-(6-Chloropyrimidin-4-yl)morpholine. [Link]
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Cichero, E., & Pitzanti, E. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2689-2708. [Link]
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A Comparative Guide to the ADME/Tox Profile of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine
For researchers, scientists, and drug development professionals, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile is paramount to its success as a therapeutic candidate. A promising lead with excellent target potency can fail in later stages of development due to poor pharmacokinetic properties or unforeseen toxicity. This guide provides a comprehensive in silico and in vitro ADME/Tox profiling of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine , a novel heterocyclic compound, and compares its predicted and experimental characteristics with established pyrimidine-based kinase inhibitors.
The core of this guide is to provide not just data, but a strategic framework for evaluating the drug-like properties of this and similar molecules. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
Introduction to the Candidate: 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine
The molecule in focus, 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine, possesses a chloronitropyrimidine core, a scaffold of interest in medicinal chemistry, often associated with kinase inhibition. The appended morpholine ring is a common feature in drug design, known to improve aqueous solubility and metabolic stability.[1][2][3] Understanding the interplay of these structural motifs on the compound's ADME/Tox profile is crucial for its development.
In Silico ADME/Tox Prediction: A First Look
To generate an initial ADME/Tox assessment, we utilized a consensus approach, integrating predictions from multiple freely accessible and validated in silico tools, including SwissADME, pkCSM, and ProTox-II.[4][5][6][7] This multi-model strategy helps to mitigate the biases of any single prediction algorithm.
Physicochemical Properties:
| Property | Predicted Value | Ideal Range for Oral Drugs |
| Molecular Weight | 244.65 g/mol | < 500 g/mol |
| LogP (o/w) | 1.85 | 1-3 |
| LogD at pH 7.4 | 1.85 | 1-3 |
| Aqueous Solubility | Moderately Soluble | > 10 µM |
| pKa (most basic) | 4.5 (predicted) | 7-9 (for optimal absorption) |
| Polar Surface Area | 82.5 Ų | < 140 Ų |
ADME Predictions:
| Parameter | Predicted Outcome | Implication |
| Human Intestinal Absorption | High | Good potential for oral bioavailability. |
| Caco-2 Permeability | Moderate | Suggests passive diffusion is a likely mechanism of absorption. |
| P-glycoprotein Substrate | No | Reduced risk of efflux-mediated resistance. |
| CYP450 Isoform Inhibition | Inhibitor of CYP2D6 | Potential for drug-drug interactions. |
| Plasma Protein Binding | Moderate to High | May influence the free fraction of the drug. |
Toxicity Predictions:
| Endpoint | Predicted Outcome | Confidence |
| Ames Mutagenicity | Non-mutagen | High |
| Carcinogenicity | Non-carcinogen | Moderate |
| Hepatotoxicity | Potential for toxicity | Moderate |
| hERG Inhibition | Low risk | Moderate |
Comparative Analysis with Marketed Pyrimidine Kinase Inhibitors
To contextualize the predicted profile of our target compound, we compare it with the known ADME/Tox properties of established pyrimidine-based kinase inhibitors: Gefitinib, Erlotinib, and Lapatinib.[4][6][7][8][9][10]
| Parameter | 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine (Predicted) | Gefitinib (Experimental) | Erlotinib (Experimental) | Lapatinib (Experimental) |
| Absorption | ||||
| Oral Bioavailability | High | ~60% | ~60% (increases with food) | Low and variable |
| Caco-2 Permeability | Moderate | High | High | Low |
| Distribution | ||||
| Plasma Protein Binding | Moderate to High | ~90% | ~93% | >99% |
| Metabolism | ||||
| Primary Metabolizing Enzyme | CYP3A4 (likely) | CYP3A4 | CYP3A4, CYP1A2 | CYP3A4, CYP3A5 |
| Toxicity | ||||
| Diarrhea | - | Common | Common | Common (Dose-limiting) |
| Skin Rash | - | Common | Common | Common |
| Cardiotoxicity (hERG) | Low risk | Low risk | Low risk | Low risk, but monitoring recommended |
| Hepatotoxicity | Potential for toxicity | Rare | Rare | Potential for severe hepatotoxicity (Black box warning) |
This comparison highlights that while our target compound shows promise with predicted good absorption and low hERG risk, the potential for CYP inhibition and hepatotoxicity warrants thorough experimental investigation. The morpholine moiety likely contributes to its predicted moderate solubility, a favorable trait compared to the more lipophilic kinase inhibitors.[3]
Experimental Validation: A Step-by-Step Workflow
The following section provides detailed protocols for the essential in vitro assays required to validate the in silico predictions and build a robust ADME/Tox profile for 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine.
Diagram of the In Vitro ADME/Tox Screening Workflow:
Caption: A streamlined workflow for in vitro ADME/Tox profiling.
Physicochemical Properties
a) Kinetic Solubility Assay
-
Rationale: Determines the aqueous solubility of a compound from a DMSO stock solution, mimicking early drug discovery screening conditions. Poor solubility can lead to inaccurate results in biological assays and poor oral absorption.
-
Protocol:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Add 2 µL of the stock solution to 98 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate.
-
Seal the plate and shake at room temperature for 2 hours.
-
Filter the samples through a 0.45 µm filter plate.
-
Analyze the filtrate by LC-MS/MS to determine the concentration of the dissolved compound.
-
Compare the measured concentration to a standard curve to determine the kinetic solubility.
-
b) LogD7.4 (Distribution Coefficient) Assay
-
Rationale: Measures the lipophilicity of a compound at physiological pH, which is a key determinant of its permeability across biological membranes and its potential for off-target effects.
-
Protocol:
-
Prepare a solution of the test compound in a biphasic system of n-octanol and PBS (pH 7.4).
-
Shake the mixture vigorously for 1 hour to allow for partitioning of the compound between the two phases.
-
Centrifuge the mixture to separate the n-octanol and aqueous layers.
-
Carefully collect aliquots from both the n-octanol and PBS layers.
-
Determine the concentration of the compound in each layer using LC-MS/MS.
-
Calculate LogD7.4 as the log10 of the ratio of the concentration in n-octanol to the concentration in PBS.
-
Absorption & Distribution
a) Caco-2 Permeability Assay
-
Rationale: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) to model the intestinal epithelium and predict the in vivo absorption of orally administered drugs.
-
Protocol:
-
Seed Caco-2 cells on a semi-permeable membrane in a transwell plate and culture for 21 days to allow for differentiation and formation of a tight monolayer.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Add the test compound to the apical (A) side of the monolayer and collect samples from the basolateral (B) side at various time points (e.g., 30, 60, 90, 120 minutes).
-
In a separate set of wells, add the test compound to the basolateral side and collect samples from the apical side to assess efflux.
-
Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport. The efflux ratio (Papp B-A / Papp A-B) can indicate the involvement of active efflux transporters.
-
b) Plasma Protein Binding (PPB) Assay using Rapid Equilibrium Dialysis (RED)
-
Rationale: Determines the fraction of a drug that binds to plasma proteins.[6][8][10] Only the unbound fraction is free to interact with its target and be cleared from the body.
-
Protocol:
-
Add the test compound to plasma (human, rat, etc.) and allow it to equilibrate.
-
Place the plasma-drug mixture into one chamber of a RED device, separated by a semi-permeable membrane from a chamber containing buffer.
-
Incubate the device at 37°C with shaking for 4-6 hours to allow the unbound drug to diffuse across the membrane and reach equilibrium.
-
At the end of the incubation, collect samples from both the plasma and buffer chambers.
-
Determine the concentration of the compound in each sample by LC-MS/MS.
-
Calculate the percentage of bound drug.
-
Metabolism
a) Metabolic Stability in Liver Microsomes
-
Rationale: Assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs), which are abundant in liver microsomes.[3] High metabolic instability can lead to rapid clearance and low oral bioavailability.
-
Protocol:
-
Incubate the test compound (typically at 1 µM) with pooled human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4).
-
Initiate the metabolic reaction by adding NADPH.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
Diagram of the Microsomal Stability Assay Workflow:
Caption: Workflow for determining metabolic stability in liver microsomes.
b) Metabolic Stability in Hepatocytes
-
Rationale: Provides a more comprehensive assessment of metabolic stability by using intact liver cells, which contain both Phase I and Phase II metabolizing enzymes and their necessary cofactors.
-
Protocol:
-
Incubate the test compound with a suspension of cryopreserved or fresh hepatocytes (typically 0.5-1 million cells/mL).
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Stop the reaction by adding a cold organic solvent.
-
Process the samples and analyze by LC-MS/MS to quantify the parent compound.
-
Calculate the in vitro half-life and intrinsic clearance.
-
Drug-Drug Interactions
a) CYP450 Inhibition Assay (IC50 Determination)
-
Rationale: Determines the potential of a compound to inhibit the activity of major CYP450 isoforms, which can lead to clinically significant drug-drug interactions.
-
Protocol:
-
Incubate human liver microsomes with a specific probe substrate for each CYP isoform (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, amodiaquine for CYP2C8, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, and midazolam for CYP3A4).
-
Add the test compound at a range of concentrations.
-
Initiate the reaction with NADPH.
-
After a set incubation time, stop the reaction.
-
Analyze the formation of the specific metabolite of the probe substrate by LC-MS/MS.
-
Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity).
-
Toxicity
a) Cytotoxicity Assay (MTT Assay)
-
Rationale: A colorimetric assay to assess the general toxicity of a compound by measuring its effect on cell metabolic activity, which is an indicator of cell viability.[5]
-
Protocol:
-
Seed a relevant cell line (e.g., HepG2 for liver toxicity) in a 96-well plate and allow the cells to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 24-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the purple solution using a microplate reader at ~570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 (the concentration that causes 50% reduction in cell viability).
-
b) hERG Patch-Clamp Assay
-
Rationale: Directly measures the effect of a compound on the hERG potassium channel, which is crucial for cardiac repolarization.[2] Inhibition of this channel can lead to QT prolongation and a life-threatening arrhythmia called Torsades de Pointes.
-
Protocol:
-
Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).
-
Perform whole-cell patch-clamp electrophysiology to record the hERG current in response to a specific voltage protocol.
-
Apply the test compound at various concentrations to the cells and record the resulting changes in the hERG current.
-
A known hERG inhibitor (e.g., E-4031) is used as a positive control.
-
Determine the IC50 value for hERG channel inhibition.
-
c) Ames Test (Bacterial Reverse Mutation Assay)
-
Rationale: A widely used method to assess the mutagenic potential of a compound by measuring its ability to induce reverse mutations in different strains of Salmonella typhimurium and Escherichia coli. This is a key assay for predicting carcinogenicity.
-
Protocol:
-
Expose several strains of bacteria, each with a specific mutation that renders them unable to synthesize an essential amino acid (e.g., histidine for Salmonella), to the test compound at various concentrations.
-
The assay is performed both with and without the addition of a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Plate the treated bacteria on a minimal agar medium lacking the essential amino acid.
-
Incubate the plates for 48-72 hours.
-
Count the number of revertant colonies (colonies that have undergone a reverse mutation allowing them to grow on the minimal medium).
-
A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
-
Conclusion and Future Directions
The in silico analysis of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine suggests a promising ADME profile for an orally administered drug, with good predicted absorption and a low risk of cardiotoxicity. However, the potential for CYP450 inhibition and hepatotoxicity are key areas that require careful experimental evaluation. The provided protocols offer a robust framework for this validation.
By comparing its predicted profile to established drugs like Gefitinib and Erlotinib, we can anticipate potential challenges and design strategies to mitigate them. For instance, if significant CYP2D6 inhibition is confirmed, this could limit its co-administration with other drugs metabolized by this enzyme. Similarly, early indicators of hepatotoxicity in vitro would necessitate further investigation and potential structural modifications to improve the safety profile.
This guide underscores the importance of a multi-faceted approach to ADME/Tox profiling, combining in silico predictions with rigorous in vitro experimentation. This strategy enables informed decision-making in the early stages of drug discovery, ultimately increasing the likelihood of developing safe and effective medicines.
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Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters. PubMed. Available from: [Link]
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Bacterial Reverse Mutation Assay or Ames assay (OECD 471). National Institute of Biology. Available from: [Link]
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Safety Profile and Clinical Recommendations for the Use of Lapatinib. PMC. Available from: [Link]
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Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Consensus. Available from: [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available from: [Link]
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Pharmacokinetics of gefitinib, an epidermal growth factor receptor tyrosine kinase inhibitor, in rat and dog. PubMed. Available from: [Link]
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MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. protocols.io. Available from: [Link]
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Pharmacokinetic evaluation of gefitinib when administered with chemotherapy. PubMed. Available from: [Link]
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Metabolic Stability Assays. Merck Millipore. Available from: [Link]
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Hepatocyte Stability. Cyprotex. Available from: [Link]
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Hepatocyte Stability Assay. Domainex. Available from: [Link]
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Ames Mutagenicity Testing (OECD 471). CPT Labs. Available from: [Link]
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Hepatocyte Stability Assay Test. AxisPharm. Available from: [Link]
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metabolic stability in liver microsomes. Mercell. Available from: [Link]
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Erlotinib. StatPearls. Available from: [Link]
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ADME Hepatocyte Stability Assay. BioDuro. Available from: [Link]
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Erlotinib Pathway, Pharmacokinetics. ClinPGx. Available from: [Link]
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Bacterial Reverse Mutation Test (Ames Test, OECD 471). Creative Bioarray. Available from: [Link]
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Whole-cell Configuration of the Patch-clamp Technique in the hERG Channel Assay. Porsolt. Available from: [Link]
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Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Available from: [Link]
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hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology. Available from: [Link]
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Microsomal Stability. Cyprotex. Available from: [Link]
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GLP OECD 471 Ames Test. Scantox. Available from: [Link]
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NDA 22-059. accessdata.fda.gov. Available from: [Link]
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Pharmacokinetics of Erlotinib for the Treatment of High-Grade Glioma in a Pediatric Patient with Cystic Fibrosis: Case Report and Literature Review. PubMed Central. Available from: [Link]
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Cardiac Toxicities of Lapatinib in Patients With Breast Cancer and Other HER2-positive Cancers: A Meta-Analysis. PubMed. Available from: [Link]
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Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. Available from: [Link]
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Microsomal stability assay for human and mouse liver microsomes. protocols.io. Available from: [Link]
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Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clam. Sophion. Available from: [Link]
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Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. Springer. Available from: [Link]
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CYP Time-Dependent Inhibition (TDI) Using an IC50 Shift Assay with Stable Isotopic Labeled Substrate Probes to Facilitate Liquid Chromatography/Mass Spectrometry Analyses. Springer Nature Experiments. Available from: [Link]
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Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. Available from: [Link]
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LC-MS/MS Based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450). Bienta. Available from: [Link]
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Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. AxisPharm. Available from: [Link]
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SUMMARY OF PRODUCT CHARACTERISTICS. European Medicines Agency. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine
This document provides a detailed protocol for the safe and compliant disposal of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine. As a chlorinated and nitrated heterocyclic compound, this substance requires careful handling and specialized disposal procedures to mitigate risks to personnel and the environment. The following guide is designed for researchers, chemists, and laboratory personnel in drug discovery and development, offering a framework built on established safety principles and regulatory compliance.
Understanding the Hazard Profile: The "Why" Behind the Precautions
4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine is a reactive chemical intermediate. Its molecular structure, featuring a chlorinated pyrimidine ring and a nitro group, dictates its hazard profile and informs the necessary disposal precautions. The primary hazards are associated with its reactivity, potential for toxicity, and environmental persistence.
While specific toxicological data for this exact compound is limited, the structural motifs are well-characterized. Halogenated organic compounds can be toxic and persist in the environment. Nitroaromatics are often associated with mutagenic and carcinogenic properties. Therefore, it is imperative to handle this compound with the assumption of significant hazard.
Table 1: Physicochemical Properties and Hazard Summary
| Property | Value/Information | Implication for Disposal |
| Molecular Formula | C8H9ClN4O3 | High nitrogen and chlorine content suggests that incineration must be performed in a facility equipped with scrubbers to neutralize acidic gases (HCl, NOx). |
| Appearance | Solid | As a solid, the risk of inhalation is lower than for a volatile liquid, but fine powders can be easily aerosolized. |
| Hazard Statements (Anticipated) | Likely to be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation. | Direct contact must be avoided. All waste streams, including contaminated PPE and labware, must be treated as hazardous. |
| Environmental Hazards | No specific data available, but halogenated organic compounds are often persistent and toxic to aquatic life. | Direct release to the environment (e.g., down the drain) is strictly prohibited. All waste must be contained and managed as hazardous chemical waste. |
The Regulatory Framework: Ensuring Compliance
The disposal of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine falls under stringent regulations for hazardous chemical waste. In the United States, the primary regulatory body is the Environmental Protection Agency (EPA), which administers the Resource Conservation and Recovery Act (RCRA). Under RCRA, chemical waste is classified based on its characteristics (ignitability, corrosivity, reactivity, toxicity).
Given its chemical structure, waste containing this compound would likely be classified as hazardous due to its reactivity and potential toxicity. It is the responsibility of the waste generator (the laboratory) to make an accurate hazardous waste determination.
Disposal Workflow: A Step-by-Step Decision Process
The proper disposal of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine is not a single action but a systematic process that begins before the chemical is even used. This workflow ensures that all waste streams are identified, segregated, and managed appropriately.
Caption: Disposal workflow for 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine.
Detailed Protocols for Waste Management
The following protocols provide specific, actionable steps for managing waste generated from experiments involving 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine.
Protocol 1: Segregation and Collection of Solid Waste
-
Container Setup: Before starting any work, designate a specific hazardous waste container for solid waste. This should be a rigid, leak-proof container with a secure lid. Line the container with a heavy-duty plastic bag.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine," and the associated hazard warnings (e.g., "Toxic," "Irritant").
-
Collection: During your experiment, place all contaminated solid materials directly into this container. This includes:
-
Unused or expired solid reagent.
-
Contaminated personal protective equipment (PPE) such as gloves and disposable lab coats.
-
Weighing papers, contaminated paper towels, and bench protectors.
-
-
Closure: Once the experiment is complete, or the container is full, securely seal the inner liner and the container lid. Do not overfill the container.
Protocol 2: Segregation and Collection of Liquid Waste
-
Container Selection: Use a designated, chemically compatible container for liquid waste. A high-density polyethylene (HDPE) or glass container with a screw cap is appropriate. Do not use metal cans if there is a potential for reaction with the solvent or solutes.
-
Labeling: Label the liquid waste container with "Hazardous Waste," the full chemical names of all components (including solvents), and their approximate concentrations.
-
Collection:
-
Carefully pour all liquid waste from the reaction (e.g., mother liquor from crystallization, reaction mixtures) into the waste container using a funnel.
-
Rinse any glassware that has been in contact with the compound with a small amount of a suitable solvent (e.g., acetone). Add this first rinse (rinsate) to the hazardous liquid waste container.
-
-
Closure: Keep the container securely capped at all times, except when adding waste.
Decontamination and Final Disposal
Proper decontamination of labware is critical to prevent cross-contamination and ensure a safe working environment.
Protocol 3: Decontamination of Glassware
-
Initial Rinse: Perform a triple rinse of the contaminated glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).
-
Rationale: This initial rinse removes the bulk of the chemical residue. Acetone is often a good choice due to its high volatility and ability to dissolve a wide range of organic compounds.
-
-
Collect Rinsate: Collect all three rinses in the designated hazardous liquid waste container. This rinsate is considered hazardous waste.
-
Secondary Wash: After the solvent rinse, wash the glassware with soap and hot water.
-
Final Rinse: Rinse with deionized water and allow to dry.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to minimize exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Control the Source: If safe to do so, stop the source of the spill.
-
Containment:
-
For a solid spill , carefully cover the spill with a chemical absorbent material. Avoid raising dust. Gently sweep the material into a designated solid waste container.
-
For a liquid spill , cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
-
Cleanup: Wearing appropriate PPE (gloves, safety goggles, lab coat), collect the absorbent material and place it in the hazardous solid waste container.
-
Decontaminate: Clean the spill area with a cloth soaked in a suitable solvent, and then with soap and water. Dispose of all cleaning materials as hazardous solid waste.
Final Disposal Pathway
All collected waste streams—solid, liquid, and contaminated sharps—must be disposed of through a licensed hazardous waste disposal contractor. Your institution's Environmental Health and Safety (EHS) office will manage this process. Ensure that all containers are properly labeled and sealed before scheduling a pickup. The preferred method for final disposal of this type of halogenated and nitrated organic compound is high-temperature incineration in a facility with appropriate flue gas scrubbing capabilities.
References
-
U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazard Communication. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]
Personal protective equipment for handling 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine
As your senior application scientist, this guide is designed to be your trusted partner at the bench. Working with novel reagents like 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine is the lifeblood of discovery, but it demands a robust and intelligent approach to safety. This document moves beyond a simple checklist; it provides a comprehensive operational plan, explaining the causality behind each recommendation to ensure your work is not only groundbreaking but also fundamentally safe.
Core Hazard Assessment: Understanding the Reagent
Before the vial is even opened, a thorough understanding of the compound's potential hazards is critical. While comprehensive toxicological data for this specific molecule is limited, its constituent parts—a chlorinated pyrimidine, a nitro group, and a morpholine ring—provide a strong basis for a conservative safety assessment.[1] The primary risks are associated with its irritant properties and potential toxicity if inhaled or ingested.[1][2]
Anticipated GHS Hazard Profile
Based on available data, the following Globally Harmonized System (GHS) classification should be assumed. Always confirm this against the supplier-specific Safety Data Sheet (SDS) upon receipt.[3]
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed.[1] | |
| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation.[1] | |
| Eye Irritation (Category 2A) | Warning | H319: Causes serious eye irritation. | |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | Warning | H335: May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE): Your Primary Barrier
Your PPE is a non-negotiable barrier between you and the reagent. The selection of each component is deliberate, designed to mitigate the specific hazards identified above.[4]
| Body Area | Required PPE | Scientific Rationale & Field Insights |
| Eyes | Chemical safety goggles with side shields or a full-face shield. | Standard safety glasses are insufficient. The morpholine and nitropyrimidine structures suggest a high potential for serious eye irritation.[2] Goggles provide a seal against splashes and fine particulates that can become airborne during handling. |
| Hands | Nitrile gloves (minimum 5 mil thickness), double-gloved. | The chlorinated organic nature of this compound necessitates a robust chemical barrier.[5] Double-gloving is a best practice that provides an extra layer of protection and allows for the safe removal of a contaminated outer glove without exposing the skin. Always inspect gloves for integrity before use. |
| Body | Flame-retardant laboratory coat. | A lab coat prevents incidental skin contact with the solid reagent or solutions. Ensure it is fully buttoned. |
| Respiratory | Mandatory use within a certified chemical fume hood. | The compound's potential to form an irritating dust necessitates that all handling of the solid and its solutions be performed in a fume hood to control exposure.[5][6] If engineering controls fail or are unavailable, a NIOSH-approved respirator with organic vapor/particulate cartridges is required. |
Operational Plan: From Receipt to Reaction
This workflow provides a systematic, safety-integrated approach to handling the reagent at every stage.
Diagram: Chemical Handling Workflow
Caption: A procedural workflow for the safe handling of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine.
Experimental Protocol: Weighing and Solubilization
-
Pre-Handling Verification: Before bringing the compound into the laboratory, confirm the location of the nearest safety shower, eyewash station, and appropriate spill kit.
-
Engineering Control: Conduct all manipulations exclusively within a certified chemical fume hood with the sash at the lowest practical height.
-
Don PPE: Put on all personal protective equipment as specified in the table above.
-
Weighing: To minimize dust creation, do not pour the solid directly from the primary container. Use a clean spatula to carefully transfer the desired amount of 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine into a tared, appropriate secondary container (e.g., a round-bottom flask or vial).
-
Container Management: Immediately and securely recap the primary container after weighing.
-
Solubilization: Add the desired solvent to the secondary container slowly and carefully to avoid splashing.
-
Post-Handling: Wipe down the spatula and any surfaces with a solvent-dampened cloth, disposing of the cloth as solid hazardous waste. Remove the outer pair of gloves and dispose of them in the solid waste stream.
Emergency & Disposal Logistics
Spill Response Plan
-
Minor Spill (inside fume hood):
-
Ensure the fume hood is drawing air.
-
Use a chemical absorbent pad or spill pillow to gently cover the solid or liquid. Avoid dry sweeping, which can create dust.
-
Collect the absorbed material using non-sparking tools and place it into a designated, sealable hazardous waste container.
-
Decontaminate the area with an appropriate solvent, followed by soap and water. All cleaning materials are considered hazardous waste.
-
-
Major Spill (outside fume hood):
-
Alert all personnel in the immediate area and evacuate.
-
Restrict access to the area.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
-
Exposure First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of cool water for at least 15 minutes.[2] Remove any contaminated clothing while continuing to flush. Seek medical advice.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[7] Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.[8]
-
Inhalation: Move the affected person to fresh air at once.[2] If breathing is difficult, provide respiratory support and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[6] Rinse the mouth thoroughly with water and seek immediate medical attention.[9]
Waste Disposal Plan
Improper disposal is a serious breach of safety protocol. All waste streams must be treated as hazardous.[5]
| Waste Stream | Disposal Container & Procedure |
| Excess Solid Reagent | Place in a clearly labeled, sealed container marked "Hazardous Waste: Solid 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine". |
| Contaminated Disposables (Gloves, weigh paper, pipette tips, absorbent pads) | Place in a puncture-resistant, sealed container labeled "Hazardous Waste: Solid Debris contaminated with 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine". |
| Liquid Waste (Reaction mixtures, solvent rinses) | Collect in a designated, sealed, and secondarily contained solvent waste bottle. The bottle must be labeled "Hazardous Waste" and list all chemical constituents by name, including 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine. |
All waste must be disposed of through your institution's certified hazardous waste program. Never pour this chemical or its solutions down the drain.[2]
References
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XiXisys. GHS 11 (Rev.11) SDS for CAS 54660-14-9. [Link]
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GERPAC. Personal protective equipment for preparing toxic drugs. [Link]
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PubChem. GHS Classification (Rev.11, 2025) Summary. [Link]
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Olin Chlor Alkali. chlorinated solvents - product stewardship manual. [Link]
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Medscape. Chlorine Toxicity Treatment & Management. [Link]
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Centers for Disease Control and Prevention (CDC). Chlorine | Medical Management Guidelines. [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
